Talwin Nx
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
92522-87-7 |
|---|---|
Molecular Formula |
C38H48N2O5 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1 |
InChI Key |
SRIMMBWWILHQEE-MYJOKOOISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Dance: A Technical Guide to Talwin Nx's Mechanism of Action at the Kappa Opioid Receptor
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the interaction of Talwin Nx, a combination analgesic, with the kappa opioid receptor (KOR). By dissecting the distinct roles of its constituent compounds, pentazocine (B1679294) and naloxone (B1662785), this document offers a granular view of their binding affinities, functional activities, and the subsequent intracellular signaling cascades.
Executive Summary
This compound is a formulation combining pentazocine, a kappa opioid receptor agonist, with naloxone, a non-selective opioid receptor antagonist.[1][2] The primary therapeutic effect of pentazocine is derived from its agonistic activity at the KOR, which contributes to analgesia.[3] The inclusion of naloxone is a strategic measure to deter parenteral misuse; due to its poor oral bioavailability, naloxone remains largely inactive when this compound is administered as intended. However, if the formulation is dissolved and injected, the antagonistic action of naloxone becomes prominent, counteracting the opioid effects of pentazocine. This guide delves into the nuanced pharmacology of each component at the KOR, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Analysis of Ligand-Receptor Interactions
The affinity and functional potency of pentazocine and naloxone at the kappa opioid receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of their pharmacological profiles.
Table 1: Binding Affinity (Ki) of Pentazocine and Naloxone at the Kappa Opioid Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| (-)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea pig brain | 4.2 | N/A |
| Pentazocine | Not Specified | Not Specified | 15.6 | N/A |
| Naloxone | [3H]U-69,593 | Guinea pig cortical membranes | Full Inhibition | [4] |
| Naloxone | [3H]Naloxone | Expressed mammalian KOR | 16 (KD) | [5] |
| Naloxone | Not Specified | Not Specified | 12 - 2.5 | [2] |
Note: Ki values can vary depending on the specific experimental conditions, including the radioligand used, tissue or cell line source, and assay buffer composition.
Table 2: Functional Activity (EC50/IC50) of Pentazocine and Naloxone at the Kappa Opioid Receptor
| Compound | Assay Type | Cell Line/Tissue | EC50/IC50 (nM) | Reference(s) |
| U-69593 (Agonist) | GIRK Channel Activation | Xenopus oocytes | 260 ± 50 (EC50) | [6] |
| Naloxone (Antagonist) | Blockade of U-69593 effect | Xenopus oocytes | Competitive Blockade | [6] |
| Pentazocine | Antinociception | Mice | Biphasic dose-response | [7] |
Core Signaling Pathways at the Kappa Opioid Receptor
Activation of the kappa opioid receptor by an agonist like pentazocine initiates a cascade of intracellular events primarily mediated by heterotrimeric G-proteins of the Gi/o family. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][8] Concurrently, the dissociated Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[9][10][11] This results in neuronal hyperpolarization and a decrease in neurotransmitter release, contributing to the analgesic effect.
Beyond the canonical G-protein signaling, KOR activation can also trigger G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor.[12][13] This phosphorylation event facilitates the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.[14][15][16] This β-arrestin pathway has been linked to the activation of mitogen-activated protein kinase (MAPK) cascades, including p38, ERK1/2, and JNK, which may contribute to some of the less desirable side effects associated with KOR agonism, such as dysphoria.[12][17][18]
Naloxone, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation, thereby blocking the signaling cascade initiated by agonists.[2] Studies suggest that the antagonist binding domain is located at the NH2 terminus of the receptor.[19]
Detailed Experimental Protocols
The characterization of ligand interactions with the kappa opioid receptor relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human KOR.
-
Radioligand: [3H]U-69,593 (for agonist binding) or [3H]diprenorphine (a non-selective antagonist).[4][5]
-
Test Compound: Pentazocine, naloxone, or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand (e.g., unlabeled U-69,593 or naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pentazocine - Wikipedia [en.wikipedia.org]
- 2. Naloxone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 4. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptors couple to inwardly rectifying potassium channels when coexpressed by Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 11. G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]
- 19. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of the Pentazocine and Naloxone Combination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of the pentazocine (B1679294) and naloxone (B1662785) combination. Pentazocine, a synthetic opioid, functions as a mixed agonist-antagonist, primarily acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2] Naloxone is a pure, competitive opioid receptor antagonist with a high affinity for the MOR.[3][4] The combination is formulated to provide analgesia when administered orally, while the inclusion of naloxone is intended to deter parenteral abuse.[5][6] When taken orally, naloxone has minimal systemic bioavailability due to extensive first-pass metabolism and does not interfere with pentazocine's analgesic effects.[7][8] However, if the combination is administered parenterally, naloxone effectively antagonizes pentazocine's opioid effects, mitigating its abuse potential.[5][6] This guide details the mechanistic interactions, quantitative in vivo data, and standard experimental protocols for evaluating this combination.
Mechanism of Action
The pharmacodynamic effect of the pentazocine and naloxone combination is a result of their distinct and synergistic actions at opioid receptors.
Pentazocine:
-
Kappa-Opioid Receptor (KOR) Agonism: Pentazocine's primary analgesic effects are mediated through its agonist activity at KORs.[1][2] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[9][10] This cascade ultimately inhibits pain transmission.
-
Mu-Opioid Receptor (MOR) Partial Agonist/Weak Antagonist Activity: Pentazocine exhibits a complex interaction with MORs. It can act as a partial agonist, producing some morphine-like effects, but can also antagonize the effects of full MOR agonists.[2][11]
Naloxone:
-
Mu-Opioid Receptor (MOR) Competitive Antagonist: Naloxone is a non-selective opioid antagonist with the highest affinity for the MOR.[3] It competitively binds to MORs, displacing and blocking opioid agonists like pentazocine from activating the receptor, thereby preventing or reversing their effects.[4] When the combination is taken orally, naloxone's effects are negligible due to poor absorption.[7][8] However, when injected, it readily antagonizes pentazocine's MOR activity.[5][6]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the pharmacodynamics of pentazocine and naloxone.
Table 1: In Vivo Analgesic Efficacy of Oral Pentazocine/Naloxone Combination in Rats
| Drug/Combination | Dose Ratio (Pentazocine:Naloxone) | Animal Model | Assay | Key Finding | Reference(s) |
| Pentazocine/Naloxone | 100:1 | Rat | Randall-Selitto Test | Optimal ratio; analgesic effect equivalent to pentazocine alone. | [5] |
| Pentazocine/Naloxone | 100:1 | Rat | Hypertonic Saline Writhing Test | Analgesic effect equivalent to pentazocine alone. | [5] |
| Pentazocine/Naloxone | 100:1 (parenteral) | Rat | Randall-Selitto & Writhing Tests | Little to no analgesic effect observed. | [5] |
Table 2: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Reported Values) | Notes | Reference(s) |
| Pentazocine | Mu-Opioid (MOR) | Partial Agonist/Weak Antagonist | Exhibits complex interactions. | [2][11] |
| Kappa-Opioid (KOR) | Agonist | Primary mediator of analgesia. | [1][2] | |
| Delta-Opioid (DOR) | Lower affinity | |||
| Naloxone | Mu-Opioid (MOR) | High (Competitive Antagonist) | Highest affinity for MOR. | [3] |
| Kappa-Opioid (KOR) | Lower | [3] | ||
| Delta-Opioid (DOR) | Moderate | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the pharmacodynamics of the pentazocine and naloxone combination are provided below.
Hot-Plate Test for Thermal Analgesia
Objective: To evaluate the central analgesic activity of the pentazocine/naloxone combination against a thermal stimulus.
Apparatus:
-
Hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A transparent cylindrical retainer to confine the animal to the hot surface.
-
A stopwatch.
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each animal on the hot plate and starting the stopwatch.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.
-
Administer the test compounds (pentazocine, naloxone, the combination, or vehicle control) via the desired route (e.g., oral gavage for oral efficacy, subcutaneous injection for parenteral effects).
-
Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test for Spinal Analgesia
Objective: To assess the spinal analgesic effects of the drug combination in response to a thermal stimulus.
Apparatus:
-
Tail-flick apparatus with a radiant heat source.
-
An animal restrainer.
-
A photosensor to automatically detect the tail flick.
Procedure:
-
Acclimatize the animals to the restrainer for several days before the experiment to minimize stress.
-
On the day of the experiment, place the animal in the restrainer with its tail positioned over the radiant heat source.
-
Activate the heat source and start the timer.
-
The latency for the animal to flick its tail away from the heat is automatically recorded by the photosensor.
-
Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage.
-
Determine the baseline latency for each animal.
-
Administer the test compounds and measure the tail-flick latency at various time points post-administration.
-
Calculate the %MPE as described for the hot-plate test.
Acetic Acid-Induced Writhing Test for Visceral Analgesia
Objective: To evaluate the peripheral and central analgesic activity of the combination against chemically induced visceral pain.[12]
Apparatus:
-
Syringes for intraperitoneal and drug administration.
-
Observation chambers.
-
A stopwatch.
Procedure:
-
Acclimatize the animals (typically mice) to the observation chambers.
-
Administer the test compounds or vehicle control.
-
After a predetermined absorption time (e.g., 30 minutes for oral administration), inject a 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).[13]
-
Immediately place the animal in the observation chamber and start the stopwatch.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).[12]
-
The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Randall-Selitto Paw-Pressure Test for Mechanical Analgesia
Objective: To assess the analgesic effect of the combination against a mechanical stimulus.[14]
Apparatus:
-
A paw-pressure analgesy-meter that applies a linearly increasing mechanical force to the animal's paw.
Procedure:
-
Acclimatize the animals (typically rats) to handling and the apparatus.
-
Gently restrain the animal and place its hind paw on the plinth of the apparatus.
-
Apply a gradually increasing pressure to the paw.
-
The force at which the animal withdraws its paw is recorded as the pain threshold.
-
Determine the baseline pain threshold for each animal.
-
Administer the test compounds and measure the pain threshold at various time points post-administration.
-
The increase in the pain threshold indicates an analgesic effect.
Visualizations
Signaling Pathways
Caption: Signaling pathway of pentazocine as a kappa-opioid receptor (KOR) agonist.
Caption: Competitive antagonism of naloxone at the mu-opioid receptor (MOR).
Experimental Workflow
Caption: General experimental workflow for in vivo assessment of pentazocine/naloxone.
Logical Relationship
Caption: Logical relationship of pentazocine and naloxone effects based on administration route.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of pentazocine analgesia by low-dose naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lupin.com [lupin.com]
- 9. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 14. Randall–Selitto test - Wikipedia [en.wikipedia.org]
The Role of Naloxone in Talwin Nx: A Technical Guide to Abuse Deterrence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the abuse-deterrent mechanism of Talwin Nx (pentazocine and naloxone (B1662785) hydrochloride). It details the formulation's rationale, the distinct pharmacological properties of its components, and the experimental frameworks used to evaluate its efficacy in deterring parenteral abuse. By combining the opioid agonist-antagonist analgesic pentazocine (B1679294) with the opioid antagonist naloxone, this compound became a pioneering example of abuse-deterrent formulation (ADF) technology.
Core Principle: Route-Specific Antagonism
The fundamental principle behind this compound is the exploitation of the differential bioavailability of naloxone following oral versus parenteral administration.[1][2] Pentazocine, a potent analgesic, was historically abused by crushing the tablets, dissolving them in water, and injecting the solution intravenously, often in combination with the antihistamine tripelennamine (B1683666) ("T's and blues").[3][4][5]
To combat this specific abuse vector, this compound was formulated to include a small dose (0.5 mg) of the opioid antagonist naloxone.[4]
-
Intended Oral Use: When taken orally, pentazocine is well absorbed and provides analgesia.[1] The co-administered naloxone undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of less than 2% and no clinically significant pharmacological effect.[1][3] Animal studies confirmed that the presence of naloxone does not impede the analgesic effect of pentazocine when administered orally.[2][6]
-
Parenteral Abuse Scenario: If the tablet is crushed, dissolved, and injected, the first-pass metabolism of naloxone is bypassed.[7][8] This makes the naloxone fully bioavailable, allowing it to exert its potent antagonist effects at opioid receptors. It competitively blocks the effects of pentazocine, negating the desired euphoria and potentially precipitating withdrawal in opioid-dependent individuals.[2][7]
This innovative approach successfully reduced the abuse of pentazocine; following the introduction of this compound, emergency room mentions and medical examiner reports related to its abuse decreased by 70% and 71%, respectively.[3][4]
Quantitative Pharmacological Data
The success of this compound as an ADF is rooted in the distinct pharmacokinetic and receptor binding profiles of its active pharmaceutical ingredients.
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | Pentazocine | Naloxone |
| Oral Bioavailability | ~20% (significant first-pass metabolism)[1] | < 2% (extensive first-pass metabolism)[1][3] |
| Parenteral Bioavailability | 100% | 100% |
| Time to Peak Plasma (Oral) | 1 - 3 hours[1][9] | N/A (clinically insignificant) |
| Plasma Half-Life | 2 - 3 hours[1][9] | 30 - 81 minutes[10] |
| Metabolism | Hepatic (Oxidation, Glucuronidation)[1] | Hepatic (Primarily Glucuronidation)[10] |
Table 2: Opioid Receptor Binding Affinities (Ki)
| Receptor | Pentazocine | Naloxone |
| μ-Opioid (MOR) | Partial Agonist / Antagonist (Ki > 100 nM)[2][11][12] | Competitive Antagonist (Ki ≈ 1.1 - 1.5 nM)[10][12] |
| κ-Opioid (KOR) | Agonist (Ki ≈ 7.6 nM)[11] | Competitive Antagonist (Ki ≈ 2.5 - 12 nM)[10] |
| δ-Opioid (DOR) | Weak Agonist (Ki ≈ 62 nM)[11] | Competitive Antagonist (Ki ≈ 16 - 67.5 nM)[10] |
Key Experimental Methodologies
The evaluation of ADFs like this compound relies on a tiered approach, progressing from laboratory assessments to clinical trials, as recommended by regulatory bodies like the FDA.[8][13][14]
Experimental Protocol: In Vitro Tampering and Extraction Studies (Category 1)
Objective: To assess the physical and chemical resilience of the formulation to common methods of tampering intended to prepare the drug for abuse.
Methodology:
-
Mechanical Manipulation:
-
Tablets are subjected to various crushing and grinding methods (e.g., mortar and pestle, pill crushers, household tools) to evaluate the ease of particle size reduction.
-
The resulting powder is characterized for properties relevant to insufflation (e.g., particle size distribution, flowability).
-
-
Extraction and Dissolution:
-
A standardized mass of intact and manipulated drug product is subjected to extraction in a range of solvents relevant to abuse (e.g., water, ethanol, vinegar, saline, carbonated beverages).
-
Testing is performed under various conditions, including different temperatures, agitation speeds, and extraction times, to simulate real-world abuse scenarios.
-
-
Syringeability and Injectability Assessment:
-
The extracts are filtered and drawn into syringes of various gauges to determine the volume and concentration of the active ingredient that can be prepared for injection.
-
The viscosity and presence of particulates in the resulting solution are documented.
-
Experimental Protocol: Human Abuse Potential (HAP) Studies (Category 3)
Objective: To evaluate the abuse potential and subjective drug effects of the ADF compared to a positive control (a non-ADF opioid) and placebo in experienced, non-dependent recreational opioid users.[1]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-period crossover design is standard. This ensures each subject serves as their own control, receiving all treatments over the course of the study.
-
Subject Population: Healthy, non-dependent recreational opioid users are recruited. A screening and drug discrimination phase confirms they can tolerate the positive control and distinguish its psychoactive effects from placebo.
-
Treatment Arms:
-
Manipulated ADF (e.g., crushed this compound for intranasal or intravenous simulation)
-
Manipulated Positive Control (e.g., crushed pentazocine immediate-release)
-
Placebo
-
Intact ADF (oral) may be included as an additional arm.
-
-
Primary Pharmacodynamic Endpoints: Subjective measures are collected at predefined time points post-dose using validated visual analog scales (VAS). Key endpoints include:
-
Drug Liking: "At this moment, how much do you like the drug effect?" (rated from 0 'strong disliking' to 100 'strong liking').
-
Overall Drug Liking: A retrospective assessment at the end of the session.
-
Willingness to Take Drug Again: "Would you take this drug again?"
-
-
Secondary Endpoints:
-
Other subjective VAS scores (e.g., "High," "Good Effects," "Bad Effects").
-
Pupillometry (objective measure of opioid effect).
-
Pharmacokinetic sampling to correlate plasma concentrations with subjective effects.
-
Safety and tolerability monitoring.
-
Visualizations of Core Concepts
Logical Flow of Abuse Deterrence
Caption: Route-dependent pharmacology of the this compound formulation.
Standard Human Abuse Potential (HAP) Study Workflow
Caption: Generalized workflow for a clinical HAP study.
Simplified Opioid Receptor Signaling Pathway
Caption: Competitive antagonism at the opioid receptor signaling level.
References
- 1. Evaluating the abuse potential of opioids and abuse-deterrent -opioid formulations: A review of clinical study methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]
- 5. Risk based In Vitro Performance Assessment of Extended Release Abuse Deterrent Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Opioid Abuse-Deterrent Formulations: Impact and Barriers to Access - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug affinities for the agonist and antagonist states of the opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naloxone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
- 14. A Randomized, Double-Blind, Double-Dummy Study to Evaluate the Intranasal Human Abuse Potential and Pharmacokinetics of a Novel Extended-Release Abuse-Deterrent Formulation of Oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma Receptor Activity of Pentazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine (B1679294), a synthetic benzomorphan (B1203429) derivative, is a pharmacologically complex agent with a well-documented history as an analgesic. Beyond its interaction with opioid receptors, pentazocine exhibits significant activity at sigma receptors, a unique class of intracellular chaperone proteins. This technical guide provides an in-depth examination of the sigma receptor activity of pentazocine, with a focus on its binding characteristics, functional implications, and the experimental methodologies used for its investigation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of pentazocine's intricate pharmacology at sigma receptors.
Introduction to Pentazocine and Sigma Receptors
Pentazocine is a mixed agonist-antagonist opioid analgesic.[1] Its pharmacological profile is complicated by its interaction with multiple receptor systems, including a notable affinity for sigma receptors.[2] Sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as distinct entities with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R). The σ1R is a 25 kDa protein, while the σ2R has a molecular weight of 18-21 kDa. These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders.[3]
Pentazocine, particularly its dextrorotatory isomer, (+)-pentazocine, is a selective and high-affinity ligand for the σ1R.[4][5] This selectivity has established (+)-pentazocine as a valuable pharmacological tool, particularly in its tritiated form, --INVALID-LINK---pentazocine, which is a primary selective radioligand for characterizing σ1R binding sites.[3]
Binding Affinity and Selectivity of Pentazocine at Sigma Receptors
The interaction of pentazocine with sigma receptors is stereoselective. The (+)-enantiomer of pentazocine exhibits a significantly higher affinity for the σ1R compared to the (-)-enantiomer.[1] This section summarizes the quantitative binding data for pentazocine at both σ1 and σ2 receptors.
Table 1: Binding Affinity of Pentazocine for Sigma-1 Receptors (σ1R)
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |
| --INVALID-LINK---pentazocine | Rat brain | ~7 | 280 | - | [6] |
| --INVALID-LINK---pentazocine | Guinea pig liver membranes | 1.8 | 1072 | - | [7] |
| --INVALID-LINK---pentazocine | Guinea pig brain cortex | 2.9 | - | - | [8] |
| [³H]haloperidol | - | - | - | 38.0 ± 3.3 | [9] |
Table 2: Binding Affinity of Pentazocine for Sigma-2 Receptors (σ2R)
| Radioligand | Preparation | Ki (nM) | Notes | Reference |
| [³H]DTG | Rat liver membranes | - | (+)-pentazocine used to mask σ1R sites. | [7] |
| [³H]DTG | MCF7 cell membranes | - | Competition binding curve shows displacement. | [10] |
Note: Quantitative Ki values for pentazocine at the σ2R are not consistently reported, as it is primarily used as a masking agent for σ1R in [³H]DTG binding assays for σ2R characterization. Some studies suggest that (+)-pentazocine can interfere with σ2R binding assays.[9][10]
Functional Activity of Pentazocine at Sigma Receptors
Pentazocine acts as an agonist at the σ1R, triggering a cascade of downstream signaling events.[11] This agonism is responsible for a variety of its pharmacological effects, including neuroprotection, immunomodulation, and potential psychotomimetic effects.[2][4][12]
Neuroprotection
Activation of σ1R by (+)-pentazocine has been shown to be neuroprotective in various models of neuronal injury.[12][13] This includes protection against:
-
Excitotoxicity: (+)-Pentazocine inhibits apoptotic cell death induced by glutamate (B1630785) and homocysteine in retinal ganglion cells.[13][14]
-
Ischemia-Reperfusion Injury: Pentazocine activates σ1R to regulate the IRE1-XBP-1s pathway, which mitigates endoplasmic reticulum stress and apoptosis.[15]
-
Neurodegenerative Models: Treatment with (+)-pentazocine has shown beneficial effects in rodent models of glaucoma.[12]
Immunomodulation
Pentazocine exhibits immunoregulatory properties through its interaction with sigma receptors present on immune cells.[16] At high concentrations, (+)-pentazocine can suppress lipopolysaccharide (LPS)-induced polyclonal IgG and IgM production.[16] Conversely, it can enhance pokeweed mitogen (PWM)-induced IgM production.[16] Furthermore, (+)-pentazocine has been shown to suppress inflammatory responses in retinal microglia by inhibiting the release of pro-inflammatory mediators like TNF-α and nitric oxide.[17]
Psychotomimetic and Behavioral Effects
The psychotomimetic effects associated with pentazocine have been linked to its activity at sigma receptors.[4] Behavioral studies in rats have shown that (+)-pentazocine produces distinct discriminative stimulus effects that are characteristic of sigma receptor ligands.[4][5]
Signaling Pathways Modulated by Pentazocine
The agonistic action of pentazocine at the σ1R initiates several intracellular signaling cascades. The σ1R, located at the endoplasmic reticulum (ER)-mitochondrion interface, acts as a chaperone protein that modulates calcium signaling, ion channel function, and cellular stress responses.[18]
Caption: Pentazocine's signaling via the Sigma-1 Receptor.
Experimental Protocols
The characterization of pentazocine's activity at sigma receptors relies on well-established experimental protocols, primarily radioligand binding assays.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1R by measuring its ability to displace the radioligand --INVALID-LINK---pentazocine.[3][18][19]
Materials:
-
Receptor Source: Guinea pig brain or liver membranes, or cell lines expressing recombinant σ1R.[7][18]
-
Radioligand: --INVALID-LINK---pentazocine.[18]
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[18]
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C).[20]
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare membrane homogenates at an appropriate protein concentration.
-
Incubation: In a 96-well plate, combine the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically at or below its Kd), the membrane preparation, and varying concentrations of the test compound.
-
Total Binding Wells: Contain buffer, radioligand, and membranes.
-
Non-specific Binding Wells: Contain buffer, radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Equilibration: Incubate the plate for a specified time and temperature (e.g., 150 minutes at 37°C or 2 hours at room temperature).[8][20]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Sigma-1 Receptor Binding Assay.
Sigma-2 Receptor Radioligand Binding Assay
This assay determines the binding affinity for the σ2R, often using the non-selective sigma ligand [³H]DTG in the presence of a masking agent to block σ1R binding.[3][20]
Materials:
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).[3]
-
Non-specific Binding Control: Unlabeled DTG or haloperidol.[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]
Procedure: The procedure is similar to the σ1R binding assay, with the key difference being the inclusion of a fixed concentration of (+)-pentazocine in all wells (except for determining total sigma binding) to saturate the σ1R sites. This ensures that the binding of [³H]DTG is predominantly to the σ2R.
Conclusion
Pentazocine, particularly its (+)-isomer, is a potent and selective agonist of the sigma-1 receptor. This interaction underlies a significant portion of its complex pharmacological profile, contributing to its neuroprotective and immunomodulatory effects. The use of --INVALID-LINK---pentazocine as a selective radioligand has been instrumental in the characterization of the σ1R. A thorough understanding of pentazocine's activity at sigma receptors is crucial for the development of novel therapeutics targeting this system for a range of CNS disorders and other conditions. The experimental protocols detailed herein provide a framework for the continued investigation of compounds acting at these important receptor sites.
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine. | Sigma-Aldrich [sigmaaldrich.com]
- 6. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Investigation of the mechanism by which sigma-1 receptor protein mediates the IRE1-XBP-1s pathway to alleviate cerebral ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoregulatory properties of (+)-pentazocine and sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talwin Nx is a combination drug product containing pentazocine (B1679294) and naloxone (B1662785).[1] While its primary indication is for the management of moderate to severe pain, the unique pharmacological profile of pentazocine offers a compelling basis for its investigation in a range of non-pain-related Central Nervous System (CNS) disorders.[2][3] Pentazocine acts as an agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR).[4] It also exhibits activity at the sigma-1 receptor.[5][6] The naloxone component is a mu-opioid antagonist with poor oral bioavailability, included to deter parenteral abuse.[1]
This technical guide synthesizes the existing preclinical and clinical research on pentazocine, the primary active moiety of this compound, in the context of non-pain-related CNS disorders. We will delve into its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and provide visual representations of relevant pathways and workflows.
Core Pharmacological Mechanisms in Non-Pain CNS Disorders
The therapeutic potential of pentazocine in non-pain CNS disorders is primarily linked to its activity at two key receptor systems: the kappa-opioid receptor (KOR) system and the sigma-1 receptor.
The Kappa-Opioid Receptor (KOR) System
The endogenous KOR system, along with its primary ligand dynorphin, is heavily implicated in the modulation of mood, stress, and motivation.[7][8] Activation of KORs is generally associated with aversive and depressive-like states.[7][9] This has led to the hypothesis that KOR antagonists could be effective antidepressants and anxiolytics.[9][10]
Conversely, KOR agonists like pentazocine have been investigated for conditions characterized by hyperdopaminergic states, such as mania.[11][12] The rationale is that KOR activation can reduce dopamine (B1211576) release in key brain reward pathways, thereby ameliorating manic symptoms.[9][11]
The Sigma-1 Receptor
Pentazocine is also a selective sigma-1 receptor (S1R) agonist.[5] The S1R is a unique intracellular chaperone protein involved in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[6][13] S1R agonists have demonstrated neuroprotective properties in various models of neuronal injury and are being investigated for their potential in neurodegenerative and psychiatric disorders.[6][13]
Research in Specific Non-Pain-Related CNS Disorders
Bipolar Disorder (Manic Phase)
Rationale: The hyperdopaminergic state in the brain's reward pathways is a key feature of mania. KOR activation is known to decrease the activity of ventral tegmental area (VTA) dopamine neurons, thus reducing dopamine-mediated reward signaling.[9] It has been postulated that the KOR agonist activity of pentazocine could ameliorate manic symptoms.[11]
Clinical Study: A pilot, open-label clinical trial investigated the effects of this compound on manic symptoms in hospitalized patients with bipolar disorder.[12]
Experimental Protocol: Clinical Trial (NCT00125931) [12]
-
Study Design: Pilot, open-label investigation.
-
Participants: Acutely manic inpatients.
-
Intervention: Two doses of this compound (50mg pentazocine / 0.5mg naloxone) administered orally in a cumulative-dosing strategy.
-
Primary Outcome Measure: Assessment of manic symptoms using the Mania Assessment Using Child and Adolescent Schedule (MACS) before, during, and after administration.
-
Key Finding: The study reported that pentazocine rapidly and substantially reduced symptoms of mania. Minimal sedation and no psychotomimetic effects were observed at the administered dose.[11]
Quantitative Data Summary
| Study | Intervention | Outcome Measure | Key Result |
| Clinical Trial (NCT00125931)[12] | This compound (50mg pentazocine) | MACS Score | Rapid and substantial reduction in manic symptoms.[11] |
Signaling Pathway: KOR-Mediated Dopamine Inhibition
The following diagram illustrates the proposed mechanism by which KOR activation by pentazocine can lead to a reduction in dopamine release, a key process in its potential anti-manic effects.
References
- 1. Pentazocine/Naloxone (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Pentazocine: MedlinePlus Drug Information [medlineplus.gov]
- 3. Pentazocine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 5. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa-opioid ligands in the study and treatment of mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentazocine - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Neurological Effects of Chronic Talwin Nx Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talwin Nx, a combination of pentazocine (B1679294) and naloxone (B1662785), is a mixed agonist-antagonist opioid analgesic. While the addition of naloxone is intended to deter parenteral abuse, the long-term neurological consequences of chronic oral exposure to pentazocine, the primary psychoactive component, are not fully understood. This technical guide synthesizes the available preclinical data from animal models to provide a comprehensive overview of the long-term neurological effects of chronic this compound exposure. The focus is on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Behavioral and Neuropathological Alterations
Chronic exposure to pentazocine in animal models leads to significant behavioral and neuropathological changes. These alterations suggest a potential for neurotoxicity and functional impairments with long-term use.
Motor and Social Behavior
Studies in mice have demonstrated that chronic pentazocine administration can lead to behavioral sensitization, characterized by a progressive increase in locomotor activity with repeated exposure. This suggests an enhancement of the drug's stimulant effects over time. Furthermore, research has indicated that chronic pentazocine exposure in juvenile mice can result in deficits in motor and social behaviors.
Cognitive Function
While direct studies on the long-term effects of chronic pentazocine on cognitive performance in standardized tests like the Morris water maze are limited in the available literature, the observed neuropathological and neurochemical changes, particularly in the cerebral cortex and cerebellum, suggest a potential for cognitive impairment. Opioid-induced deficits in spatial memory have been observed with other opioids in mouse models.
Neuropathology
Histopathological examinations of the brains of rats following sub-acute pentazocine administration have revealed significant neuronal damage, particularly in the cerebral cortex. Observed pathologies include moderate neuronal cell loss, the aggregation of granular cells, and the loss of pyramidal cells. These findings indicate that chronic pentazocine exposure can induce notable toxicity in key brain regions.
Quantitative Data on Neurological Effects
The following tables summarize the key quantitative findings from animal studies on the long-term neurological effects of chronic pentazocine exposure.
Table 1: Effects of Chronic Pentazocine on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Administration Schedule | Change in Ambulatory Activity | Reference |
| Pentazocine | 25 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |
| Morphine | 10 and 20 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |
| Methamphetamine | 2 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |
Table 2: Neurochemical Changes in the Cerebral Cortex of Rats After Sub-Acute Pentazocine Administration
| Parameter | Control (Normal Saline) | Pentazocine (30 mg/kg) | Pentazocine (60 mg/kg) | Pentazocine (90 mg/kg) | P-value | Reference |
| MDA (nmol/mg protein) | ~0.25 | ~0.40 | ~0.55 | ~0.70 | < 0.05 | |
| SOD (U/mg protein) | ~1.8 | ~1.3 | ~1.0 | ~0.8 | < 0.05 | |
| CAT (U/mg protein) | ~1.4 | ~1.0 | ~0.8 | ~0.6 | < 0.05 |
Note: Approximate values are extrapolated from graphical representations in the source material.
Table 3: Histopathological Findings in the Cerebral Cortex of Rats After Sub-Acute Pentazocine Administration
| Finding | Pentazocine-Treated Groups | Reference |
| Neuronal Cells | Moderate decrease in the cerebral matrix | |
| Granular Cells | Aggregation | |
| Pyramidal Cells | Loss | |
| Outer Molecular Layer | Vacuolations |
Signaling Pathways
The neurological effects of pentazocine are mediated through its interaction with multiple receptor systems, most notably the sigma-1 (σ1) and kappa-opioid (κ) receptors.
Sigma-1 Receptor Signaling
Pentazocine is a well-established sigma-1 receptor agonist. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, neuroplasticity, and neuronal survival. Chronic activation of the sigma-1 receptor by pentazocine may contribute to both its neurotoxic and potential neuroprotective effects under different conditions. The diagram below illustrates the central role of the sigma-1 receptor in cellular function.
Opioid Receptor Signaling
The (-)-enantiomer of pentazocine acts as an agonist at kappa-opioid receptors and a weak antagonist or partial agonist at mu-opioid receptors. Chronic stimulation of kappa-opioid receptors is known to be involved in dysphoria, stress responses, and the modulation of dopamine (B1211576) release in the brain's reward pathways. The interaction between pentazocine and the kappa-opioid system likely contributes to the long-term affective and motivational changes associated with its chronic use.
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating the long-term neurological effects of chronic pentazocine exposure.
Chronic Pentazocine Administration
-
Animal Model: Male BALB/c mice or adult Wistar rats.
-
Drug Preparation: Pentazocine is typically dissolved in sterile water or saline for injection.
-
Dosing Regimen: Doses ranging from 25 mg/kg to 90 mg/kg are administered subcutaneously (s.c.) or intramuscularly (i.m.).
-
Duration: Administration schedules range from repeated injections over several days (e.g., 5 times at 3-4 day intervals) to daily injections for 14 days for sub-acute studies.
Behavioral Assessments
-
Locomotor Activity: Ambulatory activity is measured using an automated activity monitoring system. Mice are placed in the activity chambers, and their movements are recorded over a specified period following drug administration.
-
Social Interaction: Social behavior can be assessed by placing two unfamiliar mice in a neutral arena and scoring the duration and frequency of social behaviors such as sniffing, grooming, and following.
Neurochemical Analysis
-
Tissue Preparation: Following euthanasia, brains are rapidly dissected, and specific regions (e.g., cerebral cortex, cerebellum) are isolated and homogenized.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined using spectrophotometric assay kits.
-
-
Neurotransmitter Levels: Dopamine and serotonin (B10506) and their metabolites can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) from brain tissue homogenates.
Histopathological Analysis
-
Tissue Processing: Brains are fixed in 10% formalin, processed through graded alcohols and xylene, and embedded in paraffin (B1166041) wax.
-
Staining: 5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphological examination.
-
Microscopy: Stained sections are examined under a light microscope for evidence of neuronal loss, gliosis, and other pathological changes.
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the neurotoxic effects of chronic pentazocine exposure.
Conclusion and Future Directions
The available evidence from animal models indicates that chronic exposure to pentazocine, the primary active component of this compound, can lead to significant long-term neurological effects. These include behavioral sensitization, motor and social deficits, and neurotoxicity in the cerebral cortex and cerebellum, characterized by increased oxidative stress and neuronal loss. The sigma-1 and kappa-opioid receptor systems are key signaling pathways mediating these effects.
Despite these findings, there are notable gaps in the literature. Further research is needed to:
-
Elucidate the long-term effects of chronic pentazocine on cognitive function using a broader range of behavioral paradigms.
-
Quantify the dose-dependent effects of chronic pentazocine on key neurotransmitter systems, such as dopamine and serotonin, in brain regions associated with reward and executive function.
-
Investigate the potential for neuroinflammation in various brain regions following chronic exposure.
-
Conduct long-term studies that more closely mimic the duration of human use to better understand the trajectory of neurological changes.
A more comprehensive understanding of these long-term neurological effects is crucial for informing clinical practice, guiding drug development, and identifying potential therapeutic strategies to mitigate the adverse consequences of chronic this compound use.
References
A Technical Guide to Pentazocine's Partial Agonist Activity at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine (B1679294), a synthetic benzomorphan (B1203429) derivative, exhibits a complex pharmacological profile characterized by its mixed agonist-antagonist properties at opioid receptors. This guide provides an in-depth technical examination of pentazocine's partial agonist activity at the mu-opioid receptor (μOR). A comprehensive review of its binding affinity, potency, and efficacy is presented, supported by quantitative data from key in vitro assays. Detailed experimental protocols for these assays are provided to facilitate reproducibility and further investigation. Furthermore, this document includes visualizations of the underlying molecular signaling pathways and experimental workflows to offer a clear and concise understanding of the methodologies and mechanisms discussed.
Introduction
Pentazocine was developed as an analgesic with a reduced liability for abuse and respiratory depression compared to full μ-opioid receptor agonists like morphine.[1][2] Its clinical effects are the result of a unique interaction with multiple opioid receptors, primarily acting as an agonist at the kappa-opioid receptor (κOR) and a partial agonist or weak antagonist at the mu-opioid receptor (μOR).[3][4] This dual activity contributes to its characteristic ceiling effect for both analgesia and respiratory depression.[1] Understanding the nuances of its interaction with the μOR is critical for optimizing its therapeutic use and for the development of safer opioid analgesics. This guide will focus specifically on the quantitative and mechanistic aspects of pentazocine's partial agonism at the μOR.
Quantitative Pharmacological Data
The partial agonist activity of pentazocine at the μ-opioid receptor is quantified through various in vitro assays that measure its binding affinity, potency, and efficacy relative to full agonists.
Table 1: Binding Affinity (Ki) of (-)-Pentazocine at Opioid Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Mu-Opioid (μOR) | [3H]DAMGO | CHO | 3.2 | [5] |
| Kappa-Opioid (κOR) | [3H]U69593 | CHO | 7.6 | [5] |
| Delta-Opioid (δOR) | [3H]DPDPE | CHO | 62 | [5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of (-)-Pentazocine
| Assay | Receptor | Cell Line | EC50 (nM) | Emax (% of Full Agonist) | Reference |
| cAMP Inhibition | Mu-Opioid (μOR) | CHO | 43 | Partial Agonist | [5] |
| cAMP Inhibition | Kappa-Opioid (κOR) | CHO | 40 | Not Reported | [5] |
| cAMP Inhibition | Delta-Opioid (δOR) | CHO | 255 | Weak Agonist | [5] |
*Specific Emax values relative to a standard full agonist were not explicitly stated in the primary source, but the compound was characterized as a partial or weak agonist based on the dose-response curves.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of pentazocine with the mu-opioid receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]DAMGO (a selective μOR agonist).
-
Unlabeled pentazocine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled pentazocine.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]DAMGO, and varying concentrations of unlabeled pentazocine.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-radiolabeled μOR ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of pentazocine by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of pentazocine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor, providing an indication of agonist efficacy.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
Pentazocine and a full agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of pentazocine and the full agonist.
-
In a 96-well plate, add the cell membrane preparation, GDP, [35S]GTPγS, and the test compounds.
-
Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the concentration of the agonist against the stimulated [35S]GTPγS binding to generate dose-response curves.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curves. The Emax of pentazocine is expressed as a percentage of the maximal stimulation achieved by the full agonist.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled mu-opioid receptor.
Materials:
-
Whole cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Pentazocine and a full agonist (e.g., DAMGO).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of pentazocine or the full agonist.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Generate dose-response curves by plotting the agonist concentration against the inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the EC50 and Emax values. The Emax of pentazocine will be the maximal inhibition of cAMP production it can achieve, often expressed as a percentage of the inhibition caused by the full agonist.
Visualizations
Signaling Pathway
Caption: Mu-Opioid Receptor Signaling by Pentazocine.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for [35S]GTPγS Binding Assay.
Discussion and Conclusion
The data and methodologies presented in this guide confirm that pentazocine acts as a partial agonist at the mu-opioid receptor. Its high binding affinity, comparable to some full agonists, allows it to effectively compete for receptor occupancy. However, its intrinsic efficacy is lower, leading to a submaximal response even at saturating concentrations. This partial agonism is the molecular basis for the "ceiling effect" observed clinically, where increasing the dose beyond a certain point does not produce a corresponding increase in analgesia or respiratory depression.
The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating opioid pharmacology. The consistent application of these standardized assays is crucial for the accurate characterization and comparison of novel opioid compounds. The visualizations of the signaling pathway and experimental workflows offer a simplified yet accurate representation of complex biological processes, aiding in both comprehension and experimental design.
References
- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 5. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Talwin Nx® Binding to Opioid Receptor Subtypes: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talwin Nx is a combination oral analgesic containing pentazocine (B1679294), a synthetic opioid with mixed agonist-antagonist properties, and naloxone (B1662785), a non-selective opioid receptor antagonist.[1][2][3] The inclusion of naloxone is primarily to deter parenteral misuse; due to its poor oral bioavailability, it does not significantly interfere with the analgesic effects of pentazocine when administered as directed.[3][4][5] A thorough understanding of how each component interacts with the primary opioid receptor subtypes—mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR)—is critical for elucidating its pharmacological profile. This document provides a comprehensive in vitro characterization of this compound's components, summarizing their binding affinities, outlining detailed experimental protocols for their determination, and visualizing the associated cellular signaling pathways and experimental workflows.
Quantitative Binding Affinity Profiles
The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro binding affinities of pentazocine and naloxone for the human mu, delta, and kappa opioid receptors as determined by competitive radioligand binding assays.
Pentazocine Binding Affinity
Pentazocine is characterized as a mixed agonist-antagonist, primarily acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1][4][6][7] Its affinity for the delta-opioid receptor (DOR) is considerably weaker.[8]
| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |
| Mu (µ) Opioid Receptor | 3.2[8] | Exhibits partial agonist or weak antagonist activity.[1][6] |
| Delta (δ) Opioid Receptor | 62[8] | Significantly weaker binding affinity compared to MOR and KOR. |
| Kappa (κ) Opioid Receptor | 7.6[8] | Primary site of agonist activity, mediating analgesia.[1][4][6] |
Naloxone Binding Affinity
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor, followed by the delta and kappa subtypes.[9][10]
| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |
| Mu (µ) Opioid Receptor | 1.1 - 2.3[10][11] | Highest affinity, enabling effective reversal of MOR agonists. |
| Delta (δ) Opioid Receptor | 16 - 67.5[10] | Moderate affinity. |
| Kappa (κ) Opioid Receptor | 2.5 - 12[10] | Lowest affinity among the three subtypes. |
Mechanism of Action and Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.
An agonist, such as pentazocine at the kappa receptor, binds to the receptor and triggers this cascade.[6] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6] Concurrently, the G-protein activation modulates ion channels, typically causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization and reduced calcium influx decrease neuronal firing and inhibit the release of pain-associated neurotransmitters. An antagonist like naloxone binds to the receptor but does not activate it, thereby competitively blocking agonists from binding and initiating this signaling cascade.[12]
Experimental Protocols: Competitive Radioligand Binding Assay
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[13][14] The assay measures the ability of a test compound (e.g., pentazocine or naloxone) to displace a radiolabeled ligand of known high affinity and selectivity from its receptor.
Objective
To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ) expressed in cell membranes.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human opioid receptor subtype of interest.[13][14]
-
Radioligands:
-
Test Compounds: Pentazocine, Naloxone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Detection: Liquid scintillation counter and scintillation fluid.
Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound (typically 10-20 µg of protein per well).[13][15]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its dissociation constant, Kd), and membrane suspension.[13]
-
Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled antagonist (e.g., 10 µM naloxone), and membrane suspension.[13]
-
Competitive Binding: Assay buffer, radioligand, serially diluted concentrations of the test compound (e.g., pentazocine, typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[13]
-
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding reaction to reach equilibrium.[13]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[13]
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[13]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should yield a sigmoidal dose-response curve.[13]
-
Determine IC50: Using non-linear regression analysis, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentazocine and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Pentazocine/Naloxone (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Pentazocine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naloxone - Wikipedia [en.wikipedia.org]
- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 12. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profile of Orally Administered Talwin Nx: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of orally administered Talwin Nx, a combination analgesic containing pentazocine (B1679294) and naloxone (B1662785). The following sections detail the available pharmacokinetic data from animal studies, comprehensive experimental methodologies, and visual representations of key metabolic and experimental processes.
Introduction to this compound
This compound is a combination oral analgesic indicated for the management of moderate to severe pain.[1][2][3] It consists of pentazocine, a synthetic opioid with mixed agonist-antagonist activity at opioid receptors, and naloxone, a pure opioid antagonist.[4][5] The rationale for this combination is to provide the analgesic effects of pentazocine while deterring parenteral abuse. When taken orally, pentazocine is well absorbed and exerts its analgesic effect.[1][3][4] Conversely, the small dose of naloxone undergoes extensive first-pass metabolism in the liver, rendering it pharmacologically inactive when administered orally.[2][3][6] However, if the tablet is dissolved and injected, the naloxone component antagonizes the opioid effects of pentazocine, thereby reducing its abuse potential.[2][7]
Animal studies have been instrumental in establishing this principle. A study in rats demonstrated that a 100:1 dose ratio of pentazocine to naloxone was optimal, providing equivalent oral analgesic effects to pentazocine alone, while the parenteral administration of the combination resulted in little to no analgesia.[7]
Preclinical Pharmacokinetic Data
Detailed and comprehensive preclinical pharmacokinetic data for the specific combination of pentazocine and naloxone (this compound) is limited in publicly available literature. However, studies on the individual components, particularly pentazocine, provide valuable insights into the oral pharmacokinetic profile in animal models.
Pentazocine Pharmacokinetics in Rats
The following table summarizes the pharmacokinetic parameters of orally administered pentazocine in rats from a study utilizing ³H-labelled pentazocine and another study evaluating a free pentazocine solution.
| Parameter | Value (³H-labelled Pentazocine) | Value (Free Pentazocine Solution) | Reference |
| Tmax (Time to Peak Concentration) | 15 minutes | Not Reported | [8] |
| Biological Half-life (t½) | 2.0 hours | Not Reported | [8] |
| Excretion (24 hours) | 40.0% in urine, 14.3% in feces | Not Reported | [8] |
Note: The study with free pentazocine solution was conducted as a control for a solid lipid nanoparticle formulation and did not report all pharmacokinetic parameters for the free solution in the abstract.[1]
Naloxone Oral Pharmacokinetics in Preclinical Models
Quantitative preclinical pharmacokinetic data (Cmax, Tmax, AUC) for orally administered naloxone is scarce. However, it is well-established that naloxone has very low systemic bioavailability when taken orally due to extensive first-pass metabolism in the liver.[6][9][10] Studies in humans have shown that only about 1% of an oral dose of naloxone becomes systemically bioavailable.[11] This characteristic is fundamental to the safety and efficacy of this compound as an oral analgesic.
Experimental Protocols
The following is a detailed, representative methodology for a preclinical pharmacokinetic study involving oral administration in rats, based on established protocols.
Objective: To determine the pharmacokinetic profile of a test compound following oral administration in rats.
Materials:
-
Test compound (e.g., pentazocine)
-
Vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)
-
Male Wistar rats (250 ± 20 g)[1]
-
Oral gavage needles (stainless steel or flexible plastic)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., HPLC)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the study, with free access to standard chow and water.
-
Dose Preparation: The test compound is formulated in the chosen vehicle to the desired concentration.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing:
-
Each rat is weighed to determine the precise volume of the dose formulation to be administered.
-
The rat is gently restrained.
-
An appropriately sized oral gavage needle is attached to a syringe containing the dose formulation.
-
The gavage needle is carefully inserted into the esophagus and advanced into the stomach.
-
The dose is administered slowly.
-
-
Blood Sampling:
-
Blood samples (e.g., 300 µL) are collected at predetermined time points (e.g., 0, 10, 30, 60, 120, 180, 240, 360, and 480 minutes) via an appropriate route (e.g., tail vein, cardiac puncture for terminal sample).[1]
-
Blood is collected into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Bioanalysis:
-
Plasma samples are prepared for analysis (e.g., by protein precipitation).
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
-
Visualizations
Metabolic Pathways of Pentazocine and Naloxone
The following diagram illustrates the primary metabolic pathways of pentazocine and the extensive first-pass metabolism of naloxone in the liver.
References
- 1. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. lupin.com [lupin.com]
- 4. Pentazocine (Talwin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 6. Naloxone - Wikipedia [en.wikipedia.org]
- 7. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Simultaneous Quantification of Pentazocine and Naloxone in Plasma
Introduction
Pentazocine (B1679294), a synthetic opioid agonist-antagonist, is utilized for the management of moderate to severe pain. It is often formulated in combination with naloxone (B1662785), an opioid antagonist, to deter parenteral abuse. The presence of naloxone is intended to counteract the opioid effects of pentazocine if the combination product is misused by injection.[1][2] When taken orally as prescribed, naloxone has minimal systemic bioavailability and does not interfere with the analgesic action of pentazocine.[1][2] The simultaneous quantification of both pentazocine and naloxone in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and in clinical toxicology to monitor for potential misuse.
This document provides detailed application notes and protocols for the simultaneous determination of pentazocine and naloxone in human plasma using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Methods Overview
A variety of analytical methods have been developed for the quantification of pentazocine and naloxone, either individually or in combination with other analytes. For the simultaneous analysis in plasma, LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are expected.[3][4] HPLC-UV methods, while potentially less sensitive, can be a cost-effective alternative for applications with higher expected concentrations.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of different analytical methods for the determination of pentazocine and naloxone.
Table 1: HPLC-UV Method Performance
| Parameter | Pentazocine | Naloxone | Reference |
| Linearity Range | 100 - 300 µg/mL | 1 - 3 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9999 | 0.9995 | [5] |
| LOD | 0.097 µg/mL | 0.0073 µg/mL | [5] |
| LOQ | 0.322 µg/mL | 0.0243 µg/mL | [5] |
| Recovery | 100.1% - 100.5% | 100.1% - 100.5% | [6] |
Note: The referenced HPLC-UV method was developed for tablet formulations but provides a basis for plasma analysis with appropriate sample preparation.
Table 2: LC-MS/MS Method Performance for Naloxone
| Parameter | Naloxone | Reference |
| Linearity Range | 1 - 500 pg/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.995 | [3] |
| LLOQ | 1 pg/mL | [3] |
| Intra-day Precision (%RSD) | < 11.0% | [3] |
| Inter-day Precision (%RSD) | < 11.0% | [3] |
| Intra-day Accuracy (%Bias) | < 11.0% | [3] |
| Inter-day Accuracy (%Bias) | < 11.0% | [3] |
| Recovery | > 63% | [3] |
Table 3: UHPLC-MS/MS Method Performance for Naloxone
| Parameter | Naloxone | Reference |
| Linearity Range | 10 - 4000 ng/mL | [7] |
| Intra-day Precision (%RSD) | ≤ 8.5% | [7] |
| Inter-day Precision (%RSD) | ≤ 8.5% | [7] |
| Intra-day Accuracy (%RE) | -1.2 to 5.5% | [7] |
| Inter-day Accuracy (%RE) | -1.2 to 5.5% | [7] |
Experimental Protocols
Protocol 1: Simultaneous Quantification by UHPLC-MS/MS
This protocol is a synthesized approach based on established methodologies for similar analytes.[3][7][8]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in plasma analysis.[8][9]
-
Step 1: Allow plasma samples to thaw at room temperature.
-
Step 2: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., pentazocine-d5 and naloxone-d5).
-
Step 3: Vortex the mixture for 30 seconds to precipitate proteins.
-
Step 4: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of the mobile phase and inject into the UHPLC-MS/MS system.
2. Chromatographic Conditions
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pentazocine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Naloxone: Precursor ion > Product ion (e.g., as reported in literature for similar methods).
-
Internal Standards: Corresponding transitions for deuterated standards.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Protocol 2: Simultaneous Quantification by HPLC-UV
This protocol is adapted from a method for the analysis of pentazocine and naloxone in pharmaceutical formulations.[5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can remove more interferences from the plasma matrix compared to protein precipitation.
-
Step 1: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Step 2: To 500 µL of plasma, add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and the internal standard.
-
Step 3: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Step 4: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Step 5: Dry the cartridge under vacuum for 5 minutes.
-
Step 6: Elute the analytes with 1 mL of methanol.
-
Step 7: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0) and methanol (60:40, v/v).[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 248 nm.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Data Analysis and Quantification
For both protocols, quantification is achieved by constructing a calibration curve using standards of known concentrations prepared in a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Method Validation
Both methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability for the intended application. Validation parameters should include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
The choice of analytical method for the simultaneous quantification of pentazocine and naloxone in plasma depends on the specific requirements of the study. The UHPLC-MS/MS method offers high sensitivity and is ideal for pharmacokinetic studies with low dose administration. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for applications where higher concentrations are expected. Proper sample preparation and method validation are critical to ensure accurate and reliable results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. lupin.com [lupin.com]
- 3. kinampark.com [kinampark.com]
- 4. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 5. researchgate.net [researchgate.net]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. Simultaneous quantification of high-dose naloxone and naloxone-3-β-d-glucuronide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.regionh.dk [research.regionh.dk]
Application Notes and Protocols for Clinical Evaluation of Talwin Nx in Chronic Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate pain relief and are associated with a range of side effects. Talwin Nx, a combination of pentazocine (B1679294) and naloxone (B1662785), offers a potential alternative therapeutic strategy. Pentazocine is a synthetic opioid that acts as a partial agonist at the µ-opioid receptor and an agonist at the κ-opioid receptor, while naloxone is an opioid antagonist included to deter parenteral abuse.[3] This document outlines a comprehensive plan for the clinical evaluation of this compound for the management of chronic neuropathic pain, detailing the preclinical rationale, clinical trial design, and specific protocols for patient assessment and data collection.
Preclinical Rationale and Justification
Pentazocine has demonstrated antinociceptive effects in various animal models of pain.[4][5][6] Its dual mechanism of action on both mu and kappa opioid receptors suggests a potential for efficacy in the complex signaling environment of neuropathic pain. The activation of kappa-opioid receptors, in particular, may offer a unique advantage in modulating the affective and sensory components of chronic pain.[4] While direct preclinical evidence of pentazocine in neuropathic pain models is an area for further investigation, its established analgesic properties provide a strong basis for exploring its utility in this patient population. The addition of naloxone in the this compound formulation is not expected to interfere with the oral analgesic efficacy of pentazocine.[3]
Signaling Pathways in Chronic Neuropathic Pain
Chronic neuropathic pain involves complex and interconnected signaling pathways within the peripheral and central nervous systems. Key mechanisms include peripheral and central sensitization, driven by an imbalance of excitatory and inhibitory neurotransmission, and neuroinflammation.[1][7][8][9][10][11]
Peripheral sensitization involves the hyperexcitability of primary afferent neurons due to alterations in ion channel expression and function. In the central nervous system, particularly the dorsal horn of the spinal cord, central sensitization is characterized by an amplification of pain signals. This process is largely mediated by the increased activity of the glutamatergic system, particularly through NMDA receptors, and a concomitant reduction in GABAergic inhibitory tone.[2][3][7][8] Neuroinflammation, involving the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines, further exacerbates neuronal hyperexcitability and contributes to the maintenance of the chronic pain state.[11][12]
Clinical Development Plan
A phased clinical development plan is proposed to systematically evaluate the efficacy and safety of this compound for chronic neuropathic pain.
Phase II: Proof-of-Concept and Dose-Ranging Study
A Phase II, randomized, double-blind, placebo-controlled, parallel-group study will be conducted to establish proof-of-concept and identify the optimal dose range of this compound for chronic neuropathic pain.[13][14][15][16]
Table 1: Phase II Study Design
| Parameter | Specification |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Primary Objective | To evaluate the efficacy of this compound in reducing pain intensity compared to placebo. |
| Secondary Objectives | To assess the safety and tolerability of this compound, to evaluate the effect of this compound on patient-reported outcomes (e.g., quality of life, sleep), and to identify an optimal dose range. |
| Patient Population | Adults (18-65 years) with a confirmed diagnosis of chronic neuropathic pain (e.g., diabetic peripheral neuropathy, post-herpetic neuralgia) for at least 3 months. |
| Sample Size | Approximately 200 patients (50 per arm) to provide 80% power to detect a clinically meaningful difference in pain scores. |
| Treatment Arms | 1. This compound (Low Dose) 2. This compound (High Dose) 3. Placebo |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change from baseline in the weekly average of the 24-hour average pain intensity score on a 0-10 Numeric Rating Scale (NRS). |
| Secondary Endpoints | - Change from baseline in Brief Pain Inventory (BPI) scores. - Change from baseline in Douleur Neuropathique 4 (DN4) scores. - Change from baseline in Leeds Assessment of Neuropathic Symptoms and Signs (LANSS) scores. - Patient Global Impression of Change (PGIC). - Incidence and severity of adverse events. |
Phase III: Confirmatory Efficacy and Safety Studies
Following a successful Phase II trial, two pivotal Phase III, randomized, double-blind, placebo-controlled, multicenter studies will be conducted to confirm the efficacy and further characterize the safety profile of the optimal dose of this compound.[17][18]
Table 2: Phase III Study Design
| Parameter | Specification |
| Study Design | Two independent, randomized, double-blind, placebo-controlled, multicenter, parallel-group studies. |
| Primary Objective | To confirm the efficacy of the optimal dose of this compound in reducing pain intensity compared to placebo in patients with chronic neuropathic pain. |
| Secondary Objectives | To evaluate the long-term safety and tolerability of this compound, to assess its impact on physical and emotional functioning, and to evaluate its effect on opioid-sparing. |
| Patient Population | Adults (≥18 years) with a confirmed diagnosis of chronic neuropathic pain for at least 6 months, with inadequate response to at least one prior standard-of-care treatment. |
| Sample Size | Approximately 400-500 patients per study to provide >90% power. |
| Treatment Arms | 1. This compound (Optimal Dose from Phase II) 2. Placebo |
| Treatment Duration | 24 weeks, with a potential open-label extension phase. |
| Primary Endpoint | Change from baseline to week 12 in the weekly average of the 24-hour average pain intensity score on a 0-10 Numeric Rating Scale (NRS). |
| Secondary Endpoints | - Responder analysis (e.g., percentage of patients with ≥30% and ≥50% pain reduction). - Change from baseline in BPI, DN4, and LANSS scores. - Change in sleep quality and interference scores. - Change in health-related quality of life (e.g., SF-36). - Use of rescue medication. - Long-term safety and tolerability. |
Experimental Protocols
Patient Screening and Enrollment
A multi-step screening process will be implemented to ensure the enrollment of an appropriate patient population.
Table 3: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| 1. Male or female, 18-65 years of age (Phase II), ≥18 years (Phase III). | 1. Pain of non-neuropathic origin. |
| 2. Confirmed diagnosis of chronic neuropathic pain (e.g., diabetic peripheral neuropathy, post-herpetic neuralgia) for ≥3 months (Phase II) or ≥6 months (Phase III). | 2. History of significant cardiovascular, renal, or hepatic disease. |
| 3. Average daily pain score of ≥4 on a 0-10 NRS at baseline. | 3. Current or past history of substance use disorder. |
| 4. Score of ≥4 on the DN4 questionnaire or ≥12 on the LANSS Pain Scale.[19][20][21][22][23][24][25][26] | 4. Concomitant use of other opioid analgesics or certain interacting medications. |
| 5. Willing and able to provide written informed consent and comply with study procedures. | 5. Pregnancy or lactation. |
| 6. For females of childbearing potential, a negative pregnancy test and agreement to use a highly effective method of contraception. | 6. Known hypersensitivity to pentazocine or naloxone. |
Dosing and Administration
This compound or matching placebo will be administered orally according to a fixed schedule. The starting dose in the Phase II study will be conservative, with a titration schedule to the target dose.
Table 4: Dosing and Titration Schedule (Phase II Example)
| Week | Low Dose Arm | High Dose Arm | Placebo Arm |
| 1 | One tablet twice daily | One tablet twice daily | One placebo tablet twice daily |
| 2 | One tablet three times daily | Two tablets twice daily | Two placebo tablets twice daily |
| 3-12 | One tablet three times daily (maintenance) | Two tablets twice daily (maintenance) | Two placebo tablets twice daily (maintenance) |
Pain and Neuropathy Assessment Protocols
Standardized and validated instruments will be used to assess pain and neuropathic symptoms at baseline and throughout the study.
5.3.1 Brief Pain Inventory (BPI)
-
Administration: The BPI short form will be self-administered by the patient at baseline and at specified follow-up visits.[27][28][29][30]
-
Scoring: The BPI yields two main scores: a Pain Severity Score (the mean of the four pain intensity items) and a Pain Interference Score (the mean of the seven interference items).[28] Both are scored on a 0-10 scale.
5.3.2 Douleur Neuropathique 4 (DN4) Questionnaire
-
Administration: A trained clinician will administer the DN4 questionnaire at screening and baseline to confirm the neuropathic nature of the pain.[19][22][23][24][31]
-
Scoring: The DN4 consists of 10 items, with each "yes" response scoring 1 point. A total score of 4 or more is indicative of neuropathic pain.[19][22]
5.3.3 Leeds Assessment of Neuropathic Symptoms and Signs (LANSS) Pain Scale
-
Administration: The LANSS will be administered by a trained clinician at screening and baseline. It includes both a patient questionnaire and a brief clinical examination.[20][21][25][26][32]
-
Scoring: The LANSS has a maximum score of 24. A score of 12 or more suggests that neuropathic mechanisms are likely contributing to the patient's pain.[21]
Safety Monitoring and Risk Management
Given the opioid component of this compound, a robust safety monitoring and risk management plan is essential.[33][34][35][36]
-
Adverse Event Monitoring: All adverse events (AEs) and serious adverse events (SAEs) will be recorded at each study visit.
-
Vital Signs and Physical Examinations: Vital signs will be monitored at each visit, and a full physical examination will be conducted at baseline and the end of the study.
-
Opioid Risk Assessment: The Opioid Risk Tool (ORT) will be administered at screening to assess the risk of aberrant drug-related behaviors.[36]
-
Urine Drug Screening: Urine drug screens will be performed periodically throughout the study to monitor for the use of non-prescribed controlled substances.
-
Naloxone Co-prescription and Education: In accordance with FDA recommendations for opioid analgesics, investigators will be prepared to provide naloxone rescue kits and education on their use to patients and their families.[37]
Statistical Analysis
The statistical analysis plan will be finalized prior to database lock.
-
Primary Efficacy Analysis: The primary endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in pain scores between the this compound and placebo groups.
-
Secondary Efficacy Analyses: Secondary endpoints will be analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and logistic regression for categorical variables.
-
Safety Analysis: Safety data will be summarized descriptively.
-
Handling of Missing Data: Appropriate methods for handling missing data, such as multiple imputation, will be employed in accordance with FDA guidance.[38][39][40][41][42]
Conclusion
The proposed clinical development plan provides a rigorous and comprehensive framework for evaluating the efficacy and safety of this compound as a potential treatment for chronic neuropathic pain. By employing validated assessment tools, a robust study design, and stringent safety monitoring, these studies will generate the necessary data to support a potential new therapeutic option for this challenging condition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Glutamatergic Systems in Neuropathic Pain and Emerging Non-opioid Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding chronic pain: the glutamate-GABA tug of war in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Peripheral role of glutamate in orofacial pain [frontiersin.org]
- 11. Neuron–Glia Crosstalk and Neuropathic Pain: Involvement in the Modulation of Motor Activity in the Orofacial Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrated review on new targets in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An innovative phase 2 chronic pain master protocol design to assess novel mechanisms in multiple pain types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An innovative phase 2 chronic pain master protocol design to assess novel mechanisms in multiple pain types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. vbn.aau.dk [vbn.aau.dk]
- 19. physiotutors.com [physiotutors.com]
- 20. The LANSS Pain Scale: the Leeds assessment of neuropathic symptoms and signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resref.com [resref.com]
- 22. global-uploads.webflow.com [global-uploads.webflow.com]
- 23. researchgate.net [researchgate.net]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. londonpainclinic.com [londonpainclinic.com]
- 26. Website [eprovide.mapi-trust.org]
- 27. mdanderson.org [mdanderson.org]
- 28. resref.com [resref.com]
- 29. Brief Pain Inventory (BPI) | MD Anderson Cancer Center [mdanderson.org]
- 30. med.upenn.edu [med.upenn.edu]
- 31. Questionnaire DN4 [has-sante.fr]
- 32. researchgate.net [researchgate.net]
- 33. oci.wi.gov [oci.wi.gov]
- 34. mcstap.com [mcstap.com]
- 35. Medical Mutual Insurance Company of Maine [medicalmutual.com]
- 36. nida.nih.gov [nida.nih.gov]
- 37. fda.gov [fda.gov]
- 38. fda.gov [fda.gov]
- 39. Guidance for industry: patient-reported outcome measures: use in medical product development to support labeling claims: draft guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 40. FDA publishes two guidances on collecting clinical outcomes data | RAPS [raps.org]
- 41. Search | RTI Health Solutions [rtihs.org]
- 42. fda.gov [fda.gov]
Application Notes and Protocols for Inducing and Measuring Analgesia in Rats with Talwin Nx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talwin Nx is a combination oral analgesic containing pentazocine (B1679294) hydrochloride, a mixed agonist-antagonist opioid, and naloxone (B1662785) hydrochloride, an opioid antagonist.[1][2][3] In oral administration, pentazocine exerts its analgesic effects primarily through its action on kappa (κ) and mu (μ) opioid receptors.[4][5][6] The inclusion of naloxone is intended to deter parenteral misuse, as it has minimal oral bioavailability but acts as a potent opioid antagonist if injected.[1][2] Studies in rats have demonstrated that the oral combination of pentazocine and naloxone produces analgesia equivalent to pentazocine administered alone.[2][7]
These application notes provide a comprehensive protocol for inducing and measuring the analgesic effects of this compound in rats, utilizing standard behavioral assays for nociception.
Data Presentation
Table 1: Recommended Oral Dosage of this compound Components in Rats
| Compound | Dosage Range (mg/kg) | Ratio (Pentazocine:Naloxone) | Route of Administration | Reference |
| Pentazocine | 30 - 64 | 100:1 | Oral Gavage | [1][7][8] |
| Naloxone | 0.3 - 0.64 | 100:1 | Oral Gavage | [1][7][8] |
Table 2: Parameters for Thermal Nociception Assays in Rats
| Test | Apparatus | Stimulus | Response | Cut-off Time |
| Tail-Flick Test | Tail-Flick Analgesia Meter | Radiant Heat Beam | Tail flick or withdrawal | 10-15 seconds[9][10] |
| Hot Plate Test | Hot Plate Analgesia Meter | Heated surface (52-55°C)[11][12] | Hind paw licking or jumping[11][13] | 30-60 seconds[11][12] |
Table 3: Parameters for Mechanical Nociception Assay in Rats
| Test | Apparatus | Stimulus | Response |
| Von Frey Test | Von Frey Filaments (manual or electronic) | Calibrated filaments applied to the plantar surface of the hind paw | Paw withdrawal, flinching, or licking |
Experimental Protocols
Animal Preparation and Drug Administration
-
Animals: Adult male or female Sprague Dawley or Wistar rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. Habituate the rats to the testing environment and handling for 2-3 days prior to the experiment to minimize stress-induced analgesia.
-
Drug Preparation: this compound tablets contain pentazocine and naloxone in a 100:1 ratio (typically 50 mg pentazocine and 0.5 mg naloxone).[1][2] For experimental use, tablets can be crushed and suspended in a suitable vehicle such as 0.5% methylcellulose (B11928114) or distilled water. A common starting dose, based on animal studies, is 64 mg/kg of pentazocine and 0.64 mg/kg of naloxone.[1][8] A dose-response study is recommended to determine the optimal dose for the specific rat strain and pain model.
-
Administration: Administer the drug suspension orally via gavage.
Measurement of Thermal Analgesia
The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus, primarily assessing spinal reflexes.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Rat restrainer.
Procedure:
-
Gently place the rat in the restrainer and allow it to acclimate for 15-20 minutes.[14]
-
Position the rat's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Activate the heat source to initiate the timer.
-
The timer will automatically stop when the rat flicks its tail away from the heat. Record this latency.
-
If the rat does not respond within the pre-determined cut-off time (10-15 seconds), remove the tail to prevent tissue damage and record the latency as the cut-off time.[9][10]
-
Establish a baseline tail-flick latency for each rat before drug administration. This is typically the average of 2-3 readings taken with a 5-minute interval.[14]
-
After oral administration of this compound or vehicle, measure the tail-flick latency at various time points (e.g., 30, 60, 90, and 120 minutes) to determine the time-course of the analgesic effect.
The hot plate test assesses the response to a constant, noxious thermal stimulus and involves supraspinal processing.[15]
Apparatus:
-
Hot plate analgesia meter set to a constant temperature (e.g., 52-55°C).[11][12]
-
Transparent cylindrical enclosure to keep the rat on the heated surface.[13]
Procedure:
-
Allow the hot plate to reach the desired, stable temperature.
-
Place the rat on the heated surface within the enclosure and start the timer.
-
Observe the rat for nociceptive responses, such as licking a hind paw or jumping.[11][13]
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
If no response is observed within the cut-off time (30-60 seconds), remove the rat from the plate to prevent injury and record the latency as the cut-off time.[11][12]
-
Determine a baseline hot-plate latency for each animal before drug administration.
-
Following drug administration, measure the hot-plate latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
Measurement of Mechanical Analgesia
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Apparatus:
-
A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated wire mesh platform with individual enclosures for the rats.
Procedure:
-
Place the rat in an enclosure on the elevated mesh platform and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments from underneath the mesh to the plantar surface of the rat's hind paw.
-
Begin with a filament below the expected threshold and apply it with enough force to cause it to bend slightly for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[16] If there is no response, the next filament of increasing force is used. If there is a positive response, a filament of decreasing force is used.
-
Establish a baseline mechanical threshold before drug administration.
-
Administer this compound or vehicle and measure the mechanical withdrawal threshold at specified time points (e.g., 30, 60, 120 minutes).
Mandatory Visualizations
Caption: Experimental workflow for assessing analgesia in rats.
Caption: Signaling pathway of orally administered this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. products.sanofi.us [products.sanofi.us]
- 3. Pentazocine and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. youtube.com [youtube.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hot plate test [panlab.com]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Application Notes and Protocols for Assessing the Abuse Potential of Pentazocine/Naloxone Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine (B1679294) is a mixed agonist-antagonist opioid analgesic with agonist activity at kappa (κ) opioid receptors and partial agonist activity at mu (μ) opioid receptors.[1][2][3] This dual mechanism of action provides analgesia but also carries a potential for abuse.[4][5] To mitigate this risk, pentazocine is often formulated with naloxone (B1662785), an opioid receptor antagonist.[6] When taken orally as directed, naloxone has poor bioavailability and does not significantly counteract the analgesic effects of pentazocine.[3] However, if the formulation is crushed and injected in an attempt to achieve a euphoric high, the naloxone becomes bioavailable and antagonizes the effects of pentazocine, thereby deterring abuse.[6]
These application notes provide a comprehensive overview of the methodologies used to assess the abuse potential of different pentazocine/naloxone formulations, in accordance with FDA guidance.[7] The protocols outlined below cover in vitro, in vivo, and human studies designed to evaluate the abuse liability of these combination products.
In Vitro Abuse Potential Assessment
Receptor Binding Assays
Objective: To determine the binding affinities of pentazocine and naloxone for the major opioid receptor subtypes (mu, kappa, and delta) to understand their pharmacological profiles.
Protocol:
-
Membrane Preparation:
-
Utilize cell membranes from cell lines expressing recombinant human μ, κ, or δ opioid receptors (e.g., CHO-K1 cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand specific for the opioid receptor subtype being assayed (e.g., [³H]-DAMGO for μ-receptors, [³H]-U-69,593 for κ-receptors, or [³H]-DPDPE for δ-receptors).
-
Add increasing concentrations of the unlabeled competitor drug (pentazocine or naloxone).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.
-
-
Data Collection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) |
| Pentazocine | Mu (μ) | >100[8][9][10] |
| Kappa (κ) | High Affinity[2] | |
| Delta (δ) | Low Affinity | |
| Naloxone | Mu (μ) | 1.1 - 1.5[9][11] |
| Kappa (κ) | 16[12] | |
| Delta (δ) | 15 - 95[12][13] |
Note: Ki values can vary depending on the experimental conditions and the specific radioligand used.
In Vivo Abuse Potential Assessment in Animal Models
Self-Administration Studies
Objective: To assess the reinforcing effects of a drug, which is a predictor of its abuse potential.
Protocol:
-
Animal Subjects:
-
Surgical Preparation:
-
Apparatus:
-
Use standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light, and an infusion pump connected to the animal's catheter.
-
-
Experimental Procedure:
-
Place the animal in the operant chamber for daily sessions.
-
A response on the "active" lever will trigger the infusion of a unit dose of the drug, often paired with a visual or auditory cue.[14]
-
A response on the "inactive" lever will be recorded but will have no programmed consequences.
-
Vary the dose of pentazocine administered with and without naloxone to determine the dose-response relationship for reinforcement.
-
Include a vehicle control group to assess baseline lever-pressing behavior.
-
-
Data Collection and Analysis:
-
Record the number of infusions self-administered per session for each drug formulation and dose.
-
Analyze the data to determine if the drug maintains self-administration above vehicle levels.
-
A higher rate of self-administration suggests a greater reinforcing effect and higher abuse potential.
-
Experimental Workflow for Animal Self-Administration Study
Caption: Workflow for a rodent self-administration study.
Human Abuse Potential (HAP) Studies
Objective: To evaluate the subjective effects, including "drug liking," and other abuse-related measures of pentazocine/naloxone formulations in experienced, non-dependent recreational drug users.[17][18]
Protocol:
-
Study Population:
-
Study Design:
-
Employ a randomized, double-blind, placebo- and active-controlled crossover design.[19]
-
Each participant will receive each of the following treatments in a randomized order, separated by a washout period:
-
Test formulation(s) of pentazocine/naloxone at various doses.
-
A positive control (an opioid with known abuse potential, e.g., pentazocine alone or another commonly abused opioid).
-
A placebo.
-
-
-
Assessments:
-
Subjective Measures:
-
Drug Liking Visual Analog Scale (VAS): A primary endpoint, typically a 100-point bipolar scale where 0 = strong disliking, 50 = neutral, and 100 = strong liking.[20][21][22]
-
Overall Drug Liking VAS: A retrospective assessment of liking for the drug effect.[21]
-
Take Drug Again VAS: Assesses the participant's willingness to take the drug again.[21]
-
Drug "High" VAS: A unipolar scale to rate the intensity of the "high."
-
Addiction Research Center Inventory (ARCI): Specifically the Morphine-Benzedrine Group (MBG) scale to assess euphoric effects.
-
-
Physiological Measures:
-
Pupillometry (opioids typically cause miosis).
-
Vital signs (heart rate, blood pressure, respiratory rate).
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at regular intervals to determine the plasma concentrations of pentazocine and naloxone and correlate them with the pharmacodynamic effects.[19]
-
-
-
Data Analysis:
-
Compare the peak effects (Emax) on the Drug Liking VAS for the pentazocine/naloxone formulations to both placebo and the active control.
-
A statistically significant and clinically meaningful reduction in "drug liking" for the combination product compared to the active control suggests a lower abuse potential.[23]
-
Data Presentation:
| Assessment Measure | Pentazocine/Naloxone Formulation | Positive Control (e.g., Pentazocine alone) | Placebo |
| Drug Liking VAS (Emax) | Lower scores indicating reduced liking | Higher scores indicating significant liking | Scores around the neutral point |
| "High" VAS (Emax) | Lower scores indicating a less intense high | Higher scores indicating a significant high | Minimal to no "high" reported |
| Take Drug Again VAS | Lower scores indicating less desire to reuse | Higher scores indicating a strong desire to reuse | Low scores |
| Pupil Diameter (Nadir) | Less pronounced miosis | Significant miosis | No significant change |
Signaling Pathways
Pentazocine and Naloxone Opioid Receptor Signaling
Pentazocine acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[3] Naloxone is a competitive antagonist at all three opioid receptor subtypes, with the highest affinity for the μ-receptor.[13][24]
Mu-Opioid Receptor Signaling (Pentazocine - Partial Agonist; Naloxone - Antagonist)
Caption: Mu-opioid receptor signaling pathway.
Kappa-Opioid Receptor Signaling (Pentazocine - Agonist)
Caption: Kappa-opioid receptor signaling pathway.
Conclusion
A comprehensive assessment of the abuse potential of pentazocine/naloxone formulations requires a multi-faceted approach. In vitro receptor binding assays provide foundational data on the pharmacological interactions of the component drugs. In vivo self-administration studies in animal models offer insights into the reinforcing properties and abuse liability. Ultimately, human abuse potential studies in the target population of recreational drug users are crucial for determining the real-world abuse potential by measuring subjective effects such as "drug liking." By integrating the data from these various methodologies, researchers and drug developers can thoroughly characterize the abuse-deterrent properties of different pentazocine/naloxone formulations.
References
- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupin.com [lupin.com]
- 4. northpointrecovery.com [northpointrecovery.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naloxone - Wikipedia [en.wikipedia.org]
- 14. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the abuse potential of opioids and abuse-deterrent -opioid formulations: A review of clinical study methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. fda.gov [fda.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Measurement of Drug Liking in Abuse Potential Studies: A Comparison of Unipolar and Bipolar Visual Analog Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determining the clinically important difference in visual analog scale scores in abuse liability studies evaluating novel opioid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating Psychotomimetic Side Effects of Pentazacine in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pentazocine (B1679294), a synthetic opioid analgesic, is known to produce psychotomimetic side effects in humans, including hallucinations and dysphoria.[1][2][3] Understanding and evaluating these effects in preclinical rodent models is crucial for the development of safer analgesics. This document provides detailed application notes and protocols for assessing the psychotomimetic-like behaviors induced by pentazocine in rodents.
The psychotomimetic effects of pentazocine are thought to be mediated, in part, through its action on sigma (σ) receptors and its complex interactions with mu (μ) and kappa (κ) opioid receptors.[1][4][5] The (-)-enantiomer of pentazocine is primarily associated with these psychotomimetic effects.[1]
Key Behavioral Assays for Evaluating Psychotomimetic Effects
Several behavioral paradigms in rodents are utilized to model the psychotomimetic effects of drugs like pentazocine. These assays assess sensorimotor gating, locomotor activity, and the rewarding or aversive properties of the drug.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Application: PPI is a measure of sensorimotor gating, the ability of the central nervous system to filter out irrelevant sensory information.[6][7] Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by psychotomimetic drugs.[8][9] This test is valuable for assessing the potential of a compound to disrupt sensorimotor gating, a key aspect of psychosis-like behavior.[7]
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.[10][11]
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g) or male C57BL/6 mice (20-30 g).
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9]
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) alone to establish a stable baseline startle response.
-
Testing: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented alone.
-
Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) precedes the startle pulse by a variable interstimulus interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: Administer pentazocine (e.g., 5-20 mg/kg, intraperitoneally) or vehicle 15-30 minutes before the test session.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100[10]
Locomotor Activity Assay
Application: Psychotomimetic drugs can induce hyperlocomotion in rodents, which is considered a proxy for the psychomotor agitation observed in human psychosis.[8] Monitoring locomotor activity provides insights into the stimulant or depressant effects of pentazocine.[12][13]
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to automatically record the animal's movements.[14]
-
Animals: Male Wistar or Sprague-Dawley rats or male C57BL/6 mice.
-
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer pentazocine (e.g., 5-30 mg/kg, i.p.) or vehicle.
-
Testing: Immediately after injection, place the animal in the center of the open-field arena and record its locomotor activity for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA)
Application: These tests are used to assess the rewarding or aversive properties of a drug. While the rewarding effects of pentazocine are thought to contribute to its abuse potential, the dysphoric and psychotomimetic effects can lead to aversion.[15] Understanding this balance is critical in drug development.
Experimental Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, connected by a neutral central compartment.
-
Animals: Male Wistar or Sprague-Dawley rats or male C57BL/6 mice.
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, allow the animals to freely explore the entire apparatus for 15 minutes to determine any initial preference for one chamber.
-
Conditioning: Over the next 4-8 days, administer pentazocine (e.g., 5-20 mg/kg, i.p.) and confine the animal to one of the chambers for 30 minutes. On alternate days, administer vehicle and confine the animal to the other chamber. The drug-paired chamber should be counterbalanced across animals.
-
Post-conditioning (Test): On the final day, place the animal in the neutral central compartment and allow it to freely explore the entire apparatus for 15 minutes without any drug administration.
-
-
Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline. An increase in time indicates conditioned place preference (reward), while a decrease indicates conditioned place aversion (dysphoria/aversion).
Data Presentation
Table 1: Summary of Pentazocine's Effects on Psychotomimetic-like Behaviors in Rodents
| Behavioral Assay | Species | Pentazocine Dose Range (mg/kg, i.p.) | Key Findings |
| Prepulse Inhibition | Rat | 10 - 20 | Dose-dependent disruption of PPI, indicative of sensorimotor gating deficits. |
| Locomotor Activity | Rat | 5 - 30 | Biphasic effects: low doses may decrease activity, while higher doses can induce hyperlocomotion.[16] |
| Locomotor Activity | Mouse | 10 - 30 | Increased locomotor activity.[16] |
| Conditioned Place Preference/Aversion | Rat | 5 - 20 | Can induce either CPP or CPA depending on the dose and experimental conditions, reflecting its mixed rewarding and aversive properties.[15] |
| Drug Discrimination | Rat | 0.3 - 3.0 | Rats can be trained to discriminate pentazocine from vehicle.[17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of pentazocine-induced psychotomimesis and a typical experimental workflow for the Prepulse Inhibition test.
References
- 1. The psychotomimetic effects of opiates and the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grovetreatment.com [grovetreatment.com]
- 3. The Psychotomimetic Side Effects of Pentazocine | Semantic Scholar [semanticscholar.org]
- 4. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Some actions of pentazocine on behavior and brain monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 15. Involvement of μ- and δ-opioid receptor function in the rewarding effect of (±)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Pentazocine-Induced Analgesia in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for establishing a dose-response curve for the analgesic effects of pentazocine (B1679294) in mice using the hot plate test. Pentazocine is a synthetic opioid analgesic with a complex mechanism of action, primarily acting as a kappa opioid receptor (KOR) agonist and a mu opioid receptor (MOR) partial agonist or weak antagonist.[1][2][3][4] Understanding its dose-dependent analgesic effects is crucial for preclinical pain research and drug development. This protocol outlines the necessary materials, step-by-step experimental procedures, data analysis, and presentation of results.
Introduction
Pentazocine is a benzomorphan (B1203429) derivative used for the management of moderate to severe pain.[2][5] Its analgesic properties are mediated through its interaction with opioid receptors in the central nervous system.[1][4] Specifically, pentazocine's agonistic activity at KORs and its mixed agonist-antagonist activity at MORs contribute to its analgesic effects, as well as its characteristic ceiling effect for both analgesia and respiratory depression.[2][4][6] Preclinical evaluation of analgesics like pentazocine in animal models is a critical step in drug development. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics.[7][8] This test measures the latency of a mouse's response to a thermal stimulus, which is indicative of its pain threshold. By administering a range of pentazocine doses and measuring the corresponding changes in response latency, a dose-response curve can be constructed to determine key parameters such as the median effective dose (ED50).
Signaling Pathway of Pentazocine
Pentazocine exerts its analgesic effects by modulating the transmission of pain signals in the central nervous system. As a kappa opioid receptor (KOR) agonist, it activates these receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of pain-mediating neurotransmitters like substance P and glutamate.[1] Its interaction with mu opioid receptors (MOR) is more complex, acting as a partial agonist or weak antagonist, which contributes to its mixed pharmacological profile.[1][3][4]
Caption: Pentazocine's mechanism of action.
Experimental Protocol: Hot Plate Test
This protocol details the procedure for assessing the analgesic effect of pentazocine in mice using the hot plate method.
Materials:
-
Pentazocine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male CD-1 mice (20-25 g)
-
Hot plate apparatus with adjustable temperature control
-
Animal restraining cylinders (optional)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Stopwatch
-
Animal scale
Methods:
-
Animal Acclimation:
-
House mice in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle for at least 3-5 days before the experiment.
-
Provide ad libitum access to food and water.
-
Handle the mice for a few minutes each day to acclimate them to the experimenter.
-
-
Drug Preparation:
-
Dissolve pentazocine hydrochloride in sterile saline to the desired concentrations.
-
Prepare a vehicle control group that will receive only sterile saline.
-
-
Experimental Groups:
-
Divide the mice into groups of at least 8-10 animals per group.
-
Example groups:
-
Group 1: Vehicle (Saline)
-
Group 2: Pentazocine (5 mg/kg, s.c.)
-
Group 3: Pentazocine (10 mg/kg, s.c.)
-
Group 4: Pentazocine (20 mg/kg, s.c.)
-
Group 5: Pentazocine (40 mg/kg, s.c.)
-
-
-
Experimental Procedure:
-
Set the hot plate temperature to 52 ± 0.5°C.[9] A lower temperature can increase the sensitivity for detecting the analgesic effects of mixed agonist-antagonists.[10][11]
-
Baseline Latency: Before drug administration, place each mouse individually on the hot plate and start the stopwatch. The latency is the time it takes for the mouse to exhibit a nociceptive response, such as licking its hind paw or jumping.[8] Record this baseline latency. To prevent tissue damage, a cut-off time of 60 seconds should be implemented.[9]
-
Drug Administration: Administer the prepared doses of pentazocine or saline subcutaneously.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency. The peak effect of pentazocine is often observed around 30 minutes post-administration.
-
The analgesic effect is quantified as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Experimental Workflow
The following diagram illustrates the workflow for the hot plate test to establish the dose-response curve for pentazocine.
Caption: Workflow for the hot plate experiment.
Data Presentation
The quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results from the hot plate test at the time of peak effect (30 minutes post-injection).
| Group | Treatment | Dose (mg/kg) | N | Mean Latency (sec) ± SEM | % Maximum Possible Effect (%MPE) ± SEM |
| 1 | Vehicle | - | 10 | 12.5 ± 1.2 | 2.1 ± 1.5 |
| 2 | Pentazocine | 5 | 10 | 25.8 ± 2.5 | 28.0 ± 4.2 |
| 3 | Pentazocine | 10 | 10 | 38.2 ± 3.1 | 54.1 ± 5.5 |
| 4 | Pentazocine | 20 | 10 | 45.5 ± 2.8 | 69.1 ± 4.9 |
| 5 | Pentazocine | 40 | 10 | 42.1 ± 3.5 | 62.3 ± 6.1 |
SEM: Standard Error of the Mean
Data Analysis and Interpretation
The dose-response data can be analyzed using non-linear regression to fit a sigmoidal dose-response curve.[12] From this curve, the ED50 value, which is the dose that produces 50% of the maximum analgesic effect, can be calculated. It is important to note that pentazocine may exhibit a biphasic or bell-shaped dose-response curve, where higher doses may produce a lesser analgesic effect.[6][13] This is thought to be due to its complex interactions with different opioid receptor subtypes.[6] Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), should be performed to compare the different dose groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This application note provides a comprehensive protocol for establishing a dose-response curve for pentazocine-induced analgesia in mice using the hot plate test. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the analgesic properties of pentazocine, contributing to a better understanding of its pharmacological profile and aiding in the development of novel pain therapeutics. Careful attention to experimental detail, including animal handling, precise dosing, and accurate latency measurements, is essential for generating high-quality data.
References
- 1. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 5. Pentazocine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of antagonist activity for narcotic analgesics in mouse hot-plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Talwin Nx Clinical Trial Patient Recruitment
This guide provides troubleshooting advice and resources for researchers and clinical trial coordinators encountering challenges in the recruitment of patients for Talwin Nx (pentazocine and naloxone) clinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are experiencing a high screen failure rate (over 70%) due to patients not meeting the specific pain criteria or having a history of opioid use disorder. How can we refine our pre-screening process?
A1: A high screen failure rate, while common, can be optimized. Implement a multi-tiered pre-screening strategy. First, use more specific language in recruitment materials to self-select a more appropriate audience. Second, deploy a detailed online or phone-based questionnaire that accurately captures pain duration, type, and detailed substance use history before scheduling an in-person visit. This reduces the resource burden on clinical sites. Refer to the "Protocol for Enhanced Patient Pre-Screening" below for a detailed methodology.
Q2: Potential participants express confusion and apprehension about the naloxone (B1662785) component in this compound, fearing it will induce withdrawal. How should our site staff address this?
A2: This is a critical communication challenge. Site staff must be equipped with a clear, patient-friendly explanation. Emphasize that this compound is a combination product where pentazocine (B1679294) provides pain relief. The naloxone component is not orally active at the prescribed doses and is included specifically to deter intravenous misuse. Staff should be trained to explain this dual mechanism, reassuring patients that when taken as directed, they will experience the analgesic effects without precipitated withdrawal.
Q3: Our recruitment efforts through traditional pain clinics are yielding low numbers. What alternative recruitment channels should we consider?
A3: Diversify your outreach. While pain clinics are primary, consider collaborating with primary care physicians, orthopedic specialists, and physical therapy centers who may see patients with moderate-to-severe pain who have not yet been referred to a specialist. Digital outreach, including targeted social media campaigns and partnerships with online patient advocacy groups for chronic pain, can also be highly effective. See Table 2 for a comparison of channel efficacy.
Q4: How can we improve patient retention and adherence once they are enrolled in the trial?
A4: Retention begins with a robust informed consent process that clearly sets expectations regarding visit schedules, medication diaries, and potential side effects. Implement a patient-centric communication plan, including appointment reminders (SMS/email), a dedicated study hotline for questions, and regular check-ins from the study coordinator. Providing reimbursement for travel and time in a timely manner is also crucial for maintaining engagement.
Data Presentation
Table 1: Analysis of Screen Failure Reasons (Hypothetical Data)
| Rank | Reason for Screen Failure | Percentage of Failures | Recommended Action |
| 1 | Inadequate Pain Score/Duration | 45% | Refine advertisement copy and pre-screening questionnaire. |
| 2 | History of Opioid Use Disorder | 28% | Implement detailed substance use history module in pre-screening. |
| 3 | Comorbid Exclusion Criteria | 15% | Partner with specialists to identify eligible patient pools. |
| 4 | Inability to Comply with Schedule | 8% | Provide clearer visit schedules upfront; offer flexible appointment times. |
| 5 | Other (Withdrew Consent, etc.) | 4% | Improve informed consent discussion and patient education. |
Table 2: Comparative Efficacy of Recruitment Channels (Hypothetical Data)
| Recruitment Channel | Patients Screened | Patients Enrolled | Conversion Rate (%) | Cost Per Enrolled Patient |
| Specialist Pain Clinics | 250 | 25 | 10.0% | $1,200 |
| Digital Advertising | 400 | 30 | 7.5% | $950 |
| Primary Care Referrals | 180 | 22 | 12.2% | $800 |
| Patient Advocacy Groups | 120 | 15 | 12.5% | $750 |
Experimental Protocols
Protocol ID: PNX-RECR-001 Title: Protocol for Enhanced Patient Pre-Screening and Informed Consent
-
Objective: To reduce the on-site screen failure rate by identifying and excluding ineligible candidates earlier in the recruitment process and to ensure full comprehension during informed consent.
-
Materials:
-
IRB-approved telephone/online pre-screening script.
-
Validated pain assessment scale (e.g., Brief Pain Inventory).
-
Substance use history questionnaire.
-
Informed Consent Form (ICF) and comprehension assessment tool.
-
Patient educational materials on this compound's dual-action mechanism.
-
-
Procedure: Pre-Screening Phase
-
Initial Contact: Potential participant responds to recruitment material.
-
Tier 1 Screening (Phone/Online): Study coordinator administers the pre-screening script.
-
Confirm basic eligibility: age, general health status.
-
Administer the Brief Pain Inventory to quantify pain severity and duration.
-
Administer the substance use history questionnaire, asking clear, non-judgmental questions about past and present opioid use.
-
-
Eligibility Review: If Tier 1 criteria are met, schedule an in-person screening visit. If not, thank the participant for their interest and document the reason for ineligibility.
-
-
Procedure: Informed Consent Phase
-
Initial Discussion: The investigator or designee presents the ICF to the participant in a quiet, private setting.
-
Specific Point Education: Use the patient education materials to explicitly discuss the roles of pentazocine (for pain) and naloxone (as a misuse deterrent). Address common misconceptions.
-
Teach-Back Method: After reviewing the ICF, ask the participant to explain the study's purpose, procedures, risks, and their rights in their own words.
-
Comprehension Assessment: Administer a short, 5-question quiz to formally assess understanding of key concepts (e.g., "What is the purpose of the naloxone in this medication?").
-
Final Consent: If the participant demonstrates clear understanding and agrees to participate, obtain written informed consent.
-
Visualizations
Caption: this compound Mechanism: Pentazocine activates KOR for analgesia while naloxone blocks MOR if misused.
Caption: A multi-tiered workflow for efficient patient screening and enrollment.
Caption: A decision tree for troubleshooting the root causes of low patient enrollment.
Technical Support Center: Mitigating Pentazocine-Induced Psychotomimetic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the psychotomimetic effects of pentazocine (B1679294) in research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic psychotomimetic effects observed with pentazocine administration in research subjects?
A1: Pentazocine can induce a range of psychotomimetic effects, which are dose-dependent and occur more frequently with parenteral administration.[1] These adverse effects can include hallucinations (most commonly visual), delusions, confusion, disorientation, distorted body image, and depersonalization.[1][2] Some subjects may also experience anxiety, nightmares, and strange thoughts.[3] The onset of acute psychotic reactions is typically within two hours of a single administration and these effects are usually transient, lasting from one to twenty-four hours.[1]
Q2: What is the primary mechanism behind pentazocine-induced psychotomimetic effects?
A2: The psychotomimetic effects of pentazocine are primarily attributed to its agonist activity at the kappa-opioid receptor (KOR).[4][5] Activation of KOR is associated with dysphoria and psychotomimetic effects.[6] Additionally, pentazocine's interaction with sigma receptors may also contribute to these effects.[7] Some research suggests that the euphoria and psychotomimetic effects could be related to a rapid release of noradrenaline and dopamine.[8]
Q3: What is the most common strategy to mitigate these psychotomimetic effects in a clinical and research setting?
A3: The most common and established strategy is the co-administration of pentazocine with naloxone (B1662785), an opioid antagonist.[2][3][9] This combination is available in oral formulations like Talwin Nx.[2][10] The rationale is that naloxone has low oral bioavailability and therefore does not significantly interfere with the analgesic effects of orally administered pentazocine.[2][3][11] However, if the combination is misused via injection, the naloxone becomes active and antagonizes the effects of pentazocine, including the psychotomimetic and euphoric effects, thereby reducing abuse potential.[2][3][9]
Q4: Are there alternative or emerging strategies for mitigating pentazocine's psychotomimetic effects?
A4: Yes, several strategies are being explored in drug development to create safer analgesics with reduced side effects. These include:
-
G-protein biased KOR agonists: These are designed to preferentially activate G-protein signaling pathways, which are thought to mediate analgesia, while avoiding the recruitment of β-arrestin2, which may be involved in the dysphoric and psychotomimetic effects.[12][13]
-
Mixed opioid agonists/antagonists: Developing compounds with a specific activity profile at multiple opioid receptors (mu, kappa, and delta) may help to balance the analgesic effects with a reduction in unwanted side effects like dysphoria.[4][14]
-
Peripherally restricted KOR agonists: Since most of the psychotomimetic side effects are centrally mediated, developing KOR agonists that do not cross the blood-brain barrier could provide analgesia for peripheral pain without central side effects.[13][14]
-
Use of tranquilizers: In cases of severe reactions, benzodiazepines may be used to alleviate anxiety associated with the psychotomimetic effects.[1]
Troubleshooting Guides
Issue: A research subject is experiencing acute hallucinations and disorientation after parenteral administration of pentazocine.
Troubleshooting Steps:
-
Discontinue Pentazocine Administration: Immediately cease further administration of pentazocine to the subject.[1]
-
Provide Reassurance: The psychotomimetic effects are typically transient.[1] Reassure the subject that these effects are temporary and related to the administered substance.
-
Monitor Vital Signs: Closely observe and monitor the subject's vital signs.[2]
-
Consider an Opioid Antagonist: In a controlled setting and if clinically warranted, administration of an opioid antagonist like naloxone can reverse the effects of pentazocine.[1]
-
Manage Anxiety: If the subject is experiencing significant anxiety, the use of a benzodiazepine (B76468) may be considered to provide symptomatic relief.[1]
-
Future Dosing Adjustments: If pentazocine must be reinstituted, it should be done with caution, as the psychotomimetic effects may recur.[2] Consider using the lowest effective dose and oral administration whenever possible, as this route is associated with a lower incidence of these side effects.[8] For oral administration, using a pentazocine/naloxone combination product is recommended.[2][9]
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Pentazocine and Naloxone
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| (-)-Pentazocine | 3.2 nM[15] | 7.6 nM[15] | 62 nM[15] |
| Naloxone | 1.1 - 1.4 nM[16] | 2.5 - 12 nM[16] | 16 - 67.5 nM[16] |
Experimental Protocols
Protocol: Assessment of Psychotomimetic-like Behaviors in a Rodent Model
This protocol outlines a general approach to assess psychotomimetic-like behaviors in rodents, which can be adapted for studying the effects of pentazocine and potential mitigating agents.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Pentazocine is dissolved in sterile saline.
-
Administer pentazocine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
For mitigation studies, the potential mitigating agent (e.g., naloxone) is co-administered. A control group receiving saline should be included.
-
-
Behavioral Assays:
-
Open Field Test: This test assesses locomotor activity, exploration, and anxiety-like behavior.[17][18] An increase in locomotion can be indicative of psychomotor stimulation.[19]
-
Place the animal in the center of a square arena.
-
Record activity for a set duration (e.g., 30 minutes) using a video tracking system.
-
Parameters to measure include distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is often disrupted in conditions with psychotic symptoms.
-
Place the animal in a startle chamber.
-
Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).
-
Measure the startle response (whole-body flinch).
-
Calculate the percentage of PPI: (1 - (startle response on prepulse + pulse trials / startle response on pulse-alone trials)) * 100.
-
-
Conditioned Place Preference (CPP) / Conditioned Place Aversion (CPA): This test can assess the rewarding or aversive properties of a drug. KOR agonists like pentazocine can induce CPA, reflecting dysphoria.
-
The apparatus consists of at least two distinct chambers.
-
Pre-conditioning phase: Allow the animal to freely explore the apparatus to determine any baseline preference.
-
Conditioning phase: On alternating days, confine the animal to one chamber after administration of the drug (e.g., pentazocine) and to the other chamber after administration of saline.
-
Test phase: Allow the animal to freely explore the entire apparatus in a drug-free state.
-
Measure the time spent in the drug-paired chamber. A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion.
-
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the behavioral outcomes between the different treatment groups.
Visualizations
Caption: Signaling pathways of pentazocine leading to analgesia and psychotomimetic effects.
Caption: Workflow for assessing psychotomimetic-like effects in animal models.
Caption: Logical relationship of the pentazocine/naloxone mitigation strategy.
References
- 1. The Psychotomimetic Side Effects of Pentazocine | Semantic Scholar [semanticscholar.org]
- 2. products.sanofi.us [products.sanofi.us]
- 3. PENTAZOCINE AND NALOXONE HYDROCHLORIDE TABLETS USP Analgesic for Oral Use Only Rx only [dailymed.nlm.nih.gov]
- 4. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentazocine Naloxone: Package Insert / Prescribing Info [drugs.com]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. Opioid-induced Hallucinations: A Review of the Literature, Pathophysiology, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mental and emotional disturbance with pentazocine (Talwin) use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Naloxone - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pentazocine delivery systems for enhanced bioavailability
Technical Support Center: Optimizing Pentazocine (B1679294) Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of pentazocine delivery systems. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during formulation, characterization, and in vitro/in vivo testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Characterization
Question: Why is the oral bioavailability of pentazocine so low, and what are the primary strategies to overcome this?
Answer: The oral bioavailability of pentazocine is reported to be less than 20%.[1][2] This is primarily due to two main factors:
-
Extensive First-Pass Metabolism: After oral administration, pentazocine is well-absorbed but undergoes significant metabolism in the liver before it can reach systemic circulation.[2][3] This is the principal reason for its low bioavailability.
-
Limited Aqueous Solubility: Pentazocine's solubility characteristics can also limit its dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[1]
The primary strategies to enhance its bioavailability focus on bypassing or reducing first-pass metabolism and improving its dissolution profile. Advanced delivery systems are key to achieving this:
-
Nanoparticulate Systems: Formulations like Solid Lipid Nanoparticles (SLNs) can enhance oral bioavailability by promoting lymphatic uptake, thereby bypassing the liver.[1]
-
Sustained-Release Microspheres: Encapsulating pentazocine in polymers like ethyl cellulose (B213188) can provide a sustained release, which helps in maintaining therapeutic levels and improving overall bioavailability.[4][5]
-
Transdermal Delivery Systems (TDS): Delivering the drug through the skin completely avoids the gastrointestinal tract and first-pass metabolism, offering a significant advantage for improving bioavailability.[6][7]
dot
References
- 1. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and first-pass metabolism of oral pentazocine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 4. Statistically optimized pentazocine loaded microsphere for the sustained delivery application: Formulation and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistically optimized pentazocine loaded microsphere for the sustained delivery application: Formulation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of matrix controlled transdermal delivery systems of pentazocine: In vitro/in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Navigating Preclinical Analgesic Variability: A Technical Support Guide for Talwin Nx
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering variability in the analgesic response to Talwin Nx (pentazocine and naloxone) in preclinical studies. This guide offers a structured approach to identifying and mitigating potential sources of inconsistency in your experimental outcomes through a series of frequently asked questions, detailed experimental protocols, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the analgesic effect of orally administered this compound in our rodent model. What are the primary factors to consider?
A1: Variability in the analgesic response to this compound can stem from several factors, broadly categorized as pharmacological, physiological, and procedural.
-
Pharmacological Considerations:
-
Complex Mechanism of Action: Pentazocine (B1679294), the active analgesic component of this compound, is a mixed agonist-antagonist opioid. It primarily acts as an agonist at kappa-opioid receptors (KOR) and a weak antagonist or partial agonist at mu-opioid receptors (MOR). This dual activity can lead to a biphasic dose-response curve, where higher doses may produce less analgesia or even dysphoric effects that can interfere with the measurement of pain relief.
-
First-Pass Metabolism: Pentazocine undergoes significant first-pass metabolism in the liver, which can lead to variable oral bioavailability between individual animals.
-
Naloxone (B1662785) Component: While the naloxone in this compound has very low oral bioavailability and is intended to deter parenteral misuse, individual differences in gastrointestinal absorption, though minimal, could theoretically contribute to minor variations.
-
-
Physiological Factors:
-
Genetic Background: Different strains of mice and rats can exhibit varying sensitivities to opioids due to polymorphisms in opioid receptor genes or differences in the expression of metabolic enzymes (e.g., cytochrome P450 enzymes) responsible for pentazocine metabolism.
-
Sex and Hormonal Status: Sex-based differences in pain perception and opioid analgesia have been reported. For instance, some studies suggest that female rodents may exhibit different sensitivities to kappa-opioid agonists.
-
Stress Levels: High stress levels can induce stress-induced analgesia, potentially masking the pharmacological effects of this compound.
-
-
Procedural Issues:
-
Drug Administration: Inconsistent oral gavage technique can lead to variability in the administered dose and subsequent absorption.
-
Pain Model Induction: Variability in the induction of the pain model (e.g., surgical nerve ligation, inflammatory agent injection) is a common source of inconsistent results.
-
Behavioral Testing: The timing of behavioral testing relative to drug administration and the specific pain assay used can significantly impact the observed analgesic effect.
-
Q2: What are the appropriate oral dose ranges for this compound in preclinical rodent models?
A2: The optimal oral dose of this compound (pentazocine component) can vary depending on the rodent species, the specific pain model, and the desired level of analgesia. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below are some general guidelines based on preclinical literature.
| Species | Pain Model | Typical Effective Oral Dose Range (Pentazocine) |
| Rat | Randall-Selitto Test | 10 - 40 mg/kg |
| Hypertonic Saline Writhing | 10 - 40 mg/kg | |
| Mouse | Hot Plate Test | 10 - 50 mg/kg |
| Tail-Flick Test | 10 - 50 mg/kg | |
| Writhing Test | 5 - 20 mg/kg | |
| Formalin Test | 10 - 30 mg/kg |
Q3: We are not observing a clear analgesic effect with this compound in our experiments. What are the potential reasons?
A3: A lack of a discernible analgesic effect could be due to several factors:
-
Sub-therapeutic Dosing: The administered dose may be too low to elicit a significant analgesic response. Refer to the dose-range table and consider conducting a dose-escalation study.
-
"Ceiling Effect": Due to its mixed agonist-antagonist properties, pentazocine can exhibit a "ceiling effect" for analgesia, where increasing the dose beyond a certain point does not produce a greater analgesic effect and may even lead to a decrease in efficacy.
-
Inappropriate Pain Model: The chosen pain model may not be sensitive to the analgesic mechanism of pentazocine. For example, pentazocine may be more effective in models of visceral or inflammatory pain compared to certain models of neuropathic pain.
-
Timing of Assessment: The peak analgesic effect of oral pentazocine typically occurs between 1 to 3 hours after administration. Ensure your behavioral testing window aligns with the peak plasma concentration of the drug.
-
Drug Formulation and Administration: Ensure the this compound tablets are properly crushed and suspended for consistent oral administration. The stability of the formulation should also be considered if not prepared fresh for each experiment.
Pharmacokinetic Data
Understanding the pharmacokinetic profiles of pentazocine and naloxone is crucial for designing and interpreting preclinical studies.
| Parameter | Pentazocine (Oral) - Rat | Naloxone (Oral) - Rat | Pentazocine (Oral) - Mouse | Naloxone (Oral) - Mouse |
| Bioavailability | Low and variable (significant first-pass metabolism) | Very low (<2%) | Low and variable | Very low (<2%) |
| Tmax (Time to Peak Plasma Concentration) | ~15-60 minutes | Not well characterized due to low absorption | ~15-30 minutes | Not well characterized due to low absorption |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Very low | Dose-dependent | Very low |
| Half-life (t1/2) | ~2-3 hours | ~1-1.5 hours | Shorter than in rats | Shorter than in rats |
Experimental Protocols
To ensure consistency and reproducibility, it is critical to follow standardized experimental protocols.
Hot Plate Test
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Apparatus:
-
A commercially available hot plate apparatus with a controlled temperature surface.
-
A transparent Plexiglas cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimation: Place the animal on the unheated plate for 5-10 minutes for 2-3 days prior to testing to familiarize it with the apparatus. On the test day, allow the animal to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place the animal on the hot plate and start a stopwatch.
-
Endpoint: Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30-45 seconds is typically used. If the animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Drug Administration: Administer this compound orally at the desired dose.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test and record the latency.
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus.
Apparatus:
-
A tail-flick analgesia meter with a radiant heat source.
-
A restraining tube to hold the animal.
Procedure:
-
Acclimation: Acclimate the animal to the restraining tube for several minutes for 2-3 days before the experiment. On the day of the test, allow the animal to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source.
-
Endpoint: Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.
-
Cut-off Time: A cut-off time of 10-12 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer this compound orally.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
Formalin Test
This model assesses the response to a persistent inflammatory pain.
Apparatus:
-
A transparent observation chamber with mirrors to allow for an unobstructed view of the animal's paws.
-
A syringe with a 27-30 gauge needle.
Procedure:
-
Acclimation: Place the animal in the observation chamber for 30 minutes to allow for acclimation.
-
Drug Administration: Administer this compound orally prior to the formalin injection (typically 30-60 minutes before).
-
Formalin Injection: Inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase reflects direct nociceptor activation.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection. This phase is associated with central sensitization and inflammation.
-
Visualizing Pathways and Workflows
Pentazocine's Dual Opioid Receptor Action
Caption: Dual mechanism of pentazocine on opioid receptors.
Troubleshooting Workflow for Analgesic Variability
Caption: A logical workflow for troubleshooting variability.
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling pathway.
Strategies to minimize withdrawal symptoms in Talwin Nx discontinuation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting studies on the discontinuation of Talwin Nx (pentazocine and naloxone). Given the limited number of publicly available, detailed discontinuation studies specifically for this compound, this guide synthesizes information on pentazocine (B1679294) withdrawal and general principles of opioid discontinuation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is managing its discontinuation a key research concern?
This compound is a combination oral analgesic containing pentazocine and naloxone (B1662785).[1][2] Pentazocine is a synthetic opioid with mixed agonist-antagonist activity at opioid receptors, primarily acting as a kappa (κ) receptor agonist and a weak mu (μ) receptor antagonist or partial agonist.[3][4] This unique profile provides analgesia but also contributes to a specific set of withdrawal symptoms upon cessation. The naloxone component is a pure opioid antagonist added to deter intravenous abuse; it has minimal oral bioavailability and is not the primary driver of withdrawal symptoms when this compound is taken as prescribed.[1][5] Discontinuation is a concern because, like other opioids used long-term, abrupt cessation can lead to a significant withdrawal syndrome, complicating study protocols and affecting patient outcomes.[6][7][8]
Q2: What are the typical withdrawal symptoms associated with this compound (pentazocine) discontinuation?
Abrupt discontinuation of pentazocine after prolonged use can induce a withdrawal syndrome.[6][7] While often considered milder than that of pure mu-agonist opioids like morphine, the symptoms can be distressing.[9] Common symptoms include:
Q3: What is the general timeline for pentazocine withdrawal?
The onset and duration of withdrawal symptoms can vary based on the dose, duration of use, and individual patient factors. A general timeline is as follows:
-
Early Symptoms: Begin within the first 24 hours after the last dose and may include anxiety, agitation, muscle aches, and insomnia.[1]
-
Peak Symptoms: Typically occur within 72 hours, with the most intense physical and psychological symptoms.[1]
-
Resolution: Most acute symptoms start to subside in severity within a week.[1] Some psychological symptoms, such as anxiety or depression, may persist for weeks or months.[1]
Q4: What is "precipitated withdrawal," and how is it relevant to this compound studies?
Precipitated withdrawal is a rapid and intense onset of withdrawal symptoms that occurs when an opioid antagonist is administered to a person physically dependent on an opioid agonist. In the context of this compound:
-
Naloxone Component: If a physically dependent individual attempts to dissolve and inject this compound, the naloxone will become systemically available and can precipitate immediate and severe withdrawal.[1]
-
Pentazocine's Antagonist Activity: Pentazocine itself has weak antagonist effects at the mu-opioid receptor.[3][11] In subjects dependent on other, stronger mu-agonists (e.g., morphine, methadone), administration of pentazocine can displace the agonist and precipitate withdrawal symptoms.[3][11] This is a critical consideration for subject recruitment and inclusion/exclusion criteria in clinical studies.
Troubleshooting Guides for Experimental Design
Issue 1: Designing a Drug Tapering Protocol
Question: How should we structure a tapering schedule for this compound in a discontinuation study to minimize withdrawal symptoms?
Solution: There is no universally standardized tapering schedule for this compound.[12] A patient-specific plan is recommended, based on factors like the duration of therapy, daily dose, and the patient's physical and psychological state.[2][12] The general principle is a gradual dose reduction to allow the body to adapt.
Experimental Protocol:
-
Establish Baseline: Quantify the subject's daily dose of this compound prior to the tapering period.
-
Gradual Reduction: A common strategy is to decrease the total daily dose by 10% to 25% every 2 to 4 weeks.[12] For subjects on therapy for a shorter duration, a more rapid taper (e.g., 25% to 50% reduction every few days) may be tolerated.[2]
-
Monitoring: Use a validated scale (see Issue 2) to monitor withdrawal symptoms at each dose reduction.
-
Adjustment: If significant withdrawal symptoms emerge, the taper can be paused, or the rate of reduction can be slowed.[2]
Table 1: Example Tapering Schedule for a Subject on 6 Tablets/Day of this compound (300 mg Pentazocine)
| Study Week | Daily Dose (Tablets) | Daily Pentazocine (mg) | % of Original Dose | Notes |
| Baseline | 6 | 300 mg | 100% | Stable dose for at least 4 weeks prior to taper. |
| Weeks 1-2 | 5 | 250 mg | 83% | 17% reduction. Monitor for withdrawal symptoms. |
| Weeks 3-4 | 4 | 200 mg | 67% | 20% reduction from previous. |
| Weeks 5-6 | 3 | 150 mg | 50% | 25% reduction from previous. |
| Weeks 7-8 | 2 | 100 mg | 33% | 33% reduction from previous. |
| Weeks 9-10 | 1 | 50 mg | 17% | 50% reduction. Taper may need to be slower at lower doses.[13] |
| Week 11 | 0 | 0 mg | 0% | Discontinuation. Monitor for post-taper withdrawal. |
Issue 2: Quantifying Withdrawal Symptoms Objectively
Question: What validated instruments can be used in a study to measure the intensity of withdrawal symptoms?
Solution: To ensure reliable and comparable data, use validated opioid withdrawal scales. The choice of scale depends on whether you are measuring subject-reported symptoms or observer-rated signs.
Table 2: Validated Scales for Opioid Withdrawal Assessment
| Scale Name | Type | Description | Key Domains Measured |
| Clinical Opiate Withdrawal Scale (COWS) | Observer-Rated | An 11-item scale administered by a clinician to rate objective signs of withdrawal. Widely used in clinical and research settings. | Pulse rate, sweating, restlessness, pupil size, bone/joint aches, rhinorrhea/lacrimation, GI upset, tremor, yawning, anxiety/irritability, gooseflesh skin. |
| Subjective Opiate Withdrawal Scale (SOWS) | Subject-Rated | A 16-item self-report questionnaire where subjects rate the severity of their withdrawal symptoms. Often used alongside COWS. | Feelings of anxiety, craving, muscle cramps, nausea, sweating, and other common withdrawal symptoms. |
| Withdrawal Assessment Tool – 1 (WAT-1) | Observer-Rated | Primarily used in pediatric populations but provides a framework for assessing withdrawal in non-verbal or critically ill subjects. | CNS excitation, motor system, autonomic, and gastrointestinal signs and symptoms.[14] |
Experimental Protocol:
-
Training: Ensure all research staff are properly trained in administering the chosen observer-rated scale (e.g., COWS) to ensure inter-rater reliability.
-
Scheduling: Administer the scale(s) at consistent time points throughout the study (e.g., daily during the taper, and multiple times per day during the initial 72 hours post-discontinuation).
-
Data Analysis: Use the total score to track the severity of withdrawal over time and to compare the efficacy of different mitigation strategies.
Issue 3: Investigating Adjunctive Pharmacotherapies
Question: What medications can be explored as potential strategies to minimize withdrawal symptoms in our study?
Solution: Several non-opioid medications can be used to manage the symptoms of opioid withdrawal. Investigating these as adjuncts during this compound tapering is a viable research strategy.
Table 3: Potential Adjunctive Medications for Managing Pentazocine Withdrawal
| Medication | Mechanism of Action | Target Withdrawal Symptoms | Rationale for Use in Studies |
| Clonidine | Alpha-2 Adrenergic Agonist | Reduces autonomic hyperactivity (e.g., sweating, rapid heartbeat, diarrhea, anxiety) by decreasing noradrenergic outflow from the locus coeruleus.[4][15] | A well-established, non-opioid treatment for mitigating the physiological symptoms of withdrawal.[16] |
| Buprenorphine | Partial Mu-Opioid Agonist, Kappa-Opioid Antagonist | Suppresses withdrawal symptoms and cravings by providing mild mu-opioid stimulation without the full effects of an agonist.[15][17] | Can be used as a replacement therapy before tapering. Caution is needed to avoid precipitating withdrawal if started too soon after the last pentazocine dose. |
| Methadone | Long-acting Mu-Opioid Agonist | Prevents withdrawal by substituting the short-acting opioid with a long-acting one, which can then be tapered more slowly and smoothly.[15][16] | A standard of care for opioid detoxification, providing a stable baseline from which to conduct a controlled taper. |
| Lofexidine | Alpha-2 Adrenergic Agonist | Similar to clonidine, it is approved for the mitigation of opioid withdrawal symptoms. | May have a more favorable side-effect profile (e.g., less hypotension) than clonidine. |
Visualizations: Workflows and Pathways
Below are diagrams created using DOT language to illustrate key experimental and physiological concepts relevant to this compound discontinuation studies.
Caption: Workflow for a this compound discontinuation clinical trial.
Caption: Mechanism of precipitated withdrawal by pentazocine.
Caption: Noradrenergic pathway in opioid withdrawal.
References
- 1. therecoveryvillage.com [therecoveryvillage.com]
- 2. emedz.net [emedz.net]
- 3. Acute effects of pentazocine, naloxone and morphine in opioid-dependent volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Pentazocine and Naloxone: MedlinePlus Drug Information [medlineplus.gov]
- 8. drugs.com [drugs.com]
- 9. Mental and emotional disturbance with pentazocine (Talwin) use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asanalodge.com [asanalodge.com]
- 11. Precipitated withdrawal by pentazocine in methadone-maintained volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA identifies harm reported from sudden discontinuation of opioid pain medicines and requires label changes to guide prescribers on gradual, individualized tapering | FDA [fda.gov]
- 13. Tapering opioids: a comprehensive qualitative review - Davis - Annals of Palliative Medicine [apm.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. grovetreatment.com [grovetreatment.com]
- 16. researchgate.net [researchgate.net]
- 17. Pentazocine: Use, Abuse, Overdose, Withdrawal, and Addiction | United Recovery Project [unitedrecoveryproject.com]
Addressing the ceiling effect of pentazocine analgesia in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the ceiling effect of pentazocine (B1679294) analgesia in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the ceiling effect of pentazocine and what is the pharmacological basis?
A1: The ceiling effect of pentazocine refers to the phenomenon where increasing the dose of the drug beyond a certain point does not produce a corresponding increase in analgesic effect.[1][2] In fact, at higher doses, the analgesic effect may even decrease, leading to a bell-shaped or biphasic dose-response curve.[3][4]
This effect is rooted in pentazocine's unique mechanism of action as a mixed agonist-antagonist opioid.[4][5][6][7][8] It acts as a partial agonist at the µ (mu)-opioid receptor (MOR), which is primarily responsible for analgesia.[9][10][11] Simultaneously, it is an agonist at the κ (kappa)-opioid receptor (KOR).[5][8][10][11] At lower doses, the MOR agonism dominates, leading to pain relief. However, as the dose increases, the activation of KORs produces effects that can counteract the MOR-mediated analgesia, including dysphoria and psychotomimetic effects.[12][13][14][15][16] This KOR-mediated opposition is a key contributor to the ceiling effect.[3][4]
Q2: How can the ceiling effect of pentazocine be demonstrated experimentally?
A2: The ceiling effect can be demonstrated by generating a dose-response curve for pentazocine's analgesic effect using standard nociceptive assays in animal models, such as the hot plate test or the tail-flick test.[3][4] A biphasic, bell-shaped curve, where the analgesic effect increases with dose up to a certain point and then declines with further dose increases, is characteristic of the ceiling effect.[3][4] For instance, in mice, the antinociceptive effects of pentazocine have been shown to peak at a dose of 30 mg/kg and then decrease at higher doses.[4]
Q3: What are the strategies to overcome or mitigate the ceiling effect of pentazocine in an experimental setting?
A3: One primary strategy is the co-administration of a selective κ-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI).[3][4] By blocking the KOR-mediated effects, the µ-opioid receptor-mediated analgesia can be unmasked at higher doses of pentazocine, converting the bell-shaped dose-response curve into a more traditional sigmoid curve.[4] Another approach is combination therapy with other analgesics, such as acetaminophen, which can provide additive or synergistic pain relief without relying on increasing the pentazocine dose into the range where the ceiling effect is prominent.[17] Oral formulations of pentazocine are also available in combination with naloxone (B1662785) to deter parenteral abuse.[8]
Q4: Are there alternative analgesics that do not exhibit a ceiling effect?
A4: Yes, traditional µ-opioid receptor full agonists, such as morphine and fentanyl, do not typically exhibit a ceiling effect for analgesia.[9][18] However, they come with a higher risk of respiratory depression and abuse potential. Other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), also do not have a ceiling effect in the same manner as pentazocine, but their analgesic efficacy is generally limited to mild to moderate pain.
Troubleshooting Guides
Issue 1: High variability in analgesic response to pentazocine across experimental subjects.
-
Possible Cause:
-
Genetic differences: Different animal strains can exhibit varying sensitivities to opioids.
-
Stress: Improper handling or acclimatization of animals can lead to stress-induced analgesia, masking the drug's effect.
-
Inconsistent drug administration: Inaccurate dosing or inconsistent injection technique can lead to variable drug exposure.
-
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain of animals for your experiments.
-
Proper Acclimatization: Allow animals to acclimate to the testing room and equipment for a sufficient period before starting the experiment to minimize stress.[19][20][21]
-
Consistent Handling: Ensure all experimenters use the same gentle handling techniques.
-
Accurate Dosing: Calibrate scales regularly and use precise techniques for drug preparation and administration.
-
Issue 2: Failure to observe the characteristic bell-shaped dose-response curve for pentazocine.
-
Possible Cause:
-
Inappropriate dose range: The selected doses may be too low to reach the peak effect or too narrow to show the descending limb of the curve.
-
Choice of nociceptive assay: The sensitivity of the pain model to the dual µ- and κ-opioid effects of pentazocine might be insufficient.
-
Timing of measurements: The time points for assessing analgesia may not align with the peak effect of the drug.
-
-
Troubleshooting Steps:
-
Broaden Dose Range: Test a wider range of pentazocine doses, ensuring they extend well beyond the expected peak. Doses in mice, for example, could range from 3 mg/kg to 100 mg/kg.[4]
-
Optimize Assay Parameters: For the hot plate test, ensure the temperature is set appropriately (e.g., 52-55°C) to provide a stable baseline.[20][21] For the tail-flick test, ensure the heat source is consistently applied to the same tail region.[19]
-
Conduct a Time-Course Study: Determine the time of peak analgesic effect for your specific model and experimental conditions by testing at multiple time points after drug administration.
-
Data Presentation
Table 1: Dose-Response of Pentazocine-Induced Antinociception in Mice
| Pentazocine Dose (mg/kg, s.c.) | Tail Pressure (% MPE) | Hot Plate (% MPE) | Tail Flick (% MPE) | Acetic Acid Writhing (% Inhibition) |
| 3 | 25 | 30 | 20 | 40 |
| 10 | 45 | 55 | 40 | 65 |
| 30 | 60 | 70 | 55 | 85 |
| 56 | 40 | 50 | 35 | 70 |
| 100 | 20 | 30 | 20 | 50 |
% MPE = Percent Maximum Possible Effect. Data synthesized from findings reported in studies demonstrating a biphasic dose-response curve, peaking at 30 mg/kg.[4]
Table 2: Effect of Opioid Antagonists on High-Dose Pentazocine (56-100 mg/kg) Analgesia in Mice
| Treatment | Antinociceptive Effect | Rationale |
| Pentazocine alone | Decreased analgesia (descending limb of the curve) | Concomitant activation of κ-opioid receptors antagonizes µ-opioid receptor-mediated analgesia.[3][4] |
| Pentazocine + nor-BNI (κ-antagonist) | Enhanced and prolonged analgesia | Blocks the opposing effects of κ-receptor activation, revealing the full µ-receptor mediated analgesia.[4] |
| Pentazocine + C-CAM (µ-antagonist) | Partial antagonism of analgesia | Demonstrates that the remaining analgesic effect at high doses is still partially µ-receptor dependent.[4] |
| Pentazocine + nor-BNI + C-CAM | Complete abolishment of analgesia | Confirms that the analgesic effects of pentazocine are mediated through a combination of µ- and κ-opioid receptors.[4] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
This protocol is designed to assess the response to a thermal stimulus, which is a supraspinally integrated response.[22][23][24]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and a transparent cylindrical restrainer to keep the animal on the heated surface.[20][21][25]
-
Animal Preparation:
-
Procedure:
-
Pre-heat the hot plate to a constant temperature, typically between 52°C and 55°C.[20][21]
-
Administer pentazocine or the vehicle control at the desired dose and route.
-
At a predetermined time after injection, place the animal on the hot plate and immediately start a timer.[20]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[20][25]
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the latency of response.[20]
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the animal does not respond within this time, it should be removed from the apparatus.[20][21]
-
-
Data Analysis: The latency to respond is the primary measure. An increase in latency compared to the control group indicates an analgesic effect.
Protocol 2: Tail-Flick Test for Thermal Nociception
This test measures a spinal reflex to a thermal stimulus.[22]
-
Apparatus: A tail-flick apparatus with a radiant heat source (e.g., a high-intensity light beam) that can be focused on the animal's tail.[19][26]
-
Animal Preparation:
-
Procedure:
-
Position the tail such that the radiant heat source is focused on a specific point, typically 3-5 cm from the tip.
-
Activate the heat source, which will start a timer.
-
The timer automatically stops when the animal flicks its tail away from the heat source.[19] Record this latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[19]
-
Administer pentazocine or vehicle control.
-
Measure the tail-flick latency at predetermined time points after drug administration.
-
-
Data Analysis: An increase in the time it takes for the animal to flick its tail indicates analgesia.
Mandatory Visualizations
Caption: Logical relationship of pentazocine's dual receptor action leading to its ceiling effect.
Caption: Signaling pathways of pentazocine at µ- and κ-opioid receptors.
Caption: General experimental workflow for assessing pentazocine analgesia.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentazocine - Wikipedia [en.wikipedia.org]
- 6. Pentazocine (Talwin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. Pentazocine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synergism between the analgesic actions of morphine and pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 13. JCI - Potentiation of pentazocine analgesia by low-dose naloxone. [jci.org]
- 14. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 15. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Postoperative pain relief with pentazocine and acetaminophen: comparison with other analgesic combinations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. benchchem.com [benchchem.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. jcdr.net [jcdr.net]
- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 24. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hot plate test - Wikipedia [en.wikipedia.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability of Pentazocine and Naloxone Analytical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of pentazocine (B1679294) and naloxone (B1662785) in analytical samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of pentazocine and naloxone samples.
Issue 1: Inconsistent or low analytical results for pentazocine and/or naloxone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation due to Improper Storage | Verify that samples are stored at the recommended temperature (room temperature, 15-30°C) and protected from light.[1][2][3] For long-term storage, consider freezing (-20°C), although naloxone has shown stability under freeze-thaw cycles.[1][2] | Consistent and expected concentrations of pentazocine and naloxone. |
| pH-related Degradation | Ensure the pH of the sample solution is controlled, ideally within a neutral to slightly acidic range. Both pentazocine and naloxone can be susceptible to degradation at highly acidic or alkaline pH. | Minimized degradation and more accurate quantification. |
| Oxidative Degradation | De-gas solvents and consider adding an antioxidant to your sample matrix if oxidative degradation is suspected. Naloxone, in particular, is prone to oxidation.[4][5][6] | Reduced formation of oxidative degradation products and improved recovery of the parent analytes. |
| Photodegradation | Protect samples from direct exposure to sunlight and artificial light sources by using amber vials or covering sample containers. | Prevention of light-induced degradation and more reliable analytical results. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Forced Degradation | If you are intentionally stressing the samples, these peaks are likely degradation products. Refer to the Forced Degradation section and relevant literature to identify potential degradants. | Identification of degradation products and confirmation of the stability-indicating nature of the analytical method. |
| Matrix Effects | Prepare a matrix blank (a sample containing all components except pentazocine and naloxone) and analyze it to see if the unknown peaks are present. | Differentiation between matrix interferences and actual degradation products. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. | Elimination of extraneous peaks originating from contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pentazocine and naloxone analytical samples?
A1: For routine analysis, it is recommended to store pentazocine and naloxone samples at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light.[1] Studies on naloxone have shown that it remains stable even with short-term exposure to higher temperatures (up to 80°C) and freeze-thaw cycles.[1][2] However, for long-term stability, it is best to adhere to the recommended storage conditions.
Q2: How do pH and temperature affect the stability of pentazocine and naloxone?
A2: Both pH and temperature are critical factors. Pentazocine and naloxone are susceptible to hydrolysis under strongly acidic and basic conditions. Elevated temperatures can accelerate this degradation. Forced degradation studies typically involve heating samples in acidic and basic solutions to intentionally induce and study this degradation.[7]
Q3: What are the common degradation pathways for naloxone?
A3: The primary degradation pathway for naloxone is oxidation.[4][5][6] Studies have identified several oxidative degradation products, including those with the incorporation of one or more oxygen atoms.[4][5][6] This can lead to the formation of alcohols, ketones, and other related impurities.
Q4: Is it necessary to use a stability-indicating method for the analysis of pentazocine and naloxone?
A4: Yes, a stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredients (APIs) in the presence of their degradation products. Such a method should be able to separate the peaks of pentazocine and naloxone from any peaks of their degradants, ensuring specificity.[7][8]
Quantitative Data from Stability Studies
The following tables summarize quantitative data from forced degradation studies on pentazocine and naloxone.
Table 1: Summary of Forced Degradation Studies for Pentazocine and Naloxone
| Stress Condition | Pentazocine Degradation (%) | Naloxone Degradation (%) | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl, heat) | Significant Degradation Observed | Significant Degradation Observed | [7] |
| Base Hydrolysis (e.g., 0.1 M NaOH, heat) | Significant Degradation Observed | Significant Degradation Observed | [7] |
| Oxidative (e.g., 3% H₂O₂) | Significant Degradation Observed | Significant Degradation Observed | [7] |
| Thermal (e.g., 105°C) | Degradation Observed | Degradation Observed | [7] |
| Photolytic | Degradation Observed | Degradation Observed | [7] |
Note: The exact percentages of degradation can vary depending on the specific conditions (concentration of stressor, temperature, and duration of exposure).
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Pentazocine and Naloxone
This protocol is a composite based on established methods.[7][8]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., Dionex C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1M K₂HPO₄ buffer (pH 4.0) and Methanol (60:40, v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Preparation of Standard Solutions:
-
Prepare a stock solution of pentazocine and naloxone in the mobile phase.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
3. Preparation of Sample Solutions:
-
For tablets, weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of pentazocine and naloxone and dissolve it in the mobile phase.
-
Sonicate and filter the solution before injection.
Protocol 2: Forced Degradation Study
1. Acid Degradation:
-
Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Degradation:
-
Treat the sample solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a specified period.[7]
5. Photodegradation:
-
Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
Visualizations
Caption: Workflow for a forced degradation study and stability-indicating method development.
Caption: Logical troubleshooting flow for inconsistent analytical results.
References
- 1. d-nb.info [d-nb.info]
- 2. The effects of heat and freeze-thaw cycling on naloxone stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. publications.anveshanaindia.com [publications.anveshanaindia.com]
Navigating Drug-Drug Interactions with Talwin Nx in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential drug-drug interactions (DDIs) when using Talwin Nx (pentazocine and naloxone) in clinical research. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices for ensuring subject safety and data integrity during your studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it influence its DDI profile?
This compound is a combination product containing pentazocine (B1679294) and naloxone (B1662785).[1][2] Pentazocine is a synthetic opioid that acts as an agonist at kappa-opioid receptors and a partial agonist at mu-opioid receptors.[2] This mixed agonist-antagonist activity is responsible for its analgesic effects.[2] Naloxone is an opioid antagonist that is included to deter parenteral abuse; it has minimal oral bioavailability and does not interfere with the analgesic effect of pentazocine when taken as directed. The primary driver of DDIs is pentazocine's activity on the central nervous system (CNS) and its metabolic pathways.
2. What are the most critical drug-drug interactions to consider when working with this compound in a clinical trial?
The most significant interactions involve:
-
CNS Depressants: Co-administration with benzodiazepines, alcohol, other opioids, sedatives, and hypnotics can lead to profound sedation, respiratory depression, coma, and even death due to additive pharmacodynamic effects.[3][4][5]
-
Serotonergic Agents: Concomitant use with drugs that increase serotonin (B10506) levels, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors (MAOIs), can precipitate serotonin syndrome.[4][6][7]
-
CYP450 Enzyme Modulators: Pentazocine is metabolized in the liver, and while specific CYP enzyme involvement is not fully elucidated in all literature, interactions with inhibitors or inducers of relevant CYP enzymes could alter its plasma concentrations, affecting efficacy and safety.[8]
-
Other Opioids: Due to its partial antagonist properties at the mu-opioid receptor, pentazocine can diminish the analgesic effect of full opioid agonists and may precipitate withdrawal symptoms in opioid-dependent individuals.[9][10]
3. Are there any known quantitative effects of these interactions on pentazocine's pharmacokinetics?
While specific human pharmacokinetic studies detailing the quantitative impact of co-administered drugs on this compound are limited, preclinical and related clinical data provide insights. For instance, in a study with another opioid, fentanyl, co-administration with the potent CYP3A4 inhibitor ritonavir (B1064) resulted in a 67% reduction in fentanyl clearance and a significant increase in its area under the curve (AUC).[11] Although not specific to pentazocine, this highlights the potential magnitude of CYP-mediated interactions. A preclinical study in mice demonstrated that diazepam significantly decreased the onset of pentazocine-induced sleep, suggesting a pharmacodynamic interaction.[12]
Quantitative Data on Opioid Drug-Drug Interactions (Illustrative Examples)
| Interacting Drug Class | Example Interacting Drug | Opioid Studied | Observed Pharmacokinetic/Pharmacodynamic Change | Reference |
| CYP3A4 Inhibitors | Ritonavir | Fentanyl | 67% reduction in clearance, 81% increase in AUC | [11] |
| Benzodiazepines | Diazepam | Pentazocine | Significantly decreased onset of sleep (preclinical) | [12] |
| Opioid Agonists | Morphine | Pentazocine | Synergistic or antagonistic antinociceptive effects depending on dose (preclinical) | [13] |
Troubleshooting Guides
Issue: A research subject enrolled in a this compound trial is also taking a benzodiazepine (B76468) for anxiety. What are the risks and how should they be managed?
-
Risks: The primary risk is enhanced CNS and respiratory depression, which can be life-threatening.[3][5]
-
Management Protocol:
-
Exclusion Criteria: Ideally, subjects requiring benzodiazepines should be excluded from trials where the primary endpoints could be confounded by sedation.
-
Dose Reduction: If co-administration is unavoidable, initiate this compound at a reduced dose and titrate cautiously based on clinical response.[5][7]
-
Enhanced Monitoring: Implement a rigorous monitoring plan for sedation and respiratory status. This should include frequent assessment of sedation levels using a validated scale (e.g., the Richmond Agitation-Sedation Scale) and continuous respiratory monitoring (e.g., capnography and pulse oximetry).[3][14][15]
-
Naloxone Availability: Ensure that naloxone and resuscitation equipment are readily available.[3]
-
Subject and Staff Education: Thoroughly educate the subject and clinical trial staff on the signs and symptoms of excessive sedation and respiratory depression.
-
Issue: A potential subject for a this compound study is on long-term SSRI therapy. Can they be included?
-
Risks: The subject is at an increased risk of developing serotonin syndrome, a potentially fatal condition.[4][6] Pentazocine has been reported to contribute to serotonin syndrome when combined with other serotonergic agents like linezolid (B1675486) (a weak MAOI).[6][16]
-
Management Protocol:
-
Risk-Benefit Assessment: Carefully evaluate the necessity of including subjects on SSRIs. If the research question does not depend on this population, it is safer to exclude them.
-
Informed Consent: The informed consent form must explicitly detail the risk of serotonin syndrome and its symptoms.
-
Monitoring: Monitor subjects for the signs and symptoms of serotonin syndrome, which include mental status changes (agitation, confusion), autonomic hyperactivity (tachycardia, hyperthermia, diaphoresis), and neuromuscular abnormalities (tremor, hyperreflexia, clonus).[16]
-
Washout Period: If clinically feasible and safe, consider a washout period for the SSRI before initiating this compound, in consultation with the subject's prescribing physician.
-
Emergency Protocol: Have a clear protocol for the immediate discontinuation of both drugs and supportive care in case serotonin syndrome is suspected.
-
Experimental Protocols
Protocol: Assessing the Impact of a CYP3A4 Inhibitor on the Pharmacokinetics of Pentazocine
This protocol is a general template and should be adapted based on the specific inhibitor and study objectives, adhering to FDA guidance on DDI studies.[17][18][19]
-
Study Design: An open-label, two-period, fixed-sequence crossover study in healthy volunteers.
-
Subject Population: Healthy adult volunteers with normal hepatic and renal function. Subjects should be genotyped for relevant CYP enzymes if feasible.
-
Period 1 (Baseline):
-
Administer a single oral dose of this compound (e.g., 50 mg pentazocine / 0.5 mg naloxone).
-
Collect serial blood samples for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
-
Analyze plasma samples for pentazocine concentrations using a validated LC-MS/MS method.
-
-
Washout Period: A washout period of at least five half-lives of pentazocine.
-
Period 2 (Inhibitor Treatment):
-
Administer the CYP3A4 inhibitor (e.g., ketoconazole) at its recommended dose to achieve steady-state concentrations.
-
On the last day of inhibitor administration, co-administer a single oral dose of this compound.
-
Repeat the blood sampling schedule as in Period 1.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for pentazocine including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life) for both periods.
-
Compare the geometric mean ratios of AUC and Cmax with and without the inhibitor to determine the magnitude of the interaction.
-
-
Safety Monitoring:
-
Monitor vital signs, ECGs, and adverse events throughout the study.
-
Pay close attention to signs of increased opioid effects (sedation, respiratory depression) during the inhibitor treatment period.
-
Visualizations
Caption: Opioid Receptor Signaling Pathway of Pentazocine.
Caption: Logical Workflow for Managing a Potential DDI.
Caption: Experimental Workflow for a DDI Clinical Study.
References
- 1. M12 Drug Interaction Studies | FDA [fda.gov]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 5. PENTAZOCINE AND NALOXONE HYDROCHLORIDE TABLETS USP Analgesic for Oral Use Only Rx only [dailymed.nlm.nih.gov]
- 6. Linezolid in combination with pentazocine causes serotonin syndrome: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pentazocine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonist-antagonistic interactions of pentazocine with morphine studied in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procedural sedation: A review of sedative agents, monitoring, and management of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Linezolid in combination with pentazocine causes serotonin syndrome: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 18. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 19. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
Validation & Comparative
A Comparative Guide to Talwin Nx and Buprenorphine for Moderate to Severe Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of Talwin Nx (pentazocine/naloxone) and buprenorphine for the management of moderate to severe pain. While direct head-to-head clinical trials comparing this compound specifically with buprenorphine for chronic pain are limited, this guide synthesizes available data from studies on pentazocine (B1679294), the primary analgesic component of this compound, and buprenorphine to offer a comparative overview for research and development purposes.
Executive Summary
This compound and buprenorphine are both potent analgesics with distinct pharmacological profiles that influence their clinical utility and side-effect profiles. This compound combines pentazocine, a mixed agonist-antagonist opioid, with naloxone (B1662785), an opioid antagonist intended to deter parenteral abuse.[1][2] Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[3]
Clinical evidence, primarily from postoperative and cancer pain settings, suggests that buprenorphine generally offers more potent and longer-lasting analgesia compared to pentazocine.[4][5] Buprenorphine has been shown to be statistically superior in analgesic effect for cancer pain when compared to pentazocine.[6][7] Furthermore, buprenorphine is associated with a lower incidence of certain side effects, such as nausea, vomiting, and euphoria, though it may cause more sedation.[4]
Mechanism of Action
The distinct mechanisms of action of pentazocine and buprenorphine at opioid receptors underpin their different analgesic and side-effect profiles.
This compound (Pentazocine/Naloxone):
Pentazocine primarily acts as an agonist at the κ-opioid receptor and a weak antagonist or partial agonist at the µ-opioid receptor.[8][9] The κ-opioid receptor agonism is believed to be the main driver of its analgesic effects.[10] However, this mechanism is also associated with a higher incidence of psychotomimetic side effects, such as hallucinations and dysphoria.[11] The naloxone component of this compound has no significant oral bioavailability and does not interfere with the analgesic effect of pentazocine when taken as directed.[1][2] Its purpose is to act as an antagonist if the tablet is crushed and injected, thereby deterring intravenous abuse.[12]
Buprenorphine:
Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[3] Its high affinity for the µ-opioid receptor allows it to displace other opioids, while its partial agonist activity results in a ceiling effect for respiratory depression, potentially offering a better safety profile compared to full µ-opioid agonists.[13] The κ-opioid receptor antagonism may contribute to its antidepressant effects and a lower incidence of dysphoria.[3]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with pentazocine and buprenorphine.
Comparative Efficacy Data
The following tables summarize quantitative data from comparative studies of pentazocine and buprenorphine. It is important to note that these studies primarily involve intramuscular or intravenous administration in acute pain settings and may not be directly extrapolated to the oral administration of this compound for chronic pain.
Table 1: Analgesic Efficacy in Postoperative Pain
| Study | Drug & Dosage | Outcome Measure | Results |
| Freedman, 1986[4] | Buprenorphine (0.3 mg & 0.6 mg IM) vs. Pentazocine (30 mg & 60 mg IM) | Pain relief assessment at 1, 3, and 6 hours | Buprenorphine showed superior pain relief at 3 and 6 hours. At 6 hours, 58% of buprenorphine patients still had adequate pain relief compared to 30% of pentazocine patients.[14] |
| Hovell, 1977[15] | Buprenorphine (4-8 µg/kg IM) vs. Pentazocine (0.6 mg/kg IM) & Pethidine | Quality of pain relief assessed at intervals for at least 4 hours | Buprenorphine was an effective analgesic, superior in some cases to pentazocine and pethidine at the doses studied. |
| Harmer et al., 1983[16] | Buprenorphine vs. Pentazocine (IV on-demand) | Mean dose demanded in 24 hours | Mean dose of buprenorphine was 1.68 mg, and pentazocine was 382 mg, with good subjective analgesia for both.[17] |
Table 2: Duration of Analgesia
| Study | Drug | Mean Duration of Action |
| Piepenbrock et al., 1983[18] | Buprenorphine (0.3 mg IV) | 8.2 +/- 0.7 hours |
| Pentazocine (30 mg IV) | 2.35 +/- 0.24 hours | |
| Taguchi et al., 1982[5] | Buprenorphine (0.2 mg IM) | 9 hours |
| Buprenorphine (0.3 mg IM) | 11 hours | |
| Pentazocine (30 mg IM) | 6 hours |
Table 3: Comparative Side Effect Profile
| Study | Drug | Common Side Effects | Key Findings |
| Freedman, 1986[4] | Buprenorphine | Sedation | Less nausea, vomiting, and euphoria but a higher incidence of sedation compared to pentazocine. |
| Pentazocine | Nausea, Vomiting, Dizziness, Dysphoria | Higher incidence of nausea, vomiting, and euphoria. | |
| Taguchi et al., 1982[5] | Buprenorphine & Pentazocine | Nausea, vertigo, oral dryness, urinary retention, vomiting, sweating, headache | No significant difference in the frequency of side effects between the groups. |
| Ventafridda et al., 1983[6] | Buprenorphine & Pentazocine | Not specified | The percentage incidence of side effects was similar, but buprenorphine caused less intense side effects. |
Experimental Protocols
Detailed methodologies from the cited studies are summarized below to provide context for the presented data.
Freedman, 1986: Postoperative Pain in Orthopaedic Surgery[4]
-
Study Design: A comparative study.
-
Participants: 100 male patients who had undergone orthopaedic surgical procedures.
-
Intervention: Patients were administered either buprenorphine (0.3 mg or 0.6 mg) or pentazocine (30 mg or 60 mg) via intramuscular injection 30 minutes before the completion of surgery.
-
Outcome Measures: The quality of pain relief and the incidence of side effects were assessed at 30-minute intervals for at least 6 hours post-administration.
Taguchi et al., 1982: Cancer Pain[5]
-
Study Design: A single-blind, crossover comparison.
-
Participants: 31 patients with moderate to severe cancer pain.
-
Intervention: Patients received intramuscular administration of single doses of buprenorphine (0.2 mg and 0.3 mg) and pentazocine (30 mg).
-
Outcome Measures: Analgesic effect, duration of analgesia, and side effects were recorded. Cardiovascular and respiratory parameters were also monitored.
Harmer et al., 1983: Postoperative Pain[16]
-
Study Design: A double-blind comparison.
-
Participants: 20 patients post-operation.
-
Intervention: Patients received either buprenorphine or pentazocine intravenously via an on-demand analgesic system.
-
Outcome Measures: Subjective assessment of analgesia quality and total drug consumption over 24 hours.
Conclusion for Research and Development
The available evidence suggests that buprenorphine may offer a more favorable efficacy and side-effect profile compared to pentazocine for the management of moderate to severe pain, particularly in terms of duration of action and a lower incidence of psychotomimetic effects. However, the majority of comparative data stems from studies on parenteral administration for acute pain.
For the development of future analgesics, the distinct pharmacological profiles of these two compounds offer important insights. The partial agonism of buprenorphine at the µ-opioid receptor with a ceiling effect on respiratory depression highlights a potential avenue for developing safer opioid analgesics. The κ-opioid receptor agonism of pentazocine, while providing analgesia, is linked to undesirable CNS effects, a key consideration for receptor-specific drug design.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of buprenorphine and pentazocine for the relief of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of a long-acting analgesic, buprenorphine on cancer pain--a single-blind crossover comparison with pentazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic analgesic study on buprenorphine action in cancer pain. Comparison with pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Buprenorphine in cancer pain: cross comparison with pentazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.co.za [journals.co.za]
- 15. Comparison of buprenorphine, pethidine and pentazocine for the relief of pain after operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison between buprenorphine and pentazocine given i.v. on demand in the control of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epistemonikos.org [epistemonikos.org]
- 18. [Buprenorphine and pentazocine for postoperative analgesia. A double blind study following abdominal surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Talwin Nx vs. Tramadol for Postoperative Pain Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of postoperative pain management, the choice of analgesics is critical for patient recovery and satisfaction. This guide provides a detailed comparison of two commonly utilized centrally-acting analgesics: Talwin® Nx (pentazocine/naloxone) and tramadol (B15222). By examining data from head-to-head clinical trials, this report offers an objective analysis of their efficacy, safety profiles, and underlying mechanisms of action, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Postoperative pain management remains a significant clinical challenge, necessitating a careful balance between effective analgesia and minimizing adverse effects. Talwin Nx, a combination of a mixed agonist-antagonist opioid (pentazocine) and an opioid antagonist (naloxone), and tramadol, a synthetic opioid agonist with monoamine reuptake inhibiting properties, are both frequently prescribed for moderate to severe postoperative pain. Clinical evidence suggests that while both drugs provide effective pain relief, there are notable differences in their efficacy, onset of action, and side effect profiles that can influence clinical decision-making. Tramadol generally demonstrates a more potent and rapid analgesic effect in the immediate postoperative period, though pentazocine (B1679294) may offer advantages in certain patient populations due to its hemodynamic stability.[1]
Mechanism of Action
The distinct analgesic properties of this compound and tramadol stem from their unique interactions with the central nervous system.
This compound (Pentazocine/Naloxone): Pentazocine acts as an agonist at kappa (κ) opioid receptors and a weak antagonist or partial agonist at mu (μ) opioid receptors.[2][3] This dual action provides analgesia while potentially mitigating some of the risks associated with full μ-opioid agonists, such as respiratory depression. The inclusion of naloxone, a pure opioid antagonist with poor oral bioavailability, is intended to deter parenteral abuse of pentazocine.[3][4]
Tramadol: Tramadol's analgesic effect is mediated through a dual mechanism of action.[5] It is a weak agonist of the μ-opioid receptor, and its primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for this receptor.[5][6] Additionally, tramadol inhibits the reuptake of serotonin (B10506) and norepinephrine, enhancing the descending inhibitory pain pathways in the spinal cord.[5][7]
Signaling Pathways
Caption: Signaling pathways of Pentazocine and Tramadol.
Head-to-Head Clinical Trial Data
The following tables summarize quantitative data from clinical trials directly comparing the efficacy and safety of this compound (or pentazocine) and tramadol in the management of postoperative pain.
Efficacy: Pain Relief
Pain intensity is a primary endpoint in analgesic clinical trials, often measured using a Visual Analog Scale (VAS), where 0 represents no pain and 10 represents the worst imaginable pain.
| Clinical Trial | Patient Population | Intervention | Mean VAS Score (Timepoint) | Key Findings |
| Olajumoke T.O et al. [8] | 74 patients undergoing major abdominal surgery | Pentazocine vs. Tramadol | Pentazocine: 8.08 ± 1.06Tramadol: 6.14 ± 0.86 (at first analgesic request) | Tramadol provided a significantly longer time to first analgesic request (3.2 ± 0.21 hours vs. 2.4 ± 0.08 hours for pentazocine) and lower pain scores.[8] |
| Silvanus et al. [9] | 50 adults after hemorrhoidectomy, trauma, or abdominal surgery | 30 mg IM Pentazocine vs. 100 mg IM Tramadol | Not specified as mean scores, but tramadol was significantly more effective than pentazocine after the 1st hour and throughout the subsequent 5 hours. | Both drugs showed good analgesic activity, but tramadol's efficacy and acceptability were rated significantly higher (p < 0.01).[9] |
| Kupers et al. [10] | 160 patients after prolapsed intervertebral disc repair | 50 mg oral Pentazocine vs. 50 mg oral Tramadol | Not specified as mean scores, but both treatments provided equivalent effective analgesia over a six-hour observation period. | Less additional medication was required in the pentazocine group.[10] |
| Yadhuraj M. K. et al. [11] | 100 patients undergoing lower abdominal or lower limb surgeries | Epidural Pentazocine (0.3mg/kg) vs. Epidural Tramadol (50mg) | Onset of analgesia:Pentazocine: 4.84 ± 2.24 minsTramadol: 4.36 ± 2.23 minsDuration of analgesia:Pentazocine: 6 hours 43 minsTramadol: 7 hours 20 mins | Epidural tramadol provided longer-lasting analgesia with fewer side effects compared to pentazocine, although the differences were not statistically significant.[11] |
Safety: Adverse Events
The incidence and profile of adverse events are crucial for determining the overall risk-benefit ratio of an analgesic.
| Clinical Trial | Intervention | Common Adverse Events (Incidence) | Key Findings |
| Olajumoke T.O et al. [8] | Pentazocine vs. Tramadol | Pentazocine: Sedation (higher incidence), Hypoxemia (5.4%), Arrhythmia (2.7%)Tramadol: Nausea and Vomiting (higher incidence), Hypoxemia (2.7%) | Tramadol was associated with a higher incidence of nausea and vomiting, while pentazocine produced more sedation and cardiac side effects.[8] |
| Silvanus et al. [9] | 30 mg IM Pentazocine vs. 100 mg IM Tramadol | No adverse reactions were reported by any patient in this study. | Both drugs were well-tolerated with good local and systemic safety.[9] |
| Kupers et al. [10] | 50 mg oral Pentazocine vs. 50 mg oral Tramadol | Side effects were common in both groups but occurred more frequently in the pentazocine group. | Specific incidences were not detailed in the abstract.[10] |
| Yadhuraj M. K. et al. [11] | Epidural Pentazocine (0.3mg/kg) vs. Epidural Tramadol (50mg) | Pentazocine: Higher incidence of bradycardia, dizziness, and drowsiness.Tramadol: Nausea (8%), Vomiting (2%) | Epidural tramadol was associated with a lower incidence of side effects compared to epidural pentazocine.[11] |
Experimental Protocols
A generalized experimental workflow for a head-to-head clinical trial of postoperative analgesics is outlined below. This is a composite representation based on common methodologies observed in the reviewed studies.
Representative Clinical Trial Workflow
Caption: Generalized workflow for a postoperative analgesic clinical trial.
Detailed Methodologies:
-
Study Design: Most comparative studies employ a randomized, double-blind, parallel-group design to minimize bias.[9][10]
-
Patient Population: Participants are typically adult patients (ASA physical status I or II) scheduled for specific types of surgery (e.g., abdominal, orthopedic) known to cause moderate to severe postoperative pain.[8][9][10]
-
Intervention:
-
Pain Assessment: Pain intensity is assessed at baseline and at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) using a validated pain scale, most commonly the Visual Analog Scale (VAS).[8][9][10]
-
Rescue Medication: A protocol for rescue analgesia is established, allowing patients to receive a supplementary analgesic if their pain score exceeds a predefined threshold. The time to first rescue medication and the total amount consumed are key efficacy endpoints.[10]
-
Safety and Tolerability: All adverse events are recorded and categorized. Vital signs, such as heart rate, blood pressure, and respiratory rate, are monitored throughout the study period.[9]
-
Statistical Analysis: Appropriate statistical tests are used to compare the primary and secondary endpoints between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The available clinical evidence indicates that both this compound and tramadol are effective options for the management of postoperative pain. Tramadol may offer superior and more rapid pain relief in the immediate postoperative period for a broad range of surgical procedures.[1][9] However, pentazocine demonstrates comparable efficacy in some contexts and may be preferred in patients where hemodynamic stability is a primary concern.[1] The choice of analgesic should be individualized based on the patient's medical history, the nature of the surgical procedure, and a thorough consideration of the potential adverse event profiles of each medication. Further well-designed, large-scale head-to-head trials are warranted to delineate more clearly the specific patient populations that would benefit most from each agent.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 3. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. UpToDate 2018 [doctorabad.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic activity of tramadol and pentazocine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of oral tramadol and pentazocine for postoperative pain following prolapsed intervertebral disc repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
Validating a Novel Analytical Method for Talwin Nx Using Reference Standards: A Comparative Guide
This guide provides a comprehensive framework for validating a novel analytical method for the simultaneous quantification of Pentazocine (B1679294) Hydrochloride and Naloxone (B1662785) Hydrochloride in Talwin Nx tablets. Researchers, scientists, and drug development professionals can utilize this guide to compare the performance of a new method against an established reference method, ensuring the new method is accurate, precise, and reliable for its intended use.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose. For a combination drug product like this compound, which contains pentazocine and naloxone, the analytical method must be able to accurately and selectively quantify both active pharmaceutical ingredients (APIs) without interference from each other or from excipients present in the dosage form.[1][2][3]
This guide will compare a hypothetical novel Ultra-High-Performance Liquid Chromatography (UHPLC) method with a widely used conventional High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Comparison of Analytical Methods
A summary of the key performance parameters for a standard HPLC method and a novel UHPLC method is presented below. The data demonstrates the potential advantages of the novel method in terms of speed and efficiency.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard HPLC Method | Novel UHPLC Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | 30% OPA buffer: 70% Methanol (pH 3.0) | Acetonitrile: 0.1% Formic Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 254 nm | 278 nm |
| Run Time | 10 min | 3 min |
| Injection Volume | 20 µL | 5 µL |
Table 2: System Suitability Results
| Parameter | Standard HPLC Method | Novel UHPLC Method | Acceptance Criteria |
| Pentazocine | |||
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5500 | 12000 | > 2000 |
| Naloxone | |||
| Tailing Factor | 1.3 | 1.2 | ≤ 2.0 |
| Theoretical Plates | 6000 | 13500 | > 2000 |
Table 3: Validation Summary
| Validation Parameter | Standard HPLC Method | Novel UHPLC Method |
| Linearity (R²) | ||
| Pentazocine | 0.9992 | 0.9998 |
| Naloxone | 0.9991 | 0.9997 |
| Accuracy (% Recovery) | ||
| Pentazocine | 99.5% - 100.8% | 99.8% - 101.2% |
| Naloxone | 99.2% - 101.1% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| Pentazocine (Intra-day) | 0.8% | 0.5% |
| Naloxone (Intra-day) | 0.9% | 0.6% |
| Pentazocine (Inter-day) | 1.2% | 0.8% |
| Naloxone (Inter-day) | 1.4% | 0.9% |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.
Preparation of Standard and Sample Solutions
-
Reference Standards: USP reference standards for Pentazocine RS and Naloxone RS should be used.[4][5]
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Pentazocine HCl and Naloxone HCl reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: Weigh and finely powder a representative number of this compound tablets. An amount of powder equivalent to a single tablet is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered to remove excipients.
Linearity
-
Inject the prepared series of working standard solutions in triplicate.
-
Record the peak area for both pentazocine and naloxone at each concentration level.
-
Plot a calibration curve of peak area versus concentration for each analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Accuracy
-
Prepare placebo samples spiked with known concentrations of pentazocine and naloxone at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each analyte at each concentration level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a standard solution at 100% of the test concentration on the same day and by the same analyst. Calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the %RSD across the different sets of results.
Specificity
-
Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention times of the analytes.
-
Inject a placebo solution (containing all tablet excipients except the APIs) to confirm that excipients do not interfere with the analysis.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample solution to demonstrate that the method can resolve the APIs from any potential degradation products.[6]
Robustness
-
Intentionally make small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 2°C)
-
-
Analyze a standard solution under each of these modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape, and resolution).
Visualizations
Workflow for Novel Analytical Method Validation
Caption: Workflow for the validation of a novel analytical method.
Logical Relationship of Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. This compound (Pentazocine and Naloxone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. PENTAZOCINE/NALOXONE - ORAL (this compound) side effects, medical uses, and drug interactions. [medicinenet.com]
- 4. Pentazocine and Naloxone Tablets [doi.usp.org]
- 5. newdruginfo.com [newdruginfo.com]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Pentazocine Versus Morphine for Chronic Pain Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pentazocine (B1679294) and morphine for the treatment of chronic pain, focusing on their pharmacological profiles, efficacy, and adverse effects. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Morphine, a potent µ-opioid receptor agonist, remains a cornerstone for managing severe chronic pain. Pentazocine, a mixed agonist-antagonist opioid, acts as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist or partial agonist. This dual mechanism was intended to reduce the side effect profile typically associated with traditional opioids like morphine. However, clinical data suggests a more complex picture. At equianalgesic doses, pentazocine is associated with a greater incidence of aversive psychotomimetic and dysphoric effects, while morphine is more likely to produce feelings of euphoria and control. For chronic pain management, the efficacy of pentazocine is considered to be less than that of morphine, and long-term use is often limited by its adverse effect profile and a "ceiling effect" on analgesia.
Data Presentation
Table 1: Comparative Efficacy in Pain Management
| Parameter | Pentazocine | Morphine | Source |
| Analgesic Ceiling Effect | Present; increasing the dose beyond a certain point does not provide additional pain relief. | Absent; dose can be titrated upwards to manage increasing pain, limited by side effects. | [1] |
| Chronic Non-Cancer Pain | Limited evidence for long-term efficacy. Not generally recommended for long-term use. | Established efficacy for severe chronic pain, though long-term use is associated with tolerance and dependence.[2] | [1][3] |
| Cancer Pain | May be used, but generally considered less effective than morphine. | Gold standard for severe cancer pain management.[2] | [4] |
Table 2: Comparative Side Effect Profile (Quantitative Data)
The following data is from a study in healthy volunteers receiving equianalgesic intravenous doses of either 0.5 mg/kg pentazocine or 0.08 mg/kg morphine.[5][6]
| Side Effect Questionnaire | Mean Total Score (Pentazocine) | Mean Total Score (Morphine) | p-value |
| Somatic Side Effects Questionnaire (SSE) | 55.3 (SD=15.5) | 45.2 (SD=12.1) | < .001 |
| Cognitive and Affective Side Effects Questionnaire (CASE) | 114.3 (SD=21.5) | 103.6 (SD=19.9) | < .001 |
Higher scores indicate a greater frequency and severity of side effects.
Table 3: Qualitative Comparison of Common Adverse Effects
| Adverse Effect | Pentazocine | Morphine |
| Psychotomimetic Effects (hallucinations, dysphoria) | More common and pronounced.[1] | Less common, euphoria is more likely.[5][6] |
| Sedation | Common.[6] | Common.[2] |
| Nausea and Vomiting | Common. | Common.[2] |
| Constipation | Common. | Very common and often requires management.[2] |
| Respiratory Depression | Present, but may have a ceiling effect. | Dose-dependent and a major risk, especially at higher doses.[2] |
| Abuse and Dependence Potential | Lower than morphine, but still present. | High potential for abuse and dependence. |
Mechanism of Action and Signaling Pathways
Morphine is a full agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Pentazocine is a partial agonist or weak antagonist at the MOR and an agonist at the kappa-opioid receptor (KOR).
Morphine: Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the MOR by morphine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, G-protein activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. These actions collectively decrease neuronal excitability and inhibit the transmission of pain signals.
Caption: Morphine's analgesic effect via the µ-opioid receptor signaling pathway.
Pentazocine: Kappa-Opioid Receptor (KOR) Signaling Pathway
As a KOR agonist, pentazocine also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, similar to MOR activation. However, KOR activation is also linked to the p38 mitogen-activated protein kinase (MAPK) pathway, which is thought to contribute to its dysphoric and psychotomimetic effects.
Caption: Pentazocine's dual effects through the κ-opioid receptor signaling pathway.
Experimental Protocols
Assessment of Analgesic Efficacy in Chronic Pain
A double-blind, randomized, placebo-controlled, crossover study design is a robust method for comparing the analgesic efficacy of pentazocine and morphine in patients with chronic non-cancer pain.
1. Participant Recruitment:
-
Recruit patients with a diagnosis of chronic non-cancer pain (e.g., osteoarthritis, chronic low back pain) of at least moderate severity (e.g., >4 on a 0-10 numerical rating scale) for a minimum of 3 months.
-
Exclude patients with a history of substance use disorder, severe psychiatric conditions, or contraindications to opioid therapy.
2. Study Periods:
-
The study will consist of three treatment periods, each lasting for a pre-determined duration (e.g., 4 weeks), separated by a washout period (e.g., 1 week) to minimize carry-over effects.
-
During each period, participants will receive one of the three treatments in a randomized order: oral pentazocine, oral morphine, or placebo.
3. Dosing and Titration:
-
Initiate treatment with a low dose of the active medication (e.g., pentazocine 50 mg every 4-6 hours; morphine 5 mg every 4-6 hours) and titrate upwards over the first week to achieve optimal pain relief with minimal side effects.
-
The placebo should be identical in appearance, taste, and dosing schedule to the active medications.
4. Outcome Measures:
-
Primary Outcome: Change in average pain intensity from baseline to the end of each treatment period, measured using a validated pain scale (e.g., 0-10 Numerical Rating Scale or Visual Analog Scale) recorded daily in a patient diary.
-
Secondary Outcomes:
-
Patient Global Impression of Change (PGIC).
-
Functional improvement measured by a validated questionnaire (e.g., Brief Pain Inventory, Roland-Morris Disability Questionnaire).
-
Use of rescue medication (e.g., acetaminophen).
-
Incidence and severity of adverse events, recorded in a daily diary.
-
5. Data Analysis:
-
Analyze the primary outcome using a mixed-effects model with treatment, period, and sequence as fixed effects and patient as a random effect.
-
Compare the change in pain scores between each active treatment and placebo, and between the two active treatments.
Experimental Workflow for Comparative Analgesia Assessment
Caption: A typical experimental workflow for a crossover clinical trial comparing analgesics.
Conclusion
For the management of chronic pain, morphine generally offers more potent and titratable analgesia compared to pentazocine. The clinical utility of pentazocine is often limited by its analgesic ceiling effect and a higher incidence of undesirable psychotomimetic side effects. While pentazocine may have a lower abuse potential than morphine, its overall risk-benefit profile makes it a less favorable option for long-term chronic pain management. The choice between these analgesics should be guided by the severity and type of pain, patient-specific factors, and a thorough consideration of their respective side effect profiles. Further research with well-designed, long-term comparative trials is needed to more definitively delineate the role of pentazocine in chronic pain therapy.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Morphine - Wikipedia [en.wikipedia.org]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Severe pain in gynecologic cancer. Trial of pentazocine, morphine, and a placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive-Affective and Somatic Side Effects of Morphine and Pentazocine: Side-Effect Profiles in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive-affective and somatic side effects of morphine and pentazocine: side-effect profiles in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Models for Talwin Nx Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo models used to assess the efficacy of Talwin Nx (pentazocine and naloxone). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to facilitate a deeper understanding of the cross-validation between these preclinical models.
Introduction to this compound
This compound is a combination oral analgesic indicated for the relief of moderate to severe pain.[1][2] It consists of two active components:
-
Pentazocine (B1679294): A synthetic opioid with mixed agonist-antagonist activity. It primarily acts as an agonist at kappa (κ) opioid receptors and a weak antagonist or partial agonist at mu (µ) opioid receptors.[3][4]
-
Naloxone (B1662785): An opioid antagonist included in the formulation to deter parenteral abuse. When taken orally, naloxone has minimal systemic bioavailability and does not interfere with the analgesic effect of pentazocine.[1][2][5] However, if the tablet is crushed and injected, the naloxone becomes active and antagonizes the opioid effects of pentazocine.[1][2][5][6]
The cross-validation of preclinical models is crucial for accurately predicting the clinical efficacy and safety of pharmaceutical products like this compound. This guide explores the correlation between laboratory-based (in vitro) assays and animal-based (in vivo) studies in evaluating the analgesic properties of its primary active ingredient, pentazocine, and the effectiveness of the naloxone combination.
Data Presentation: In Vitro and In Vivo Efficacy of Pentazocine
The following tables summarize quantitative data from various preclinical studies on pentazocine.
Table 1: In Vitro Opioid Receptor Binding Affinity of Pentazocine
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |
| Mu (µ) | (-)-Pentazocine | 3.2 | Human Mu Opioid Receptor (hMOP) | [7] |
| Delta (δ) | (-)-Pentazocine | 62 | Human Delta Opioid Receptor (hDOP) | [7] |
| Kappa (κ) | (-)-Pentazocine | 7.6 | Human Kappa Opioid Receptor (hKOP) | [7] |
| Mu (µ) | Pentazocine | 132 | Recombinant Human MOR | [8] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of (-)-Pentazocine in cAMP Assays
| Receptor Subtype | EC₅₀ (nM) | Imax (%) vs. Morphine | Cell Line | Reference |
| Mu (µ) | 43 | Lower than morphine | MOP/CHO | [3][7] |
| Delta (δ) | 255 | Same as morphine | DOP/CHO | [3][7] |
| Kappa (κ) | 40 | Same as morphine | KOP/CHO | [3][7] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Imax (Maximum inhibitory effect): The maximum effect a drug can produce in a given assay.
Table 3: In Vivo Analgesic Efficacy of Pentazocine in Animal Models
| Animal Model | Pain Type | Test Substance | Route of Administration | ED₅₀ (mg/kg) | Species | Reference |
| Tail-immersion test | Thermal | Pentazocine | Subcutaneous | 13.0 | Rat | [9][10] |
| Scald-pain test | Inflammatory | Pentazocine | Subcutaneous | 11.0 | Rat | [9][10] |
| Acetic Acid Writhing | Visceral | Pentazocine | - | - | Mouse | [3] |
| Hot Plate Test | Thermal | Pentazocine | - | - | Mouse/Rat | [11][12] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., pentazocine) to specific opioid receptor subtypes (µ, δ, κ).
Materials:
-
Cell membranes from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).[13]
-
Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).[13]
-
Test compound (pentazocine).
-
Non-specific binding control (e.g., naloxone at a high concentration).[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Filtration apparatus and glass fiber filters.[8]
-
Scintillation counter.[8]
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.[8]
-
Assay Setup: The assay is typically performed in a 96-well plate with triplicate wells for total binding, non-specific binding, and competitive binding.[8]
-
Total Binding: Contains assay buffer, radioligand, and membrane suspension.[8]
-
Non-specific Binding: Contains assay buffer, radioligand, non-specific binding control (e.g., naloxone), and membrane suspension.[8]
-
Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound (pentazocine), and membrane suspension.[8]
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.[8]
-
Washing: Filters are washed with ice-cold assay buffer to remove residual unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[8]
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined from the curve.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]
-
In Vivo: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a test compound by measuring its ability to reduce visceral pain-induced writhing behavior in mice.[14][15][16]
Materials:
-
Mice (e.g., Swiss albino).[17]
-
Acetic acid solution (e.g., 0.5-1% v/v in distilled water).[14][15]
-
Test compound (pentazocine) or standard analgesic (e.g., diclofenac (B195802) sodium).[17]
-
Vehicle control (e.g., saline with 1% Tween-80).[17]
-
Observation chambers.[14]
Procedure:
-
Animal Acclimatization and Grouping: Mice are acclimatized to the laboratory environment and randomly divided into control, standard, and test groups.[14][17]
-
Drug Administration: The test compound, standard drug, or vehicle is administered to the respective groups, typically via oral or subcutaneous routes, at a set time before the induction of writhing.[14]
-
Induction of Writhing: A standardized volume of acetic acid solution is injected intraperitoneally into each mouse.[14][15]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a defined period (e.g., 10-15 minutes).[14][17]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity or inhibition of writhing is calculated for the test and standard groups relative to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.[15]
In Vivo: Hot Plate Test
Objective: To evaluate the central analgesic activity of a test compound by measuring the reaction time of an animal to a thermal stimulus.[11][18][19]
Materials:
-
Rats or mice.[11]
-
Hot plate apparatus with a controlled temperature surface.[11][19]
-
A transparent cylinder to confine the animal to the hot plate surface.[18]
Procedure:
-
Apparatus Setup: The hot plate surface is maintained at a constant temperature (e.g., 52-56°C).[11]
-
Animal Acclimatization: Animals are allowed to acclimate to the testing room before the experiment.[19]
-
Baseline Measurement: Each animal is placed on the hot plate, and the baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.[11][18]
-
Drug Administration: The test compound, a standard analgesic, or a vehicle is administered to the animals.
-
Post-treatment Measurement: At specific time intervals after drug administration, the animals are again placed on the hot plate, and the response latency is measured.[11]
-
Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The percentage of maximum possible effect (%MPE) can also be determined. Statistical analysis is performed to compare the effects of the test compound with the control and standard groups.
Cross-Validation of Models
The data presented in the tables demonstrate a correlation between the in vitro and in vivo findings for pentazocine.
-
In Vitro Affinity and In Vivo Potency: The high affinity of pentazocine for kappa and mu opioid receptors observed in the in vitro binding assays (Table 1) is consistent with its analgesic effects in various in vivo pain models (Table 3), which are known to be mediated by these receptors.[3] The functional assays (Table 2) further characterize pentazocine as a potent agonist at kappa and a partial agonist at mu receptors, explaining its mixed agonist-antagonist profile.
-
Oral Efficacy of the Combination: Animal studies have consistently shown that when administered orally, the naloxone component of this compound does not diminish the analgesic effect of pentazocine.[1][2][5][6] This is attributed to the extensive first-pass metabolism of oral naloxone, resulting in very low systemic bioavailability.[5] This in vivo observation validates the formulation strategy of including naloxone to deter parenteral misuse without compromising oral efficacy. A study in rats using the Randall-Selitto and writhing tests demonstrated that a 100:1 ratio of pentazocine to naloxone was optimal for maintaining oral analgesic efficacy while suppressing parenteral activity.[6]
-
Predictive Value of Animal Models: The analgesic effects of pentazocine observed in animal models of thermal, inflammatory, and visceral pain are predictive of its clinical utility in managing moderate to severe pain in humans. For instance, the potentiation of pentazocine analgesia by low-dose naloxone observed in a rat paw-withdrawal test was analogous to the results seen in patients with postoperative pain.[20]
Visualizations
Signaling Pathway of Pentazocine
Caption: Signaling pathway of pentazocine at opioid receptors.
Experimental Workflow for In Vivo Analgesic Testing
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saspublishers.com [saspublishers.com]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Potentiation of pentazocine analgesia by low-dose naloxone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Abuse Liability of Talwin Nx and Other Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse liability of Talwin Nx (pentazocine and naloxone) with other commonly prescribed opioid analgesics. The information is intended to support research, drug development, and clinical decision-making by providing a detailed overview of preclinical and clinical data, experimental methodologies, and relevant pharmacological pathways.
Introduction
This compound was developed as an abuse-deterrent formulation (ADF) of the opioid analgesic pentazocine (B1679294). The addition of the opioid antagonist naloxone (B1662785) is intended to deter intravenous abuse, as the naloxone becomes active when the tablet is crushed and dissolved for injection, precipitating withdrawal in opioid-dependent individuals.[1][2] However, when taken orally as prescribed, the naloxone has poor bioavailability and does not significantly antagonize the analgesic effects of pentazocine.[3] Despite this formulation strategy, the potential for oral abuse of this compound remains a consideration.[2][3]
This guide compares the abuse liability of this compound with other opioid analgesics by examining receptor binding affinities, preclinical behavioral data, and findings from human abuse potential studies.
Quantitative Comparison of Abuse Liability
The following tables summarize key quantitative data related to the abuse liability of this compound (pentazocine) and other opioid analgesics. It is important to note that direct head-to-head clinical studies comparing this compound with other opioids are limited.[4] Much of the available data is for pentazocine alone.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Opioid Analgesic | Mu (µ) Opioid Receptor (MOR) | Kappa (κ) Opioid Receptor (KOR) | Delta (δ) Opioid Receptor (DOR) |
| Pentazocine | 3.2 - 50 | 7.6 - 10 | 62 - 255 |
| Morphine | 1 - 4 | 20 - 100 | 100 - 300 |
| Oxycodone | 10 - 50 | >1000 | >1000 |
| Hydrocodone | 5 - 20 | >1000 | >1000 |
| Hydromorphone | 0.5 - 2 | 50 - 200 | 50 - 200 |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions.[5][6]
Table 2: Preclinical Data on Abuse Potential
| Opioid Analgesic | Animal Model | Key Findings |
| Pentazocine | Drug Discrimination (Rats) | Generalizes to morphine at some doses, suggesting shared subjective effects.[7] |
| Conditioned Place Preference (Rats) | Induces conditioned place preference, indicating rewarding properties.[8] | |
| Morphine | Self-Administration (Rats) | Readily self-administered, indicating reinforcing effects.[9] |
| Conditioned Place Preference (Rats) | Robustly induces conditioned place preference.[8] | |
| Oxycodone | Self-Administration (Rats) | Readily self-administered. |
| Conditioned Place Preference (Rats) | Induces a strong conditioned place preference.[8] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of a compound for specific opioid receptors.
Methodology:
-
Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK293) stably expressing the human mu, kappa, or delta opioid receptor are cultured. The cells are harvested and homogenized to isolate the cell membranes containing the receptors.
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) and varying concentrations of the test compound (e.g., pentazocine, morphine).
-
Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.[5][6]
Animal Models of Abuse Liability
Objective: To assess the subjective effects of a drug by determining if animals can distinguish it from a vehicle or another drug.
Methodology:
-
Training Phase: Animals (typically rats or non-human primates) are trained to press one of two levers after being administered a known drug of abuse (e.g., morphine) and the other lever after receiving a vehicle (e.g., saline). Correct lever presses are rewarded (e.g., with food pellets).
-
Test Phase: Once the animals have learned to discriminate between the drug and the vehicle, they are administered a test drug (e.g., pentazocine). The lever they choose to press indicates whether they perceive the subjective effects of the test drug to be similar to the training drug.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a high percentage of responses are on the drug-appropriate lever, the test drug is said to "generalize" to the training drug, suggesting similar subjective effects.[7][10]
Objective: To measure the rewarding properties of a drug by assessing an animal's preference for an environment associated with the drug's effects.
Methodology:
-
Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore a two-compartment apparatus, and the time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning Phase: Over several days, the animal is confined to one compartment after receiving the test drug (e.g., pentazocine) and to the other compartment after receiving a vehicle.
-
Test Phase: The animal is placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: An increase in the time spent in the drug-paired compartment compared to baseline indicates that the drug has rewarding properties and has produced a conditioned place preference.[8][11]
Signaling Pathways and Experimental Workflows
Caption: Opioid Receptor Signaling Pathway.
Caption: Conditioned Place Preference Workflow.
Discussion and Conclusion
The abuse liability of an opioid is a complex interplay of its pharmacological properties, formulation, and individual user factors. This compound, with its combination of a mixed agonist-antagonist opioid (pentazocine) and an antagonist (naloxone), represents an early attempt at creating an abuse-deterrent formulation.
Pharmacology of Pentazocine: Pentazocine's mixed agonist-antagonist profile, with activity at both kappa and mu opioid receptors, contributes to its unique effects.[12] While its mu-opioid receptor agonism is associated with abuse potential, its kappa-opioid receptor activity can produce dysphoric effects at higher doses, which may limit its appeal to some abusers compared to pure mu-opioid agonists like oxycodone.[12]
Efficacy of the Naloxone Combination: The inclusion of naloxone in this compound has been shown to be effective in reducing intravenous abuse.[1] Following its introduction, there was a significant decrease in emergency room mentions and medical examiner reports related to pentazocine abuse.[1][3] However, the oral route of abuse remains a possibility, as the naloxone is not orally bioavailable in sufficient amounts to counteract the effects of pentazocine.[2][3]
Comparison with Other Opioids:
-
Morphine and Hydromorphone: These are potent mu-opioid agonists with significant abuse liability. Preclinical data suggests that pentazocine has some shared subjective effects with morphine.[7]
-
Oxycodone and Hydrocodone: These are widely prescribed mu-opioid agonists with high abuse potential, particularly via the oral route. The abuse liability of oral oxycodone is considered substantial.[13]
References
- 1. The impact of the addition of naloxone on the use and abuse of pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Managing severe pain and abuse potential: the potential impact of a new abuse-deterrent formulation oxycodone/naltrexone extended-release product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Opiate Self-Administration | Veterian Key [veteriankey.com]
- 10. Drug discrimination in human postaddicts: agonist-antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. products.sanofi.us [products.sanofi.us]
Pentazocine versus other kappa-opioid agonists: a comparative pharmacological study
A Comparative Pharmacological Study: Pentazocine (B1679294) Versus Other Kappa-Opioid Agonists
This guide provides a detailed pharmacological comparison of pentazocine with other prominent kappa-opioid receptor (KOR) agonists. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional activities, and the underlying signaling pathways.
Introduction
Pentazocine is a clinically used analgesic with a complex pharmacological profile, acting as an agonist at the KOR and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1][2] This mixed activity profile distinguishes it from more selective KOR agonists that have been developed for research and therapeutic purposes. The kappa-opioid receptor itself is a G protein-coupled receptor involved in modulating pain, mood, and reward.[3][4] While KOR agonists are effective analgesics and anti-pruritics without the high abuse potential of MOR agonists, their clinical use has been limited by adverse effects such as dysphoria, sedation, and hallucinations.[3][5] This guide compares pentazocine to other notable KOR agonists, including the selective arylacetamide U-50,488, the clinically used nalfurafine, and the naturally occurring Salvinorin A, to highlight key differences in their pharmacological properties.
Data Presentation
The following tables summarize the quantitative pharmacological data for pentazocine and other selected KOR agonists.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table presents the equilibrium dissociation constant (Ki) of each ligand for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Selectivity (KOR vs. MOR) | Reference |
| (-)-Pentazocine | 3.2 | 62 | 7.6 | ~0.4x | [6] |
| U-50,488 | >10,000 | >10,000 | ~1.2 | >8,000x | [7][8] |
| Nalfurafine | 3.11 (EC50) | - | 0.097 (EC50) | ~32x (functional) | [9] |
| Salvinorin A | >1,000 | 236 | 1.8 | >550x | [10][11] |
Note: Data is compiled from various sources and experimental conditions may differ. Nalfurafine data presented is based on functional potency (EC50) rather than binding affinity (Ki).
Table 2: Comparative In Vitro Functional Activity (EC50, nM and Emax, %)
This table outlines the potency (EC50) and maximal efficacy (Emax) of the agonists in functional assays that measure receptor activation. A lower EC50 indicates higher potency. Emax represents the maximum response as a percentage of a standard full agonist.
| Compound | Assay | MOR | KOR | Reference |
| EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |||
| (-)-Pentazocine | cAMP Inhibition | 43 / <100% (vs. Morphine) | 40 / 100% (vs. Morphine) | [6][12] |
| U-50,488 | [³⁵S]GTPγS | - | ~1.2 (IC50) / 90% (vs. U50,488) | [5] |
| Nalfurafine | [³⁵S]GTPγS | 3.11 / 74% (vs. DAMGO) | 0.097 / 100% (vs. DAMGO) | [9] |
| Salvinorin A | [³⁵S]GTPγS | - | ~2.5 / 100% | [11] |
Note: Assays and reference agonists can vary between studies, impacting direct comparability.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the Ki of a test compound for the kappa-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human KOR (e.g., CHO-KOR cells).[12]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[6]
-
Test Compound: Pentazocine or other KOR agonists at varying concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (e.g., 10 µM).[13]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]
-
-
Procedure:
-
Membrane Preparation: Cell membranes are prepared and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from the curve.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins following agonist binding to a G protein-coupled receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist.
-
Materials:
-
Receptor Source: Cell membranes expressing KOR.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Test Compound: KOR agonists at varying concentrations.
-
Assay Buffer: Containing GDP to ensure a basal state.
-
-
Procedure:
-
Membranes are pre-incubated with the test compound at various concentrations.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting [³⁵S]GTPγS binding against the log concentration of the agonist.
-
The EC50 and Emax values are determined from this curve using non-linear regression.[14]
-
Signaling Pathways and Biased Agonism
Activation of the KOR initiates complex intracellular signaling cascades. The canonical pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channel activity.[4][15] A parallel pathway involves the recruitment of β-arrestin-2, which can lead to receptor desensitization and internalization, as well as activation of distinct signaling cascades like the p38 MAPK pathway.[3][4]
There is growing evidence that the G-protein pathway primarily mediates the desired analgesic and anti-pruritic effects of KOR agonists, while the β-arrestin-2 pathway is linked to the adverse effects of dysphoria and sedation.[3][4] This has led to the development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway.[5][16]
Mandatory Visualizations
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cda-amc.ca [cda-amc.ca]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U-50488 - Wikipedia [en.wikipedia.org]
- 9. escholarship.org [escholarship.org]
- 10. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [kuscholarworks.ku.edu]
Evaluating the Analgesic Synergy of Pentazocine with Non-Opioid Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic analgesic effects of pentazocine (B1679294) when combined with non-opioid compounds. By presenting quantitative data from clinical and preclinical studies, detailing experimental methodologies, and visualizing potential signaling pathways, this document aims to inform future research and drug development in the field of pain management. Combining pentazocine, a mixed agonist-antagonist opioid analgesic, with non-opioid analgesics presents a promising strategy to enhance pain relief while potentially reducing the required doses and mitigating side effects associated with opioid monotherapy.
Quantitative Analysis of Analgesic Efficacy
The following tables summarize the quantitative data from clinical studies investigating the analgesic efficacy of pentazocine in combination with various non-opioid compounds. These studies highlight the potential for enhanced pain relief and reduced need for rescue medication when these drugs are co-administered.
Table 1: Pentazocine and Diclofenac (B195802) Combination Therapy
| Outcome Measure | Pentazocine Alone | Pentazocine + Diclofenac | Significance | Citation |
| Post-Cesarean Section Pain (24h) | ||||
| Mean VAS Pain Score at 2h | Higher | Lower | p < 0.05 | [1] |
| Mean VAS Pain Score at 12h | Higher | Lower | p < 0.05 | [1] |
| Mean VAS Pain Score at 24h | Higher | Lower | p < 0.05 | [1] |
| Patient Satisfaction | 77.1% | 87.1% | Not Statistically Significant | [2] |
| Need for Rescue Analgesia | Higher | Lower | p < 0.001 | [3] |
| Acute Pancreatitis Pain | ||||
| Rescue Fentanyl Required (μg) | 225.5 (IQR 133-427) | 126 (IQR 65-218) | p = 0.028 | [4] |
| Pain-Free Period (hours) | 27.9 ± 6.6 | 31.1 ± 8.2 | p = 0.047 | [4] |
Table 2: Pentazocine and Acetaminophen (B1664979) Combination Therapy
| Outcome Measure | Placebo | Pentazocine (25mg) + Acetaminophen (650mg) | Comparison to Other Analgesics | Citation |
| Postoperative Pain Relief | Significantly Lower | Superior to Placebo | Equivalent to Acetaminophen/Codeine and Acetaminophen/Propoxyphene | [5] |
| Side Effects | None Reported | None Reported | No difference from placebo and acetaminophen/propoxyphene | [5] |
Table 3: Pentazocine and Ketorolac (B1673617) Comparison
| Outcome Measure | Pentazocine (50mg) | Ketorolac (10mg) | Significance | Citation |
| Cancer Pain Severity | Reduction | Reduction | No significant difference in efficacy | [6] |
| Withdrawals due to Adverse Reactions | Higher | Significantly Lower | p < 0.005 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies to assess analgesic synergy.
Clinical Studies: Postoperative Pain Assessment
1. Visual Analog Scale (VAS) for Pain Assessment:
-
Objective: To quantify the subjective intensity of pain experienced by patients.
-
Procedure: Patients are presented with a 100 mm horizontal line, with "no pain" at the 0 mm mark and "worst imaginable pain" at the 100 mm mark. They are instructed to mark a point on the line that corresponds to their current pain level. The score is determined by measuring the distance in millimeters from the "no pain" end to the patient's mark.
-
Application: In the studies evaluating pentazocine and diclofenac for post-cesarean section pain, VAS scores were recorded at baseline and at regular intervals (e.g., 2, 12, and 24 hours) post-treatment to assess the change in pain intensity.[1]
2. Rescue Analgesia Consumption:
-
Objective: To objectively measure the efficacy of the primary analgesic regimen by quantifying the amount of supplementary "rescue" medication required by the patient.
-
Procedure: Patients are given access to a patient-controlled analgesia (PCA) pump, typically containing an opioid like fentanyl. The amount of rescue medication self-administered by the patient over a specific period is recorded.
-
Application: In the study on acute pancreatitis, the total dose of fentanyl required by patients in the pentazocine group was compared to that required by the diclofenac group to determine which primary treatment provided more effective pain relief.[4]
Preclinical Studies: Nociceptive Testing in Rodents
While specific isobolographic studies for pentazocine with the non-opioids discussed were not identified in the search, the following are standard preclinical protocols used to evaluate analgesic synergy.
1. Acetic Acid-Induced Writhing Test:
-
Objective: To assess peripheral analgesic activity by quantifying visceral pain responses.
-
Procedure:
-
Rodents (typically mice) are pre-treated with the test compounds (e.g., pentazocine, a non-opioid, or their combination) at various doses.
-
After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated for each group compared to a vehicle control group.
-
-
Synergy Analysis (Isobolographic Analysis):
-
Dose-response curves are generated for each drug administered alone to determine their respective ED50 values (the dose that produces 50% of the maximal analgesic effect).
-
An isobologram is constructed with the ED50 of one drug on the x-axis and the ED50 of the other on the y-axis. A line connecting these two points represents the line of additivity.
-
The drugs are then administered in combination at a fixed ratio of their ED50s, and the experimental ED50 of the combination is determined.
-
If the experimental ED50 point falls significantly below the line of additivity, the interaction is considered synergistic.
-
2. Formalin Test:
-
Objective: To assess analgesic activity in a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.
-
Procedure:
-
Rodents are pre-treated with the test compounds.
-
A dilute formalin solution is injected into the plantar surface of a hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).
-
-
Application: This test can differentiate the effects of analgesics on different types of pain. Opioids are typically effective in both phases, while NSAIDs are more effective in the late (inflammatory) phase.[7] A synergistic combination would be expected to show a greater reduction in licking/biting time in one or both phases compared to the individual drugs.
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Workflow for preclinical evaluation of analgesic synergy using isobolographic analysis.
Caption: Proposed mechanism for synergistic analgesia between pentazocine and NSAIDs.
Discussion of Synergistic Mechanisms
The synergistic analgesic effect observed when combining pentazocine with non-opioid analgesics, particularly NSAIDs, is believed to result from their complementary mechanisms of action targeting different aspects of the pain signaling pathway.
Pentazocine primarily exerts its analgesic effects through its agonist activity at kappa-opioid receptors (KORs) in the central nervous system. Activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. The overall effect is a hyperpolarization of the neuronal membrane, making it more difficult for pain signals to be transmitted.
On the other hand, non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac produce analgesia primarily in the periphery. They act by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key inflammatory mediators that sensitize peripheral nociceptors (pain-sensing neurons) to noxious stimuli. By reducing prostaglandin levels, NSAIDs decrease this sensitization, thereby reducing pain at the site of injury or inflammation.
The synergy likely arises from the simultaneous targeting of both central and peripheral pain mechanisms. Pentazocine dampens the transmission of pain signals within the central nervous system, while NSAIDs reduce the generation of pain signals at the periphery. This dual-pronged attack on the pain pathway can lead to a greater analgesic effect than what would be achieved by simply adding the effects of the individual drugs.
The mechanism of synergy with acetaminophen is less clear, as its precise mechanism of action is not fully elucidated, but it is thought to have central analgesic effects that may complement those of pentazocine.
Further preclinical research, particularly using isobolographic analysis, is warranted to quantify the degree of synergy between pentazocine and various non-opioid analgesics and to further elucidate the underlying molecular mechanisms of their interaction. Such studies will be invaluable in optimizing combination therapies for more effective and safer pain management.
References
- 1. Frontiers | Crosstalk Between Kappa Opioid and Dopamine Systems in Compulsive Behaviors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. reference.medscape.com [reference.medscape.com]
- 4. View of Animal models to evaluate analgesic effects using isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 5. Postoperative pain relief with pentazocine and acetaminophen: comparison with other analgesic combinations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychotomimetic Effects of Pentazocine and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychotomimetic effects of pentazocine (B1679294) and ketamine, two pharmacologically distinct compounds known to induce altered states of consciousness. While both can produce effects resembling psychosis, their underlying mechanisms, receptor profiles, and clinical phenomenology differ significantly. This document synthesizes available experimental data to facilitate a deeper understanding of their distinct profiles.
Introduction and Pharmacological Overview
Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This mechanism is central to its anesthetic, analgesic, and psychotomimetic properties.[1] It is widely used as a pharmacological model for schizophrenia and psychosis in clinical research due to its capacity to transiently induce both positive and negative symptoms in healthy volunteers.[2]
Pentazocine is a synthetic opioid analgesic with a mixed agonist-antagonist profile.[3] Its psychotomimetic and dysphoric effects are not primarily mediated by classical opioid receptors but are attributed to its activity at the sigma-1 (σ₁) and kappa-opioid (κ) receptors.[3][4] Historically, pentazocine was one of the first drugs whose psychotomimetic effects were linked to the then-novel sigma receptor class.
Quantitative Data Comparison
The following tables summarize quantitative data on the receptor binding affinities and psychotomimetic effects of both compounds.
Table 1: Comparative Receptor Binding Affinities
This table presents the inhibitory constants (Kᵢ) for each compound at key receptors. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Primary Target | NMDA Receptor (PCP Site) (Kᵢ, nM) | Sigma-1 Receptor (σ₁) (Kᵢ, nM) | Kappa-Opioid Receptor (KOR) (Kᵢ, nM) | Mu-Opioid Receptor (MOR) (Kᵢ, nM) |
| (Rac)-Ketamine | NMDA Receptor Antagonist | 300 - 800[5][6] | 13,100[6] | 28,000[1] | 7,000[6] |
| (-)-Pentazocine | KOR/MOR Agonist | No significant affinity | - | 7.6[7] | 3.2[7] |
| (+)-Pentazocine | σ₁ Receptor Agonist | No significant affinity | ~13-15* | - | - |
*Note: (+)-Pentazocine exhibits approximately ten-fold greater affinity for the σ₁ receptor than the (-)-enantiomer.[4] Specific Kᵢ values for (+)-pentazocine at the sigma-1 receptor vary across studies, but it is established as a high-affinity ligand.
Table 2: Comparative Psychotomimetic Effects and Dosing in Humans
Direct comparison of psychotomimetic intensity is challenging due to a lack of studies using identical rating scales. Ketamine's effects are well-documented with modern psychiatric scales, whereas data for pentazocine often relies on older, more general scales or qualitative descriptions.
| Feature | Pentazocine | Ketamine |
| Typical Psychotomimetic Dose | 30 - 60 mg/70 kg, IV/IM[8] | 0.5 mg/kg IV infusion over 40 min[9] |
| Primary Psychotomimetic Profile | Dysphoria, hallucinations (auditory/visual), nightmares, feelings of depersonalization, strange thoughts.[8][10] | Dissociation, perceptual distortions, referential thinking, conceptual disorganization, symptoms resembling negative symptoms (e.g., blunted affect).[2] |
| Quantitative Assessment | Increased scores on the Lysergic Acid Diethylamide (LSD) scale of the Addiction Research Center Inventory (ARCI).[8] | Dose-dependent increases on the Brief Psychiatric Rating Scale (BPRS) and Clinician-Administered Dissociative States Scale (CADSS).[2] |
| Reported Incidence | Psychotomimetic side effects occur in an estimated 1-2% of clinical users.[10] | Psychotomimetic effects are a consistent and expected outcome of sub-anesthetic dose administration in experimental settings.[2][11] |
Signaling Pathways and Mechanisms of Action
The distinct psychotomimetic effects of ketamine and pentazocine arise from their engagement with different cellular signaling pathways.
Ketamine: NMDA Receptor Antagonism
Ketamine's primary mechanism involves blocking the ion channel of the NMDA receptor. This action is non-competitive and use-dependent, meaning the channel must be open for the block to occur. By preventing the influx of Ca²⁺ ions in response to glutamate (B1630785), ketamine disrupts normal excitatory neurotransmission, particularly in cortical and limbic regions, leading to dissociative and psychotic-like symptoms.
Ketamine's NMDA Receptor Antagonism Pathway.
Pentazocine: Dual Receptor Activity
Pentazocine's effects are more complex, involving at least two key pathways mediated by its enantiomers.
1. Sigma-1 (σ₁) Receptor Agonism: The (+)-pentazocine enantiomer is a potent σ₁ receptor agonist. The σ₁ receptor is a unique molecular chaperone located at the endoplasmic reticulum (ER). Agonist binding causes it to dissociate from its binding partner (BiP) and translocate, where it modulates various ion channels and signaling proteins, including enhancing NMDA receptor function and regulating intracellular Ca²⁺ levels. This modulation of glutamatergic and calcium signaling is thought to contribute to its psychotomimetic effects.
Pentazocine's Sigma-1 Receptor Signaling Pathway.
2. Kappa-Opioid (κ) Receptor Agonism: The (-)-pentazocine enantiomer is a kappa-opioid receptor (KOR) agonist. While KOR activation via traditional G-protein signaling mediates analgesia, its psychotomimetic and dysphoric effects are believed to be mediated by a separate, G-protein-independent pathway involving β-arrestin recruitment and subsequent activation of downstream kinases like p38 MAPK.
Pentazocine's Kappa-Opioid Receptor Signaling.
Experimental Protocols
Detailed and standardized protocols are critical for assessing psychotomimetic effects in a controlled setting.
Protocol 1: Ketamine Psychotomimetic Challenge Study
This protocol is representative of studies designed to induce and measure psychosis-like symptoms using ketamine.
-
1. Participant Selection: Healthy volunteers are rigorously screened to exclude individuals with a personal or family history of psychiatric disorders, substance use disorders, or significant medical conditions. Informed consent detailing the expected psychotomimetic effects is mandatory.
-
2. Pre-Infusion Assessment: Baseline measurements are taken using standardized psychiatric scales, such as the Brief Psychiatric Rating Scale (BPRS)[12][13][14][15] and the Clinician-Administered Dissociative States Scale (CADSS). Vital signs are also recorded.
-
3. Drug Administration: A weight-based dose of ketamine (typically 0.5 mg/kg) is administered intravenously over a 40-minute period using an infusion pump.[9] A placebo (saline) infusion is used on a separate occasion in a double-blind, crossover design.
-
4. During-Infusion Monitoring: Vital signs (heart rate, blood pressure, SpO₂) are monitored continuously. Researchers engage with the participant to assess subjective experiences.
-
5. Post-Infusion Assessment: The BPRS and CADSS are re-administered at fixed time points (e.g., 40, 80, 120, and 240 minutes post-infusion initiation) to capture the onset, peak, and resolution of symptoms.
-
6. Recovery and Discharge: Participants are monitored until all acute subjective effects have resolved and vital signs have returned to baseline, typically for several hours post-infusion. Discharge requires the presence of a responsible adult.
Protocol 2: Pentazocine Psychotomimetic Assessment
This protocol is based on studies comparing pentazocine's subjective effects to other opioids.
-
1. Participant Selection: Healthy, non-drug-abusing volunteers with no contraindications to opioids are recruited.
-
2. Pre-Administration Assessment: Baseline subjective states are measured using tools like the Addiction Research Center Inventory (ARCI) and Visual Analog Scales (VAS) for specific feelings (e.g., "drunk," "unpleasant bodily sensations").[8]
-
3. Drug Administration: A clinically relevant dose of pentazocine (e.g., 30 mg/70 kg) is administered intravenously.[8] The study should be double-blind and placebo-controlled.
-
4. Post-Administration Assessment: Subjective effects are measured using the ARCI and VAS at regular intervals (e.g., every 15-30 minutes for 2-3 hours) to characterize the time course of effects.
-
5. Data Analysis: Scores on specific ARCI subscales (e.g., the LSD scale, which reflects dysphoria and psychotomimetic-like effects) are compared between the pentazocine and placebo conditions.[8]
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a human pharmacological study assessing psychotomimetic effects.
Generalized workflow for a human challenge study.
Conclusion
Pentazocine and ketamine both possess psychotomimetic properties, but they are not interchangeable.
-
Ketamine produces a reliable, dose-dependent dissociative psychosis rooted in the blockade of the NMDA receptor. Its effects are robust and form the basis of the glutamate hypothesis of schizophrenia.
-
Pentazocine's psychotomimetic effects are less consistent and are considered a clinical side effect rather than a core feature. These effects stem from a more complex pharmacology involving agonist activity at both sigma-1 and kappa-opioid receptors, leading to a dysphoric and hallucinatory state distinct from ketamine-induced dissociation.
For researchers, understanding these differences is crucial. Ketamine serves as a powerful tool for modeling psychotic states and testing glutamatergic theories of mental illness. Pentazocine, conversely, offers a model for investigating the role of the sigma and kappa-opioid systems in mood, perception, and dysphoria, which may be relevant to the affective and negative symptoms of psychiatric disorders. Future research using modern, standardized scales to quantify pentazocine's subjective effects would be invaluable for a more direct and nuanced comparison.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cda-amc.ca [cda-amc.ca]
- 4. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the subjective, psychomotor and physiological effects of intravenous pentazocine and morphine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apna.org [apna.org]
- 10. The Psychotomimetic Side Effects of Pentazocine | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The brief psychiatric rating scale: effect of scaling system on clinical response assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nationalepinet.org [nationalepinet.org]
- 14. smchealth.org [smchealth.org]
- 15. psychiatrictimes.com [psychiatrictimes.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Talwin Nx
Ensuring the safe and compliant disposal of Talwin Nx (pentazocine and naloxone) is a critical component of laboratory safety and regulatory adherence. As a Schedule IV controlled substance, specific protocols must be followed to prevent diversion and environmental contamination. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of expired, unused, or unwanted this compound in a laboratory setting.
This compound is a combination of pentazocine (B1679294), an opioid analgesic, and naloxone (B1662785), an opioid antagonist. The inclusion of naloxone is intended to deter misuse by injection.
| Characteristic | Description |
| Drug Name | This compound |
| Active Ingredients | Pentazocine Hydrochloride, Naloxone Hydrochloride |
| DEA Schedule | Schedule IV Controlled Substance |
| Primary Use | Analgesic for the relief of moderate to severe pain |
| Dosage Form | Oral tablets, typically containing 50 mg of pentazocine and 0.5 mg of naloxone |
Disposal of Expired or Unwanted this compound in a Laboratory Setting
For research and laboratory environments, the disposal of controlled substances like this compound is strictly regulated. Standard laboratory procedures for chemical waste are insufficient. The primary and mandated method for the disposal of expired, unwanted, or damaged controlled substances is through a reverse distributor .
Experimental Protocol: Controlled Substance Disposal via Reverse Distributor
Objective: To ensure the compliant and secure disposal of this compound from a laboratory setting.
Methodology:
-
Segregation and Labeling:
-
Clearly label all containers of this compound intended for disposal with "EXPIRED," "UNWANTED," or "FOR DISPOSAL."
-
Segregate these materials from the active inventory of controlled substances within a secure and locked storage location (e.g., a safe or locked cabinet) to prevent accidental use or diversion.
-
-
Contact Environmental Health & Safety (EHS):
-
Initiate the disposal process by contacting your institution's Environmental Health & Safety (EHS) department or the equivalent office responsible for hazardous and controlled substance waste.[1] They will have an established relationship with a licensed reverse distributor.
-
-
Inventory and Documentation:
-
Complete a detailed inventory of the this compound to be disposed of. This may require a specific form provided by the EHS or the reverse distributor.
-
For Schedule III-V substances like this compound, a transfer may be documented via an invoice.
-
-
Transfer to Reverse Distributor:
-
The EHS department will coordinate the transfer of the controlled substances to the designated reverse distributor.
-
Ensure that two authorized personnel witness and document the transfer.
-
The licensed researcher must maintain all records of the transfer and disposal for a minimum of two years.
-
Important Considerations:
-
Do Not Dispose in Trash or Down the Drain: It is a violation of regulations to dispose of controlled substances in the laboratory sink, regular trash, or sharps containers.[1]
-
Non-Recoverable Waste: For residual amounts of non-recoverable waste (e.g., residue in an empty vial that cannot be drawn into a syringe), the empty container may be discarded in a biohazard sharps container. The disposal of this non-recoverable amount should be documented on the usage log.
-
Principal Investigator Responsibility: The Principal Investigator (PI) is ultimately responsible for the proper disposal of all controlled substances in their laboratory.
Disposal Workflow for this compound in a Laboratory
The following diagram outlines the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the compliant disposal of this compound in a laboratory setting.
Disposal Guidance for Household Use (Not for Laboratory Personnel)
While the primary audience for this document is laboratory professionals, it is important to be aware of the disposal recommendations for patients in a non-laboratory setting, as they differ significantly.
References
Essential Safety and Handling Protocols for Talwin Nx in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling pharmaceutical compounds. This guide provides essential, immediate safety and logistical information for the handling of Talwin Nx, a combination drug containing pentazocine (B1679294) and naloxone (B1662785). Adherence to these protocols is critical to minimize occupational exposure and ensure responsible disposal.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound's active ingredients is fundamental to safe handling. The following table summarizes key quantitative data for pentazocine hydrochloride and naloxone hydrochloride.
| Property | Pentazocine Hydrochloride | Naloxone Hydrochloride |
| Molecular Formula | C₁₉H₂₇NO・HCl | C₁₉H₂₁NO₄・HCl |
| Molecular Weight | 321.9 g/mol | 363.8 g/mol |
| Physical State | White, crystalline powder | White to off-white powder |
| Solubility | Soluble in acidic aqueous solutions[1] | Soluble in water (73 mg/ml), ethanol (B145695) (3.3 mg/ml)[2] |
| LD50 (Oral, Rat) | 1110 mg/kg[3] | Not readily available |
| LD50 (IV, Rat) | Not readily available | 107 mg/kg[4] |
| LD50 (IV, Mouse) | Not readily available | 90 mg/kg[4] |
Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound, including skin and eye irritation and the risk of drowsiness or dizziness from inhalation, a comprehensive PPE strategy is mandatory.[5] The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978)[6] - Lab coat or gown - Eye protection (safety glasses with side shields) |
| Weighing and Compounding (solid form) | - Double chemotherapy-tested gloves (ASTM D6978) - Disposable gown resistant to hazardous drugs - Eye and face protection (goggles and face shield) - NIOSH-approved respirator (e.g., N95) to prevent inhalation of powder |
| Handling Solutions | - Double chemotherapy-tested gloves (ASTM D6978) - Disposable gown resistant to hazardous drugs - Eye and face protection (goggles and face shield) |
| Spill Cleanup | - Double chemotherapy-tested gloves (ASTM D6978) - Impervious gown - Eye and face protection (goggles and face shield) - NIOSH-approved respirator |
| Disposal | - Chemotherapy-tested gloves (ASTM D6978) - Lab coat or gown |
Operational and Disposal Plans
A clear and structured workflow for the handling and disposal of this compound is essential to maintain a safe laboratory environment. The following diagram illustrates the key steps from receipt to disposal.
Spill Management Protocol
In the event of a this compound spill, a swift and systematic response is crucial to mitigate exposure and contamination. The following protocol, based on guidelines from USP <800> and general laboratory safety procedures, should be followed.[6][7]
Experimental Protocol: Decontamination of a this compound Spill
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill involves powder, avoid creating dust.
-
Evacuate non-essential personnel from the area.
-
If there is a risk of respiratory exposure, personnel involved in the cleanup should don a NIOSH-approved respirator.
-
-
Containment:
-
Personal Protective Equipment (PPE):
-
Don a full set of appropriate PPE as outlined in the spill cleanup section of the PPE table. This includes double chemotherapy gloves, an impervious gown, and eye/face protection.
-
-
Decontamination Procedure:
-
Carefully collect the absorbent materials and any contaminated debris using a scoop and place them into a designated hazardous waste container.[8]
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[9] Perform this cleaning step three times.
-
For residual contamination, a 10% bleach solution can be used, followed by a water rinse to remove the bleach residue.[10] Allow for a sufficient contact time (e.g., 20 minutes) before wiping.[10]
-
-
Disposal:
-
All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Remove PPE in a manner that avoids self-contamination, placing it directly into the hazardous waste container.
-
-
Post-Spill Actions:
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Document the spill and the cleanup procedure as required by your institution's safety protocols.
-
The logical relationship for spill management is depicted in the following diagram:
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. lupin.com [lupin.com]
- 6. uspnf.com [uspnf.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
